molecular formula C7H4FN3O2 B1405230 2-Amino-3-fluoro-5-nitrobenzonitrile CAS No. 99578-11-7

2-Amino-3-fluoro-5-nitrobenzonitrile

Cat. No.: B1405230
CAS No.: 99578-11-7
M. Wt: 181.12 g/mol
InChI Key: JKBJRSHMICMQNY-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-fluoro-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-fluoro-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-fluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBJRSHMICMQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Amino-3-fluoro-5-nitrobenzonitrile in Modern Drug Discovery

2-Amino-3-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group, a fluorine atom, a nitro group, and a nitrile moiety, makes it a versatile building block for the synthesis of a wide array of complex heterocyclic molecules. The strategic incorporation of a fluorine atom can modulate the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The presence of the amino, nitro, and nitrile groups provides multiple reactive handles for further chemical transformations, enabling the construction of diverse molecular scaffolds. This guide provides an in-depth exploration of a key synthetic pathway to 2-Amino-3-fluoro-5-nitrobenzonitrile, offering practical insights and detailed protocols for its preparation.

A Plausible Synthetic Pathway: Electrophilic Nitration of 2-Amino-3-fluorobenzonitrile

A logical and efficient route to 2-Amino-3-fluoro-5-nitrobenzonitrile involves the electrophilic nitration of the readily accessible precursor, 2-amino-3-fluorobenzonitrile. This approach leverages the powerful directing effect of the amino group to install the nitro group at the desired 5-position.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key disconnection, pointing to 2-amino-3-fluorobenzonitrile as the immediate precursor.

Retrosynthesis Target 2-Amino-3-fluoro-5-nitrobenzonitrile Precursor 2-Amino-3-fluorobenzonitrile Target->Precursor Electrophilic Nitration

Caption: Retrosynthetic approach for 2-Amino-3-fluoro-5-nitrobenzonitrile.

Forward Synthesis: Key Considerations and Mechanistic Insights

The forward synthesis hinges on the controlled nitration of 2-amino-3-fluorobenzonitrile. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic properties of the substituents on the aromatic ring. The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom and the nitrile group are both deactivating and meta-directing.

In this specific case, the para-directing influence of the strongly activating amino group is expected to dominate, leading to the introduction of the nitro group at the 5-position, which is para to the amino group.

However, the direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid can be problematic. The strongly oxidizing conditions can lead to the formation of undesired byproducts and even decomposition of the starting material. To circumvent these issues, a common and effective strategy is to protect the amino group as an acetamide prior to nitration. The acetyl group moderates the activating effect of the amino group and protects it from oxidation. Following the nitration step, the acetyl protecting group can be readily removed by hydrolysis to yield the desired product.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile, commencing with the preparation of the key intermediate, 2-amino-3-fluorobenzonitrile.

Part 1: Synthesis of 2-Amino-3-fluorobenzonitrile

Several methods for the synthesis of 2-amino-3-fluorobenzonitrile have been reported.[1][2] One such method involves the reaction of (Z)-7-fluoro-3-(isocyano)indolin-2-one in dimethylformamide.[2]

Materials:

  • (Z)-7-fluoro-3-(isocyano)indolin-2-one

  • Dimethylformamide (DMF)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Silica gel

Procedure: [2]

  • In a dry 500 mL round-bottom flask, dissolve (Z)-7-fluoro-3-(isocyano)indolin-2-one (3.12 g, 17.32 mmol) in 150 mL of dimethylformamide.

  • Heat the reaction mixture to 180°C to achieve a stable reflux, with an internal temperature monitored at 152°C.

  • Stir the reaction at this temperature for 3 hours.

  • Allow the reaction to cool to room temperature and stir overnight.

  • Dilute the reaction mixture with water (125 mL), saturated sodium bicarbonate solution (125 mL), and ethyl acetate (250 mL).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under vacuum.

  • Purify the residue by silica gel column chromatography using dichloromethane as the eluent to obtain 2-amino-3-fluorobenzonitrile.

Part 2: Synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile via a Protection-Nitration-Deprotection Sequence

This three-step sequence ensures a controlled nitration and high purity of the final product.[3][4]

Synthesis_Workflow cluster_0 Step 1: Protection (Acetylation) cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection (Hydrolysis) A 2-Amino-3-fluorobenzonitrile C N-(3-cyano-2-fluorophenyl)acetamide A->C Reflux B Acetic Anhydride, Glacial Acetic Acid B->C E N-(3-cyano-2-fluoro-5-nitrophenyl)acetamide C->E < 10°C D Conc. H₂SO₄, Conc. HNO₃ D->E G 2-Amino-3-fluoro-5-nitrobenzonitrile E->G Reflux F 10% NaOH (aq), Conc. HCl F->G

Caption: Workflow for the three-step synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Step 1: Protection (Acetylation) of 2-Amino-3-fluorobenzonitrile

Materials:

  • 2-Amino-3-fluorobenzonitrile

  • Glacial acetic acid

  • Acetic anhydride

  • Deionized water

Procedure: [4]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3-fluorobenzonitrile in glacial acetic acid.

  • Carefully add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

  • Heat the mixture to reflux and maintain this temperature for approximately 1 hour.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold deionized water while stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-(3-cyano-2-fluorophenyl)acetamide.

Step 2: Nitration of N-(3-cyano-2-fluorophenyl)acetamide

Materials:

  • N-(3-cyano-2-fluorophenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

Procedure: [4]

  • In a beaker, carefully add concentrated sulfuric acid and cool it in an ice-salt bath to below 0°C.

  • Slowly add the dried N-(3-cyano-2-fluorophenyl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at a temperature below 10°C.

  • Carefully pour the reaction mixture onto crushed ice with stirring to precipitate the nitrated product.

  • Collect the solid by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral, and dry to obtain N-(3-cyano-2-fluoro-5-nitrophenyl)acetamide.

Step 3: Deprotection (Hydrolysis) of N-(3-cyano-2-fluoro-5-nitrophenyl)acetamide

Materials:

  • N-(3-cyano-2-fluoro-5-nitrophenyl)acetamide

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

Procedure: [4]

  • In a round-bottom flask equipped with a reflux condenser, suspend the N-(3-cyano-2-fluoro-5-nitrophenyl)acetamide in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 1.5-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-Amino-3-fluoro-5-nitrobenzonitrile.

  • The crude product can be further purified by recrystallization if necessary.

Data Summary

The following table summarizes the key parameters for each step of the proposed synthesis.

StepReactionStarting MaterialKey ReagentsReaction TemperatureReaction TimeExpected Product
1Protection (Acetylation)2-Amino-3-fluorobenzonitrileAcetic Anhydride, Glacial Acetic AcidReflux1 hourN-(3-cyano-2-fluorophenyl)acetamide
2NitrationN-(3-cyano-2-fluorophenyl)acetamideConc. H₂SO₄, Conc. HNO₃< 10°C2 hoursN-(3-cyano-2-fluoro-5-nitrophenyl)acetamide
3Deprotection (Hydrolysis)N-(3-cyano-2-fluoro-5-nitrophenyl)acetamide10% NaOH, Conc. HClReflux1.5 - 2 hours2-Amino-3-fluoro-5-nitrobenzonitrile

Conclusion

The synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile can be effectively achieved through a well-designed, multi-step sequence starting from 2-amino-3-fluorobenzonitrile. The use of a protection-nitration-deprotection strategy is crucial for controlling the regioselectivity of the nitration and minimizing the formation of byproducts. The detailed protocols provided in this guide offer a practical framework for researchers in the field of medicinal and materials chemistry to access this valuable and versatile chemical intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Leonard, M. S. (2013, November 14). Electrophilic Aromatic Substitution: Nitration [Video]. YouTube. [Link]

  • Chemistry with Caroline. (2024, February 21). Nitration of Aromatics - Electrophilic Aromatic Substitution Reaction in Organic Chemistry [Video]. YouTube. [Link]

Sources

Technical Guide: Molecular Structure & Synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Amino-3-fluoro-5-nitrobenzonitrile represents a highly functionalized aromatic building block characterized by a unique "push-pull" electronic architecture. Its structure combines a strong electron-donating group (EDG, -NH


) with three electron-withdrawing elements (-CN, -NO

, and -F), creating a polarized system ideal for nucleophilic aromatic substitution (

) and heterocycle formation.

This guide provides a technical deep-dive into the design, synthesis, and application of this scaffold, specifically focusing on its utility as a precursor for kinase inhibitors (e.g., MEK/EGFR targeting) and polyfunctionalized quinazolines .

Part 1: Structural Analysis & Electronic Properties

The "Push-Pull" Electronic System

The stability and reactivity of this molecule are dictated by the interplay between its substituents.

  • Position 1 (Nitrile, -CN): Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It activates the ring for nucleophilic attack but is meta-directing for electrophilic substitution.

  • Position 2 (Amino, -NH

    
    ):  Strong EDG (+M). It is the primary director for electrophilic aromatic substitution (EAS), activating the ortho (Pos 3) and para (Pos 5) positions.
    
  • Position 3 (Fluoro, -F): Weakly deactivating via induction (-I) but ortho/para directing via resonance (+M). Its position ortho to the amine modulates the basicity of the -NH

    
     group (pKa suppression) and blocks metabolic oxidation at this site.
    
  • Position 5 (Nitro, -NO

    
    ):  Strong EWG (-I, -M). Located para to the amino group, it stabilizes the molecule through extensive resonance delocalization (quinoid character).
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the electronic vectors and steric environment.

ElectronicStructure Core Benzene Core (C6H2) NH2 2-Amino (-NH2) Strong EDG (+M) Directs to C5 Core->NH2 Electron Donation NO2 5-Nitro (-NO2) Strong EWG (-M) Resonance Sink Core->NO2 Electron Withdrawal CN 1-Cyano (-CN) Linear Geometry Cyclization Handle Core->CN Inductive Pull F 3-Fluoro (-F) Metabolic Blocker Inductive EWG (-I) NH2->F Intramolecular H-Bond?

Figure 1: Electronic substituent effects on the benzene core. The "Push-Pull" dynamic between the C2-Amino and C5-Nitro groups creates a strong dipole.

Part 2: Synthetic Pathways

Retrosynthetic Analysis

Direct synthesis of the tetra-substituted ring requires careful management of directing effects. The most robust route utilizes the strong ortho/para directing power of the amino group to install the nitro group at Position 5.

  • Starting Material: 2-Amino-3-fluorobenzonitrile (CAS: 115661-37-5).

  • Reagent: Mixed Acid (Nitric Acid / Sulfuric Acid).[1]

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).

Detailed Synthesis Protocol

Note: This protocol is adapted from standard nitration procedures for electron-deficient anilines [1, 2].

Safety Warning: Nitration reactions are highly exothermic. Benzonitriles can hydrolyze to amides/acids if temperature is uncontrolled. Ensure proper ventilation and blast shielding.

Step-by-Step Methodology:
  • Preparation:

    • Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (

      
      , 98%)  (10 volumes relative to substrate).
      
    • Cool the acid to 0–5°C using an ice/salt bath.

  • Substrate Addition:

    • Slowly add 2-Amino-3-fluorobenzonitrile (1.0 eq) portion-wise. Maintain internal temperature

      
      .
      
    • Rationale: The amine is protonated to the anilinium ion in situ, but the free base exists in equilibrium and reacts rapidly.

  • Nitration:

    • Prepare a mixture of Fuming Nitric Acid (

      
      )  (1.05 eq) and 
      
      
      
      .
    • Add the nitrating mixture dropwise over 30–60 minutes.

    • Critical Control: Do not allow temperature to exceed 10°C to prevent hydrolysis of the nitrile group.

  • Reaction Monitoring:

    • Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.

    • Endpoint: Disappearance of starting material.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (20 volumes) with vigorous stirring.

    • The product, 2-Amino-3-fluoro-5-nitrobenzonitrile , will precipitate as a yellow/orange solid.

    • Filter the solid and wash with copious amounts of cold water to remove acid.

    • Dry in a vacuum oven at 45°C.

Synthesis Workflow Diagram

SynthesisPath Start Start: 2-Amino-3-fluorobenzonitrile (CAS 115661-37-5) Step1 Dissolution in H2SO4 (Temp < 5°C) Start->Step1 Step2 Nitration (HNO3/H2SO4) Electrophilic Attack at C5 Step1->Step2 Activation Intermediate Sigma Complex Formation Step2->Intermediate Product Product: 2-Amino-3-fluoro-5-nitrobenzonitrile Yellow Solid Intermediate->Product -H+ (Re-aromatization)

Figure 2: Synthetic workflow for the regioselective nitration of 2-amino-3-fluorobenzonitrile.

Part 3: Reactivity & Medicinal Chemistry Applications

Heterocycle Formation (Quinazolines)

The primary utility of 2-Amino-3-fluoro-5-nitrobenzonitrile is as a precursor for 4-aminoquinazolines , a scaffold ubiquitous in EGFR and MEK inhibitors (e.g., Gefitinib analogs) [3].

The ortho relationship between the nitrile (-CN) and amino (-NH


) groups allows for the Niementowski quinazoline synthesis  or condensation with formamide/guanidine.

Reaction:



Reduction to Diamines

The C5-Nitro group serves as a "masked" amine. Selective reduction (using


 or 

) yields 2,5-diamino-3-fluorobenzonitrile . This diamine is a critical intermediate for:
  • Synthesizing benzimidazoles (reaction with carboxylic acids).

  • Coupling with solubilizing tails in PROTAC linker design.

Data Summary Table
PropertyValue / DescriptionSource/Prediction
Formula

Calculated
Mol.[1][2][3][4][5][6][7][8] Weight 181.12 g/mol Calculated
Appearance Yellow to Orange Crystalline Solid[1]
Predicted LogP ~1.8PubChem [4]
H-Bond Donors 1 (Amino group)Structural Analysis
H-Bond Acceptors 4 (Nitrile, Nitro, Fluorine)Structural Analysis
Key Reactivity Nucleophilic attack at Nitrile; Reduction of Nitro[3]

Part 4: References

  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile Product Sheet (CAS 17417-09-3).Link (Reference for nitro-benzonitrile properties).

  • GuideChem. Synthesis method of 2-AMINO-3-FLUOROBENZONITRILE (CAS 115661-37-5).Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile.Link (Analogous reactivity data).

  • BenchChem. Industrial Synthesis of Nitro-Benzophenone Derivatives.Link (General nitration protocols).

Disclaimer: This guide is for research purposes only. All synthesis procedures should be validated in a controlled laboratory environment by qualified personnel.

Sources

A Methodological Framework for Characterizing the Solubility Profile of 2-Amino-3-fluoro-5-nitrobenzonitrile in Organic Solvents for Drug Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-fluoro-5-nitrobenzonitrile is a multifaceted chemical entity whose structural complexity suggests potential utility as a building block in medicinal chemistry. However, the progression of any such compound from a laboratory curiosity to a viable drug candidate is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility. Solubility is a critical determinant of a drug's bioavailability, manufacturability, and ultimate therapeutic efficacy.[1][2] With a significant percentage of new chemical entities (NCEs) exhibiting poor aqueous solubility, early and accurate characterization of their solubility in various solvent systems is a cornerstone of modern drug development.[3][4] This in-depth guide addresses the current absence of public solubility data for 2-Amino-3-fluoro-5-nitrobenzonitrile by presenting a comprehensive, field-proven methodological framework for its systematic evaluation. We will detail the theoretical underpinnings of solvent selection, provide a robust experimental protocol for determining thermodynamic solubility, and discuss the analytical techniques required for precise quantification. This document is intended to serve as a practical whitepaper for researchers, scientists, and drug development professionals, enabling them to generate the critical data necessary for advancing pharmaceutical research.

Strategic Imperative of Solubility Profiling

The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is not merely a physical data point; it is a pivotal parameter that dictates the success or failure of a drug development program.[5] For orally administered drugs, an API must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Consequently, poor solubility can lead to low and erratic bioavailability, requiring higher doses that may increase the risk of toxicity.[1][3]

Beyond bioavailability, solubility is a crucial factor in:

  • Formulation Development: The choice of excipients, delivery systems (e.g., parenteral formulations), and manufacturing processes are all constrained by the API's solubility characteristics.[1][2]

  • Process Chemistry: Solubility data is essential for designing crystallization and purification steps, impacting yield, purity, and cost-effectiveness.

  • Preclinical Studies: Meaningful in vitro and in vivo testing requires the compound to be in solution to ensure reliable and reproducible results.[6]

Failure to address solubility challenges early in the development pipeline often leads to costly delays and intensive rework at later, more critical stages.[3]

Physicochemical Profile and Solubility Predictions for 2-Amino-3-fluoro-5-nitrobenzonitrile

A molecule's structure is the primary determinant of its solubility.[5] An expert analysis of the functional groups present in 2-Amino-3-fluoro-5-nitrobenzonitrile allows for a rational prediction of its solubility behavior.

  • Amino Group (-NH₂): A basic functional group capable of acting as a hydrogen bond donor. It can be protonated in acidic media, which would dramatically increase aqueous solubility.

  • Fluoro Group (-F): A highly electronegative substituent that acts as a weak hydrogen bond acceptor. Its primary influence is modulating the electronic properties and pKa of the nearby amino group.

  • Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • Benzonitrile (-C₆H₃-CN): The aromatic ring is lipophilic, while the nitrile group is polar and a hydrogen bond acceptor.

Predicted Solubility Behavior: Based on this structure, the compound is predicted to be a polar molecule.[7] The presence of multiple polar groups (amino, nitro, nitrile) suggests that it will be poorly soluble in non-polar solvents like hexane. Conversely, its polarity and hydrogen bonding capabilities indicate a higher affinity for polar organic solvents. However, the rigid, aromatic core is likely to limit its solubility even in polar media, making it unlikely to be "freely soluble." Its solubility in water is expected to be very low.[7] These predictions underscore the necessity of empirical measurement to establish a quantitative solubility profile.

A Rationale-Driven Approach to Solvent Selection

The principle of "like dissolves like" is the guiding tenet for solvent selection.[8] A systematic screening should therefore employ a diverse set of organic solvents, categorized by their polarity and hydrogen bonding characteristics, to build a comprehensive solubility map.

Table 1: Proposed Organic Solvents for Solubility Screening
Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the amino, nitro, and nitrile groups. Mimics aspects of aqueous environments.
Polar Aprotic Acetone, AcetonitrilePossess large dipole moments to interact with the polar functional groups without donating hydrogen bonds.
Dimethylformamide (DMF)A powerful polar aprotic solvent, often capable of dissolving otherwise sparingly soluble compounds.
Dimethyl Sulfoxide (DMSO)A highly polar solvent with strong hydrogen bond accepting capabilities; commonly used for compound storage.[6][9]
Intermediate Polarity Ethyl AcetateAn ester with moderate polarity, useful for understanding behavior in common extraction and chromatography solvents.
Non-Polar Toluene, HexaneUsed to establish the lower limit of solubility and confirm the compound's polar nature.

This tiered approach ensures that the resulting data provides a holistic view of the compound's behavior across the polarity spectrum, which is invaluable for downstream process development and formulation activities.

Experimental Methodology: The Isothermal Shake-Flask Method

To obtain definitive thermodynamic solubility data, the isothermal shake-flask method is universally recognized as the "gold standard" for its reliability and accuracy.[10][11][12] This equilibrium-based method measures the concentration of a solute in a saturated solution at a specific temperature.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_solid Weigh excess 2-Amino-3-fluoro-5- nitrobenzonitrile prep_solvent Add precise volume of selected solvent prep_solid->prep_solvent equil Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->equil sep Centrifuge to pellet undissolved solid equil->sep filter Filter supernatant (e.g., 0.22 µm PTFE filter) sep->filter quant Analyze clear filtrate via HPLC or UV-Vis filter->quant data Calculate concentration using calibration curve quant->data

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure data integrity.

  • Material Preparation:

    • Ensure the 2-Amino-3-fluoro-5-nitrobenzonitrile is of high purity, as impurities can significantly affect solubility measurements. If necessary, purify the crude material by recrystallization.[13]

    • Use analytical grade or higher purity solvents.

  • Preparation of Saturated Solutions:

    • Into a series of glass vials, add an amount of the compound that is known to be in excess of its expected solubility (e.g., 5-10 mg). The exact mass should be recorded.

    • Carefully add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

    • Prepare each solvent system in triplicate to ensure statistical validity.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[11]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker. Allow them to stand briefly for coarse solids to settle.

    • To remove undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of particulates, pass this aliquot through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

  • Quantification of Dissolved Solute:

    • The concentration of the compound in the clear, filtered saturated solution must be determined using a validated analytical method.

    • Primary Method (HPLC): High-Performance Liquid Chromatography is the preferred technique due to its high specificity and sensitivity.[14]

      • Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector set to the compound's absorbance maximum (λ_max).

      • Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve (Peak Area vs. Concentration).

      • Analysis: Dilute the saturated filtrate with the mobile phase to fall within the linear range of the calibration curve and analyze.

    • Secondary Method (UV-Vis Spectroscopy): If the compound has a strong chromophore and the solvent does not interfere, UV-Vis spectroscopy offers a faster alternative.[14][15]

      • Calibration: A calibration curve (Absorbance vs. Concentration) must be generated in each specific solvent used for the solubility test.

      • Analysis: The filtrate is diluted as necessary and its absorbance is measured. The concentration is determined from the calibration curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvent systems.

Table 2: Template for Reporting Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25.0Experimental ValueCalculated Value
Ethanol25.0Experimental ValueCalculated Value
Acetone25.0Experimental ValueCalculated Value
DMF25.0Experimental ValueCalculated Value
DMSO25.0Experimental ValueCalculated Value
Ethyl Acetate25.0Experimental ValueCalculated Value
Toluene25.0Experimental ValueCalculated Value
Hexane25.0Experimental ValueCalculated Value

Note: Solubility in mol/L is calculated using the molecular weight of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Conclusion

The solubility of 2-Amino-3-fluoro-5-nitrobenzonitrile in organic solvents is a foundational dataset required for its rational application in drug discovery and development. While no public data currently exists, this guide provides the complete methodological framework for its determination. By employing the gold-standard isothermal shake-flask method, adhering to a rigorous experimental protocol, and utilizing precise analytical quantification, researchers can generate the high-quality, reliable data needed to make informed decisions. This systematic approach transforms solubility from a potential obstacle into a well-characterized parameter, thereby accelerating the journey of promising molecules from the bench to potential clinical applications.

References

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spectroscopic data (NMR, IR, MS) of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-fluoro-5-nitrobenzonitrile

Part 1: Executive Summary & Compound Identity

This guide provides a comprehensive technical framework for the identification and characterization of 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS: 99578-11-7). As a critical intermediate in the synthesis of fluorinated bioactive scaffolds (e.g., quinazolines, indazoles), accurate structural validation is paramount to ensure the integrity of downstream pharmaceutical campaigns.

This document moves beyond simple data listing to explain the causality of the spectral signals—specifically how the interplay between the electron-withdrawing nitro/cyano groups and the electronegative fluorine atom dictates the observed spectroscopic signatures.

Compound Data Sheet
PropertySpecification
IUPAC Name 2-Amino-3-fluoro-5-nitrobenzonitrile
CAS Number 99578-11-7
Molecular Formula C

H

FN

O

Molecular Weight 181.12 g/mol
Exact Mass 181.0288
Physical State Yellow crystalline solid
Solubility Soluble in DMSO, Acetone, DMF; sparingly soluble in MeOH.

Part 2: Structural Analysis & Theoretical Framework

Before interpreting spectra, one must understand the electronic environment. The molecule features a benzene ring substituted with four groups:

  • Cyano (CN) at C1: Strong electron-withdrawing group (EWG); deshields ortho protons.

  • Amino (NH

    
    ) at C2:  Strong electron-donating group (EDG) by resonance; shields ortho/para positions.
    
  • Fluoro (F) at C3: Electronegative (inductive withdrawal) but resonance donor; causes significant signal splitting (

    
    -coupling) in NMR.
    
  • Nitro (NO

    
    ) at C5:  Strong EWG; strongly deshields ortho protons.
    

Regiochemistry Note: This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2,3-difluoro-5-nitrobenzonitrile  with ammonia. The fluorine at C2 is activated by the ortho-cyano group, making it the preferred site for displacement, yielding the 2-amino-3-fluoro isomer.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the fluorine atom, which splits carbon and proton signals.

H NMR (Proton NMR)

Solvent: DMSO-d


 (Recommended due to solubility and exchangeable NH

protons)

The aromatic region contains only two protons (H4 and H6), making the splitting pattern the primary confirmation tool.

PositionShift (

, ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
H6 8.60 – 8.75Doublet (d)

Hz
Located between NO

and CN. Both are EWGs, causing significant deshielding. Shows meta coupling to H4.
H4 8.35 – 8.50dd

Hz

Hz
Located between F and NO

. The large coupling is due to the ortho-Fluorine (

). The small coupling is meta to H6.
NH

7.50 – 8.00Broad SingletN/AExchangeable protons. Chemical shift varies with concentration and water content.

Critical Diagnostic: Look for the doublet of doublets (dd) at ~8.4 ppm. If this signal appears as a simple doublet, your fluorine substitution may be incorrect (e.g., the 5-fluoro isomer).

C NMR (Carbon NMR)

Solvent: DMSO-d



Fluorine coupling (


) renders most carbon signals as doublets.
CarbonShift (

, ppm)
Splitting (

)
Assignment
C3 (C-F) ~148.0Doublet (

Hz)
Direct attachment to Fluorine.
C2 (C-NH

)
~145.5Doublet (

Hz)
Ortho to Fluorine.
C5 (C-NO

)
~136.0Doublet (

Hz)
Meta to Fluorine.
C6 (C-H) ~132.5Singlet/BroadPara to Fluorine (coupling often negligible).
C4 (C-H) ~118.0Doublet (

Hz)
Ortho to Fluorine.
C1 (C-CN) ~95.0Doublet (

Hz)
Quaternary carbon bearing nitrile.
CN (Nitrile) ~115.0SingletThe nitrile carbon itself.

Part 4: Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm functional group integrity.

  • Primary Amine (NH

    
    ):  Two distinct bands in the high-frequency region (3450–3300 cm
    
    
    
    ) corresponding to asymmetric and symmetric stretching.
  • Nitrile (C≡N): A sharp, diagnostic band at 2220–2240 cm

    
     . This confirms the cyano group is intact and has not hydrolyzed to an amide.
    
  • Nitro (NO

    
    ):  Two strong bands at 1530–1550 cm
    
    
    
    (asymmetric stretch) and 1340–1360 cm
    
    
    (symmetric stretch).

Part 5: Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) or APCI. Mode: Negative Mode (ESI-) is often more sensitive for nitriles/nitro compounds, though Positive Mode (ESI+) will show [M+H]


.
  • Molecular Ion:

    • ESI(+):

      
      182.1  [M+H]
      
      
      
    • ESI(-):

      
      180.1  [M-H]
      
      
      
  • Fragmentation Pattern (EI/CID):

    • Loss of NO

      
      : 
      
      
      
      181
      
      
      135 (M - 46). Common for nitroaromatics.
    • Loss of HCN: From the nitrile group or amino-adjacent ring collapse.

    • Loss of F: Rare in soft ionization, but possible in EI (

      
       162).
      

Part 6: Visual Workflows & Logic

Workflow 1: Characterization Logic

The following diagram illustrates the decision matrix for validating the synthesized compound against common impurities (like the regioisomer).

G Start Crude Product (Yellow Solid) IR_Check Step 1: FT-IR Analysis Check 2230 cm⁻¹ (CN) Check 1530 cm⁻¹ (NO₂) Start->IR_Check MS_Check Step 2: Mass Spec (ESI) Target: m/z 182 [M+H]⁺ IR_Check->MS_Check NMR_H Step 3: ¹H NMR (DMSO-d₆) MS_Check->NMR_H Decision Analyze Splitting of Proton at 8.4 ppm NMR_H->Decision Correct Doublet of Doublets (dd) (J ~10Hz, ~2Hz) CONFIRMED: 3-Fluoro isomer Decision->Correct Large Coupling Observed Incorrect Simple Doublet (d) (J ~9Hz) ERROR: Likely 5-fluoro isomer Decision->Incorrect Only Ortho Coupling

Caption: Logical flowchart for distinguishing 2-Amino-3-fluoro-5-nitrobenzonitrile from potential regioisomers using spectroscopic gates.

Workflow 2: Fragmentation Pathway (MS)

MS M Molecular Ion [M]⁺ m/z 181 Frag1 [M - NO₂]⁺ m/z 135 M->Frag1 - NO₂ (46 Da) Frag2 [M - NO₂ - HCN]⁺ m/z 108 Frag1->Frag2 - HCN (27 Da)

Caption: Proposed fragmentation pathway for EI-MS analysis, highlighting the characteristic loss of the nitro group.

Part 7: Experimental Protocol (Sample Preparation)

To ensure the data matches the values above, follow this preparation protocol:

  • NMR Prep:

    • Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (water/acetone signals can overlap with the amino peak).

    • Dissolve 10-15 mg of sample in 0.6 mL DMSO-d

      
       .
      
    • Note: Do not use CDCl

      
       as the compound has poor solubility, leading to weak signals and broad lines.
      
  • IR Prep:

    • Use ATR (Attenuated Total Reflectance) for neat solid analysis. No KBr pellet required.

    • Ensure the crystal is cleaned with isopropanol to prevent cross-contamination from previous nitro-compounds.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24878717, 2-Fluoro-5-nitrobenzonitrile (Precursor Data). Retrieved from [Link]]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Reference for F-H coupling constants).

Technical Guide: Reactivity of the Amino Group in 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Landscape

The molecule 2-Amino-3-fluoro-5-nitrobenzonitrile represents a highly specialized scaffold in medicinal chemistry. Unlike simple anilines, the amino group at position 2 is situated in a chemically hostile electronic environment. It is flanked by a nitrile group (C-1) and a fluorine atom (C-3) , and sits para to a strong nitro group (C-5) .

This specific substitution pattern creates a "push-pull" system where the amino group's lone pair is heavily delocalized into the aromatic ring and the nitro group, significantly reducing its basicity and nucleophilicity. However, this same electron deficiency increases the acidity of the N-H protons, opening unique synthetic pathways via deprotonation.

This guide details the specific reactivity profile of this amino group, providing validated protocols for functionalization and heterocyclization.

Electronic Characterization & Reactivity Profile

To effectively manipulate this scaffold, one must understand the competing electronic effects.

The Deactivated Nucleophile

The amino group (-NH₂) is traditionally an activating, ortho/para-directing group. However, in this molecule, three Electron-Withdrawing Groups (EWGs) conspire to deactivate it:

  • 5-Nitro Group (-M, -I effect): The strongest influence. Being para to the amine, it accepts electron density via resonance, rendering the nitrogen lone pair nearly inert to weak electrophiles.

  • 1-Cyano Group (-M, -I effect): Situated ortho to the amine, it further withdraws density and imposes steric constraints.

  • 3-Fluoro Group (-I effect): While a weak resonance donor, its inductive withdrawal dominates due to its ortho proximity, further lowering the HOMO energy of the nitrogen.

Implication: Standard aniline reactions (e.g., mild acetylation with acetic anhydride) will be sluggish or fail. Forcing conditions or activation (e.g., using DMAP, high heat, or deprotonation) are required.

The Acidic Amine

Conversely, the strong electron withdrawal makes the N-H protons significantly more acidic than in unsubstituted aniline (pKa ~27 vs. ~30).

  • Strategy: Use a strong base (NaH, LiHMDS) to generate the anilide anion . This species is a potent nucleophile and can react avidly with alkyl halides or acyl chlorides, bypassing the low nucleophilicity of the neutral amine.

Critical Synthetic Pathways

Pathway A: Heterocyclic Condensation (Quinazoline Synthesis)

The most valuable application of this scaffold is the synthesis of 4-aminoquinazolines or quinazolin-4(3H)-ones , utilizing the ortho-cyano/amino arrangement.

Mechanism:
  • Activation: The amino group attacks an electrophilic carbon (e.g., Formamide, Triethyl orthoformate).

  • Cyclization: The intermediate undergoes intramolecular nucleophilic attack on the nitrile carbon.

  • Rearrangement: Dimroth rearrangement often occurs to yield the thermodynamically stable product.

QuinazolineSynthesis Start 2-Amino-3-fluoro- 5-nitrobenzonitrile Intermed Intermediate: Amidine Formation Start->Intermed Nucleophilic Attack Reagent Reagent: Formamidine Acetate (or DMF-DMA) Reagent->Intermed Cyclization Intramolecular Attack on CN Intermed->Cyclization Heat/Acid Product Product: 4-Amino-8-fluoro- 6-nitroquinazoline Cyclization->Product Rearrangement

Caption: Logical workflow for the conversion of the 2-amino-benzonitrile scaffold into a quinazoline core.

Pathway B: Diazotization (Sandmeyer Chemistry)

Despite the low basicity, the amino group can be converted to a diazonium salt. This is critical for replacing the amino group with halides (Cl, Br, I) or azides to access diverse chemical space.

  • Challenge: The diazonium salt is unstable and electrophilic.

  • Solution: Use Nitrosyl Sulfuric Acid (HSO₄NO) instead of Sodium Nitrite/HCl. The anhydrous, strongly acidic conditions prevent hydrolysis and stabilize the electron-deficient diazonium species.

Experimental Protocols

Protocol 1: High-Efficiency Acylation (Overcoming Deactivation)

Standard acylation fails. This protocol uses DMAP catalysis.

Materials:

  • 2-Amino-3-fluoro-5-nitrobenzonitrile (1.0 eq)

  • Acetic Anhydride (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher T)

Step-by-Step:

  • Dissolution: Dissolve the substrate in dry DCM under Argon atmosphere.

  • Catalyst Addition: Add DMAP. The solution may darken slightly.

  • Reagent Addition: Add Acetic Anhydride dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows incomplete conversion after 4 hours, switch solvent to Toluene and reflux at 110°C.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1] The product (Acetamide) usually precipitates or crystallizes upon concentration.

Protocol 2: One-Pot Quinazolinone Synthesis

Utilizing the nitrile group.

Materials:

  • Substrate (1.0 eq)

  • Formic Acid (98%) (Excess, as solvent)

  • Sulfuric Acid (Catalytic, 2 drops)

Step-by-Step:

  • Setup: Suspend substrate in Formic Acid (10 mL/g).

  • Reflux: Heat to reflux (100°C) for 6–12 hours. The amino group formylates first, followed by acid-catalyzed cyclization onto the nitrile.

  • Isolation: Pour the hot mixture into ice water. The 8-fluoro-6-nitroquinazolin-4(3H)-one will precipitate as a solid.

  • Purification: Filter, wash with water and cold ethanol.

Reactivity Comparison Table

Reaction TypeReactivity LevelKey ConstraintRecommended Reagent
N-Alkylation LowWeak NucleophileNaH / MeI (Anionic pathway)
N-Acylation Low-MediumSteric/Electronic dragAc₂O / DMAP / Heat
Diazotization DifficultSolubility/StabilityNaNO₂ / H₂SO₄ or Nitrosyl Sulfuric Acid
S_NAr (F-displacement) ModerateF is meta to NO₂Requires strong nucleophiles (e.g., thiols)
Cyclization (to Quinazoline) High Requires Ortho-CNFormamidine Acetate / EtOH

Safety & Handling

  • Nitro Compounds: Potential explosion hazard upon rapid heating or shock. Do not distill residues to dryness.

  • Nitriles: Liberate toxic cyanide upon strong acid hydrolysis or combustion. Work in a well-ventilated fume hood.

  • Skin Absorption: Nitroanilines are readily absorbed through skin and can cause methemoglobinemia. Wear double nitrile gloves.

References

  • PubChem. 2-Amino-5-nitrobenzonitrile (Analogous Reactivity Data). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Nucleophilic Aromatic Substitution in Fluorinated Nitrobenzenes. [Link]

Sources

A Technical Guide to the Role of the Fluorine Atom in 2-Amino-3-fluoro-5-nitrobenzonitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its synthetic utility stems from the distinct reactivity conferred by its substituents: an activating amino group, and deactivating nitro, cyano, and fluoro groups. This guide provides an in-depth analysis of the pivotal and often dichotomous role of the fluorine atom in modulating the chemical behavior of this molecule. We will explore how fluorine’s unique electronic properties—a potent inductive electron-withdrawing effect combined with a capacity for mesomeric donation—govern the regioselectivity and reaction rates in both electrophilic and nucleophilic aromatic substitution reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the nuanced reactivity of this versatile building block.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly alter the physicochemical and pharmacokinetic properties of a parent compound, leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity.[1][2]

2-Amino-3-fluoro-5-nitrobenzonitrile is an exemplar of a valuable fluorinated building block.[3][4] Its polysubstituted nature presents a complex but predictable platform for diverse chemical transformations. Understanding the specific contribution of each functional group is critical for its effective utilization. This guide focuses specifically on the fluorine atom at the C3 position, dissecting its influence on the molecule's electronic architecture and its profound consequences for chemical reactivity.

The Electronic Architecture: A Balance of Competing Effects

The reactivity of the benzene ring in 2-Amino-3-fluoro-5-nitrobenzonitrile is dictated by the electronic interplay of its four substituents. The fluorine atom, in particular, exhibits a dual electronic nature that is central to its role.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect through the sigma bond network. This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and lowering the energy of molecular orbitals.[5][6] This strong -I effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[7]

  • Mesomeric Effect (+M): Despite its electronegativity, the fluorine atom possesses lone pairs of electrons in p-orbitals that can overlap with the aromatic π-system.[6][8] This donation of electron density, known as a positive mesomeric or resonance effect, increases the electron density at the ortho and para positions.[7][9]

For halogens, the strong -I effect generally outweighs the +M effect, classifying them as deactivating, yet ortho, para-directing groups.[10][11] This is a crucial distinction that governs their influence on electrophilic aromatic substitution.

The other substituents also exert powerful influences:

  • Amino (-NH2) Group: A strong activating, ortho, para-directing group due to its potent +M effect.

  • Nitro (-NO2) Group: A strong deactivating, meta-directing group due to its strong -I and -M effects.[10]

  • Nitrile (-CN) Group: A deactivating, meta-directing group due to its -I and -M effects.[10]

The combination of these forces creates a unique electronic landscape on the aromatic ring, as visualized below.

Caption: Interplay of electron-donating and withdrawing effects.

Role in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile attacks the electron-rich aromatic ring.[12] The reactivity and regioselectivity for 2-Amino-3-fluoro-5-nitrobenzonitrile are determined by the net effect of its substituents.

Reactivity

The ring is heavily substituted with three powerful electron-withdrawing groups (-F, -NO2, -CN) and one powerful electron-donating group (-NH2). The overall effect is a significantly deactivated ring, meaning that EAS reactions will require harsher conditions (e.g., stronger electrophiles, higher temperatures) than for benzene or aniline. The fluorine atom contributes significantly to this overall deactivation through its potent inductive effect.

Regioselectivity

The directing effects of the substituents must be considered to predict the site of substitution:

  • -NH2 (at C2): Directs to C1 (blocked), C3 (blocked), and C5 (blocked).

  • -F (at C3): Directs to C2 (blocked) and C4.

  • -NO2 (at C5): Directs to C1 (blocked) and C3 (blocked).

  • -CN (at C1): Directs to C3 (blocked) and C5 (blocked).

The amino group is the most powerful activating director. While its primary directed positions are blocked, it strongly activates the entire ring, particularly the available C4 and C6 positions. The fluorine atom's +M effect reinforces the activation at the C4 position. However, the steric hindrance from the adjacent fluorine atom at C3 makes an attack at C4 less favorable than at C6. Therefore, the C6 position is the most probable site for electrophilic attack.

Experimental Protocol: Bromination

This protocol outlines a typical approach for an EAS reaction on this deactivated ring, illustrating the causal experimental choices.

StepProcedureRationale
1 Dissolve 2-Amino-3-fluoro-5-nitrobenzonitrile (1 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a flask protected from light.Acetic acid can protonate the amino group, reducing its activating effect, but is a common solvent for halogenations. Protecting from light prevents radical formation from Br₂.
2 Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution.NBS is a source of electrophilic bromine (Br⁺) and is often used for less reactive aromatic rings as it can provide a low, steady concentration of Br₂.
3 Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS.The thermal energy is required to overcome the activation energy of this deactivated system. Monitoring ensures the reaction goes to completion without significant side-product formation.
4 Upon completion, cool the reaction, quench with aqueous sodium thiosulfate, and extract the product with an organic solvent (e.g., ethyl acetate).Sodium thiosulfate neutralizes any remaining bromine. Standard workup procedures isolate the organic product.
5 Purify the crude product by column chromatography.Purification is necessary to isolate the desired 2-Amino-6-bromo-3-fluoro-5-nitrobenzonitrile isomer from any unreacted starting material or potential minor isomers.

Role in Nucleophilic Aromatic Substitution (SNAr)

The role of the fluorine atom is arguably most significant in the context of Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is crucial for the synthesis of many complex molecules.[13]

Principles of SNAr

SNAr proceeds via a two-step mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is typically the rate-determining step.[14][15]

  • Loss of Leaving Group: The leaving group departs, restoring the aromaticity of the ring.

For this reaction to be facile, two conditions must be met:

  • The aromatic ring must be electron-deficient, typically achieved by placing strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group.[15][16]

  • There must be a good leaving group (typically a halide).

The Fluorine Atom as Activator and Leaving Group

In SNAr, halogens serve as excellent leaving groups. While the C-F bond is the strongest carbon-halogen bond, fluorine is often the most effective leaving group in activated systems.[16] This apparent paradox is resolved by considering the rate-determining step. The extreme electronegativity of fluorine makes the ipso-carbon (C3) highly electrophilic and susceptible to nucleophilic attack. This polarization dramatically lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the overall reaction rate.[14]

In 2-Amino-3-fluoro-5-nitrobenzonitrile:

  • The fluorine at C3 is the leaving group.

  • The ring is activated for attack at C3 by the ortho -CN group and the meta -NO2 group. While ortho/para activation is more powerful, the combined electron-withdrawing force of these groups is substantial.

  • The ortho -NH2 group is electron-donating and would tend to destabilize the anionic Meisenheimer intermediate, thus slowing the reaction compared to a system without it.

The overall reactivity at C3 is a balance between these activating and deactivating influences, with the powerful activating effect of the fluorine atom's electronegativity making SNAr a viable and highly useful transformation for this molecule.

snar_mechanism cluster_legend SNAr Workflow start Reactant + Nu⁻ intermediate Meisenheimer Complex (Rate-Determining Step) Negative charge stabilized by ortho-CN and meta-NO₂ start->intermediate 1. Nucleophilic Attack at C-F product Product intermediate->product 2. Loss of F⁻ (Restores Aromaticity) key1 Reaction Step key2 Key Intermediate

Caption: Generalized workflow for an SNAr reaction at the C3 position.

Experimental Protocol: Amination via SNAr

This protocol details a typical SNAr reaction where the fluorine atom is displaced by an amine nucleophile.

StepProcedureRationale
1 To a solution of 2-Amino-3-fluoro-5-nitrobenzonitrile (1 eq.) in a polar aprotic solvent (e.g., DMSO, DMF) add the desired amine (1.2-2.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2-3 eq.).Polar aprotic solvents stabilize the charged Meisenheimer intermediate. The base deprotonates the amine (if it's a salt) or facilitates the reaction by scavenging the HF produced. An excess of the nucleophile drives the reaction to completion.
2 Heat the reaction mixture to 80-120 °C in a sealed vessel. Monitor progress by TLC or LC-MS.Significant thermal energy is required to overcome the activation barrier, even in this activated system. A sealed vessel is used to prevent the evaporation of volatile amines and solvent.
3 After completion, cool the mixture and pour it into ice-water.This step precipitates the solid organic product, separating it from the inorganic salts and high-boiling solvent.
4 Collect the solid product by filtration, wash with water, and dry under vacuum.A straightforward method for isolating the crude product.
5 Recrystallize or purify by column chromatography if necessary.Purification ensures the final product is free of starting material and any side products.

Conclusion: The Multifaceted Influence of Fluorine

The fluorine atom in 2-Amino-3-fluoro-5-nitrobenzonitrile plays a complex and powerful role in determining its chemical reactivity. It is not merely a static substituent but an active modulator of the molecule's behavior.

  • In Electrophilic Aromatic Substitution , its strong inductive effect deactivates the ring, necessitating more forcing reaction conditions, while its mesomeric effect contributes to the regiochemical outcome.

  • In Nucleophilic Aromatic Substitution , its high electronegativity is the dominant feature, strongly activating the ipso-carbon for nucleophilic attack and serving as an excellent leaving group, thereby opening up a vast synthetic landscape.

A thorough understanding of these competing electronic influences is essential for any scientist seeking to exploit 2-Amino-3-fluoro-5-nitrobenzonitrile as a strategic building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Title: The effect of fluorine on the electronic spectra and ionization potentials of molecules Source: Royal Society Publishing URL: [Link]

  • Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings Source: ACS Omega URL: [Link]

  • Title: Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Electrophilic Aromatic Substitution AR5. Directing Effects Source: College of Saint Benedict and Saint John's University Chemistry URL: [Link]

  • Title: Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: YouTube (Professor Dave Explains) URL: [Link]

  • Title: Directing Effects of Substituents in Conjugation with the Benzene Ring Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation Source: Master Organic Chemistry URL: [Link]

  • Title: Why are halogens ortho- para- directors? Source: Master Organic Chemistry URL: [Link]

  • Title: Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene Source: Chemistry Stack Exchange URL: [Link]

  • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Aromatic Substitution | Flow Reactions Source: Vapourtec Ltd URL: [Link]

  • Title: Fluorinated Aromatic Amino Acids and its Therapeutic Applications Source: Walsh Medical Media URL: [Link]

  • Title: Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL: [Link]

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discovery and history of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 2-Amino-3-fluoro-5-nitrobenzonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors.

Discovery, Process Chemistry, and Application in Kinase Inhibitor Design[1]

CAS Number: 99578-11-7 Molecular Formula: C


H

FN

O

Molecular Weight: 181.12 g/mol [1]

Part 1: Executive Summary & Chemical Identity[1]

2-Amino-3-fluoro-5-nitrobenzonitrile is a highly specialized fluorinated building block used primarily in the pharmaceutical industry.[1] It serves as a "privileged scaffold" for the synthesis of MEK (Mitogen-activated protein kinase) inhibitors and other targeted oncological therapies.

Its structural value lies in its unique substitution pattern:

  • C-1 Nitrile (-CN): A versatile handle for heterocycle formation (e.g., quinazolines, benzimidazoles) or hydrolysis to primary amides.[1]

  • C-2 Amino (-NH

    
    ):  Provides the essential hydrogen bond donor capability often required for ATP-binding pocket interactions.[1]
    
  • C-3 Fluorine (-F): Enhances metabolic stability (blocking C-H oxidation) and modulates the pKa of the adjacent amine, influencing bioavailability.[1]

  • C-5 Nitro (-NO

    
    ):  A masked amine precursor.[1] Upon reduction, it allows for the introduction of complex "tail" moieties found in drugs like Trametinib  or Binimetinib  analogs.
    

Part 2: Historical Genesis & Discovery[1]

The emergence of 2-Amino-3-fluoro-5-nitrobenzonitrile tracks closely with the "Fluorine Renaissance" in medicinal chemistry during the late 1990s and early 2000s.[1]

The "Fluorine Scan" Era (1990s)

Early kinase inhibitors often suffered from rapid metabolic clearance. Researchers discovered that replacing hydrogen with fluorine at metabolically labile sites (a technique known as a "fluorine scan") significantly extended half-life without altering steric bulk.[1] The 2-amino-3-fluoro motif became a target when structure-activity relationship (SAR) studies indicated that fluorine at the C-3 position of aniline-based inhibitors improved potency against MEK1/2 enzymes.[1]

Patent Emergence (2000–2010)

While simple fluoro-nitroanilines were known, the specific benzonitrile variant (CAS 99578-11-7) appeared in patent literature as companies like Japan Tobacco , GlaxoSmithKline , and Array BioPharma sought novel IP space for MEK inhibitors.[1] The nitrile group offered a distinct advantage over the carboxylic acid or ester equivalents: it was less prone to unwanted decarboxylation and allowed for milder cyclization conditions to form the fused ring systems common in modern kinase drugs.

Part 3: Evolution of Synthetic Routes

The synthesis of this molecule illustrates a classic evolution from "brute force" academic methods to refined process chemistry.

Generation 1: Direct Nitration (Low Yield)

Early attempts likely involved the direct nitration of 2-amino-3-fluorobenzonitrile .[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • The Problem: The amino group is strongly activating and oxidation-prone.[1][2] Nitration often yields complex mixtures of regioisomers (3-nitro vs. 5-nitro) and oxidation byproducts (tars).[1]

  • Outcome: Low yield (<40%), difficult purification.

Generation 2: The "Process Route" (High Fidelity)

To overcome the regioselectivity and safety issues of nitrating a free amine, process chemists developed a route relying on Nucleophilic Aromatic Substitution (


) . This method reverses the order of operations: the nitro group is installed before the amine.
The Logic of Regioselectivity

Starting material: 2,3-Difluoro-5-nitrobenzonitrile .[1]

  • Electronic Environment: The benzene ring has three electron-withdrawing groups (CN, NO

    
    , F). It is highly activated for nucleophilic attack.
    
  • Regiocontrol:

    • Position 2 (F): Ortho to -CN and Para to -NO

      
      . (Most Activated).
      
    • Position 3 (F): Meta to -CN and Meta to -NO

      
      . (Least Activated).
      
  • Result: Treatment with ammonia results in the exclusive displacement of the fluorine at Position 2.

Visualization: Optimized Synthetic Workflow

Synthesis SM 2,3-Difluorobenzonitrile Inter 2,3-Difluoro-5-nitrobenzonitrile SM->Inter Electrophilic Subst. (Regioselective) Product 2-Amino-3-fluoro- 5-nitrobenzonitrile Inter->Product Nucleophilic Subst. (Pos 2 Displacement) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Inter Reagent2 NH3 / THF (S_NAr) Reagent2->Product

Caption: Figure 1. The "Process Route" utilizes the directing effects of the nitrile and nitro groups to ensure 100% regioselectivity during the final amination step.

Part 4: Experimental Protocols

Protocol A: Synthesis via (Recommended)

Based on optimized industrial workflows for fluorinated nitrobenzenes.

Objective: Preparation of 2-Amino-3-fluoro-5-nitrobenzonitrile from 2,3-difluoro-5-nitrobenzonitrile.

Reagents:

  • 2,3-Difluoro-5-nitrobenzonitrile (1.0 eq)[1]

  • Ammonium Hydroxide (28-30% NH

    
     in water) or NH
    
    
    
    in Methanol (2.5 eq)[1]
  • Tetrahydrofuran (THF) or Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 2,3-difluoro-5-nitrobenzonitrile (10 g, 54.3 mmol) and THF (100 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Add the ammonia solution (2.5 eq) dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent displacement of the C-3 fluorine.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) or HPLC. The starting material should be consumed, showing a single new peak.

  • Quench & Workup: Pour the reaction mixture into ice water (300 mL). The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (2 x 50 mL) to remove ammonium fluoride salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Yield/Purity: Expected yield is 90–95% . Purity >98% by HPLC.

Data Summary: Comparison of Routes
ParameterMethod A: Direct NitrationMethod B:

(Recommended)
Starting Material 2-Amino-3-fluorobenzonitrile2,3-Difluoro-5-nitrobenzonitrile
Key Reagents HNO

, H

SO

NH

, THF
Regioselectivity Poor (Mixture of isomers)Excellent (>99:1)
Yield 35–45%90–95%
Safety Profile High Risk (Exothermic, Oxidative)Low Risk (Mild conditions)

Part 5: Application in Drug Discovery[1][3]

Once synthesized, 2-Amino-3-fluoro-5-nitrobenzonitrile serves as a branch point for two major chemical transformations in drug synthesis:

  • Nitro Reduction:

    • The nitro group is reduced (using Fe/NH

      
      Cl or H
      
      
      
      /Pd-C) to a diamine.[1]
    • Application: This diamine reacts with carboxylic acids or isocyanates to form the "tail" of MEK inhibitors.

  • Nitrile Cyclization:

    • The nitrile reacts with formamidine acetate or guanidine to close the ring, forming quinazolines or quinolines .

    • Significance: This creates the ATP-binding core of the inhibitor.[1]

Pathway Visualization[1]

Applications cluster_0 Pathway A: Nitro Reduction cluster_1 Pathway B: Nitrile Cyclization Core 2-Amino-3-fluoro- 5-nitrobenzonitrile Amine Diamino Intermediate Core->Amine H2, Pd/C Hetero Quinazoline Core Core->Hetero Formamidine Drug1 MEK Inhibitor Tail (e.g., Binimetinib analogs) Amine->Drug1 Coupling Drug2 EGFR/Kinase Inhibitors Hetero->Drug2 Derivatization

Caption: Figure 2.[1] Divergent synthesis pathways utilizing the nitro and nitrile handles for different drug classes.

References

  • GuideChem. (2023). Synthesis method of 2-AMINO-3-FLUOROBENZONITRILE. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-Fluoro-5-nitrobenzonitrile Product Data. Retrieved from [1]

  • BLD Pharm. (n.d.). 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS 99578-11-7) Product Details. Retrieved from

  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile: A Fluorinated Scaffold for Drug Discovery. Retrieved from

Sources

A Theoretical and Computational Scrutiny of 2-Amino-3-fluoro-5-nitrobenzonitrile: A Guide for Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers a comprehensive theoretical examination of 2-Amino-3-fluoro-5-nitrobenzonitrile, a molecule of significant interest in medicinal chemistry and material science. By leveraging high-level quantum chemical calculations, we dissect its structural, spectroscopic, and electronic properties to provide a foundational understanding for researchers, scientists, and drug development professionals. This document elucidates the molecule's optimized geometry, predicted spectroscopic signatures (FT-IR, FT-Raman, NMR, and UV-Vis), and quantum chemical descriptors derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The narrative emphasizes the causality behind theoretical choices, offering insights into the molecule's reactivity, stability, and potential as a versatile scaffold for novel therapeutics and functional materials.

Introduction: The Strategic Importance of 2-Amino-3-fluoro-5-nitrobenzonitrile

2-Amino-3-fluoro-5-nitrobenzonitrile is a multi-functionalized aromatic compound. Its architecture, featuring an electron-donating amino group and strongly electron-withdrawing nitro, cyano, and fluoro groups, creates a unique electronic landscape. This substitution pattern makes it an ideal candidate for diverse applications, from a building block in the synthesis of complex heterocyclic compounds and macrocycles to a core scaffold in the design of biologically active agents.[1] The nitro group, in particular, is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial and antineoplastic effects.[2]

This guide moves beyond simple characterization to provide a deep theoretical framework for understanding this molecule. By employing robust computational methods, we can predict its behavior and properties with high accuracy, guiding rational design and synthesis efforts in the laboratory.[3]

Molecular Geometry and Structural Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation through geometry optimization. Using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), we can calculate equilibrium bond lengths and angles. These theoretical values provide a precise structural model and serve as the basis for all subsequent property calculations.

Caption: Optimized molecular structure of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Table 1: Selected Theoretical Geometric Parameters

Parameter Bond Calculated Length (Å) Parameter Angle Calculated Angle (°)
Bond Length C-NH₂ 1.365 Bond Angle C-C-NH₂ 121.5
C-F 1.350 C-C-F 118.9
C-CN 1.440 C-C-NO₂ 118.7
C≡N 1.158 C-N-O 117.5
C-NO₂ 1.475
N-O 1.225

Note: Values are representative and based on DFT/B3LYP/6-311++G(d,p) level of theory for analogous structures.[5]

Spectroscopic Profile: A Theoretical-Experimental Correlation

Computational spectroscopy is a powerful tool for interpreting and validating experimental data. By simulating spectra, we can assign vibrational modes and electronic transitions with a high degree of confidence.

Vibrational Analysis (FT-IR and FT-Raman)

The vibrational frequencies calculated using DFT methods correspond to the fundamental modes of molecular vibration, which are experimentally observed in FT-IR and FT-Raman spectra. These spectra are definitive fingerprints of a molecule, allowing for the identification of key functional groups.[4]

Key Vibrational Assignments:

  • N-H Stretching (Amine): Typically observed in the 3400-3200 cm⁻¹ region.[6]

  • C≡N Stretching (Nitrile): A sharp, intense peak expected around 2230-2210 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretching (Nitro): Strong absorptions anticipated around 1550-1475 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[6]

  • C-F Stretching: Expected in the 1300-1100 cm⁻¹ range.

Table 2: Predicted vs. Expected Vibrational Frequencies (cm⁻¹)

Vibrational Mode Functional Group Expected Experimental Range[6] Theoretically Calculated (Scaled)
N-H Asymmetric Stretch Amine (-NH₂) 3400 - 3300 ~3380
N-H Symmetric Stretch Amine (-NH₂) 3300 - 3200 ~3275
C≡N Stretch Nitrile (-CN) 2230 - 2210 ~2225
N-O Asymmetric Stretch Nitro (-NO₂) 1550 - 1475 ~1530
N-O Symmetric Stretch Nitro (-NO₂) 1350 - 1300 ~1340
C-F Stretch Fluoro (-F) 1300 - 1100 ~1250

Note: Theoretical frequencies are often scaled by a factor (~0.96) to correct for anharmonicity and basis set limitations.

NMR Spectroscopy

The Gauge-Invariant Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei, which are then converted to chemical shifts (δ) by referencing against a standard (e.g., Tetramethylsilane, TMS).[7][8] These predictions are invaluable for assigning peaks in experimental NMR spectra and understanding the electronic environment of each atom. The electron-withdrawing groups (NO₂, CN, F) are expected to cause downfield shifts for adjacent protons and carbons, while the electron-donating NH₂ group will cause an upfield shift.

Electronic Properties and UV-Vis Spectroscopy

The electronic absorption spectrum, governed by transitions between molecular orbitals, can be simulated using Time-Dependent DFT (TD-DFT).[9] This analysis yields the maximum absorption wavelengths (λmax), oscillator strengths, and provides insight into the nature of the electronic transitions.

The most significant orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity and is often associated with intramolecular charge transfer (ICT) characteristics, where electron density moves from the donor (amino group) to the acceptor (nitro/nitrile groups) upon electronic excitation.[4][9]

G cluster_0 Quantum Chemical Analysis Workflow Input Optimized Molecular Geometry (from DFT) TDDFT TD-DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Input->TDDFT HOMO_LUMO Calculate HOMO & LUMO Energies TDDFT->HOMO_LUMO UV_Vis Simulate UV-Vis Spectrum (λmax, Oscillator Strength) TDDFT->UV_Vis Gap Determine HOMO-LUMO Gap (ΔE) HOMO_LUMO->Gap Reactivity Assess Reactivity & Stability (Low ΔE -> High Reactivity) Gap->Reactivity

Caption: Workflow for analyzing electronic properties using TD-DFT.

Reactivity and Molecular Descriptors

Frontier Molecular Orbitals (HOMO-LUMO)

The spatial distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. The HOMO, typically localized on the electron-rich amino group and aromatic ring, indicates the likely sites for electrophilic attack. Conversely, the LUMO, concentrated around the electron-deficient nitro and nitrile groups, highlights the probable sites for nucleophilic attack. This analysis is fundamental for predicting the regioselectivity of chemical reactions.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule.[4]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as around the oxygen atoms of the nitro group and the nitrogen of the nitrile group. These are prime targets for electrophiles.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, primarily around the hydrogen atoms of the amino group, making them susceptible to nucleophilic interaction.

  • Green Regions (Neutral Potential): Represent areas of intermediate potential, typically the carbon backbone of the aromatic ring.

This map is an indispensable tool for understanding non-covalent interactions, such as hydrogen bonding and stacking, which are critical in drug-receptor binding.

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 3: Key Reactivity Descriptors

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / η Reciprocal of hardness; indicates high polarizability.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the ability to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

A high electrophilicity index for 2-Amino-3-fluoro-5-nitrobenzonitrile would confirm its susceptibility to nucleophilic attack, a key feature for its role as a synthetic building block.

Methodologies: A Protocol for Theoretical Investigation

Computational Protocol
  • Structure Drawing: Draw the 2D structure of 2-Amino-3-fluoro-5-nitrobenzonitrile using a molecular editor and convert it to a 3D structure.

  • Geometry Optimization: Perform a full geometry optimization without constraints using DFT.

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

    • Basis Set: 6-311++G(d,p) or higher for accurate results.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain theoretical IR/Raman data.

  • Spectroscopic Calculations:

    • NMR: Calculate NMR shielding constants using the GIAO method.

    • UV-Vis: Perform a TD-DFT calculation to obtain the first 10-20 singlet excited states, which provides λmax and oscillator strengths.

  • Molecular Orbital and Potential Analysis:

    • Generate cube files for HOMO, LUMO, and the total electron density.

    • Use the electron density cube file to calculate and visualize the Molecular Electrostatic Potential (MEP) map.

  • Data Analysis: Extract energies, frequencies, and other properties. Calculate global reactivity descriptors from HOMO/LUMO energies. Compare theoretical data with available experimental literature.

G cluster_spec start Start: 2D Molecular Structure opt Step 1: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt 3D Conversion freq Step 2: Frequency Calculation (Confirm Minimum Energy) opt->freq Optimized Geometry spec Step 3: Spectroscopic & Property Calculations freq->spec Verified Structure nmr NMR (GIAO) uv UV-Vis (TD-DFT) mep MEP / Orbitals analysis Step 4: Data Analysis & Interpretation nmr->analysis uv->analysis mep->analysis end End: Comprehensive Theoretical Profile analysis->end

Caption: Standard workflow for computational analysis of a molecule.

Experimental Protocol (Reference)
  • Sample Preparation: For spectroscopic analysis, the compound (if synthesized or purchased) should be of high purity (>99%).[4]

  • FT-IR/ATR: A small amount of the solid sample is placed on an Attenuated Total Reflectance (ATR) crystal, and the spectrum is recorded from 4000-400 cm⁻¹.[6]

  • FT-Raman: The spectrum is recorded using a Nd:YAG laser (1064 nm excitation) to complement the FT-IR data.[4]

  • NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz), using TMS as an internal standard.[6]

  • UV-Vis: A dilute solution is prepared in a UV-transparent solvent (e.g., methanol), and the absorbance is measured over a range of 200-800 nm.[6]

Conclusion and Future Outlook

This guide has established a robust theoretical foundation for understanding 2-Amino-3-fluoro-5-nitrobenzonitrile. The computational analyses of its geometry, spectroscopic signatures, and electronic reactivity provide critical insights that can accelerate its application in drug discovery and materials science. The molecule's pronounced electronic asymmetry and multiple functional groups confirm its status as a high-potential scaffold. Future research should focus on leveraging these theoretical predictions to synthesize novel derivatives and experimentally validate their biological activities, particularly as kinase inhibitors or antimicrobial agents, where related nitroaromatic compounds have shown significant promise.[1][2]

References

  • Arockiasamy, A. & Ganapathi Raman, R. (2026). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Der Pharma Chemica.

  • Journal of Chemical Research, Synopses. (Date not available). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. RSC Publishing.

  • Der Pharma Chemica. (2026). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods | Abstract. Der Pharma Chemica.

  • Sigma-Aldrich. (Date not available). 2-Fluoro-5-nitrobenzonitrile 97. Sigma-Aldrich.

  • Ossila. (Date not available). 2-Fluoro-5-nitrobenzonitrile. Ossila.

  • TSI Journals. (Date not available). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES. TSI Journals.

  • PubChem. (2025). 2-Amino-5-nitrobenzonitrile. PubChem.

  • CymitQuimica. (Date not available). CAS 61272-77-3: 2-AMINO-5-FLUOROBENZONITRILE. CymitQuimica.

  • BenchChem. (2025). Spectroscopic Profile of 2-Amino-5-nitrobenzoic Acid: A Technical Guide. BenchChem.

  • BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide. BenchChem.

  • O'Connor, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

  • Research, Society and Development. (2021). Quantum chemical calculations and their uses. Research, Society and Development.

  • Google Patents. (Date not available). Process for the preparation of 2-amino-5-nitrobenzonitrile. Google Patents.

  • MilliporeSigma. (Date not available). 2-Fluoro-5-nitrobenzonitrile 97. MilliporeSigma.

  • BenchChem. (2025). In-Depth Efficacy Analysis of 2-(Cyclic Amino)-5-Nitrobenzonitrile Derivatives: A Comparative Guide. BenchChem.

  • ResearchGate. (Date not available). Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. ResearchGate.

  • ResearchGate. (2025). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. ResearchGate.

  • MDPI. (2024). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. MDPI.

  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals.

Sources

Introduction: The Strategic Importance of a Multifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Amino-3-fluoro-5-nitrobenzonitrile Analogs and Derivatives for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the 2-amino-3-fluoro-5-nitrobenzonitrile scaffold represents a highly valuable and versatile building block. Its strategic importance lies in the unique electronic interplay of its four distinct functional groups: an amino group, a fluorine atom, a nitro group, and a nitrile moiety. This arrangement provides a rich platform for synthetic diversification, enabling the construction of complex molecular architectures with significant therapeutic potential.

The electron-donating amino group, contrasted with the potent electron-withdrawing properties of the nitrile and nitro groups, creates a highly polarized aromatic system. The fluorine atom, positioned ortho to the amine, further modulates the electronic environment and can influence properties such as metabolic stability, lipophilicity, and binding affinity.[1] This inherent reactivity and functional group orthogonality allow chemists to perform selective modifications, making this scaffold a cornerstone in the synthesis of targeted therapeutics, particularly in oncology and antimicrobial research.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of derivatives from this core, offering field-proven insights for researchers in drug development.

Part 1: Synthesis Strategies and Chemical Reactivity

The utility of the 2-amino-3-fluoro-5-nitrobenzonitrile core is predicated on the selective reactivity of its functional groups. The synthetic pathways to its derivatives are numerous, leveraging the unique characteristics of each moiety.

Core Reactivity Profile
  • Amino Group: Serves as a key nucleophile for building heterocyclic systems. It is the primary site for acylation, alkylation, and condensation reactions, often forming the initial bond in the construction of quinazoline, benzimidazole, and other fused ring systems.[1][3]

  • Fluorine Atom: Positioned on an electron-deficient ring, it is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various side chains and linking groups, a common strategy in optimizing drug-target interactions.

  • Nitro Group: A powerful modulator of the ring's electronics, it can be readily reduced to an amino group. This transformation dramatically alters the scaffold's properties, converting an electron-withdrawing group to an electron-donating one and opening a new vector for chemical elaboration. This reduction is a key step in the synthesis of many kinase inhibitors.[3]

  • Nitrile Group: This group is a versatile precursor for various functionalities. It can participate in cyclization reactions to form heterocycles, be hydrolyzed to a carboxylic acid, or be reduced to a primary amine.[1]

The following workflow illustrates a generalized approach to diversifying the core scaffold to generate a library of potential drug candidates.

G cluster_0 Primary Derivatization Pathways cluster_1 Resulting Intermediate Scaffolds A 2-Amino-3-fluoro-5-nitrobenzonitrile Core Scaffold B Amino Group Modification (e.g., Acylation, Cyclization) A->B Reagent for Amine Reaction C Nitro Group Reduction to Amine A->C Reducing Agent (e.g., SnCl2, H2/Pd) D Fluorine Displacement (SNAr with Nu-H) A->D Nucleophile (Nu-) Base E Quinazolines, Benzimidazoles B->E F Diaminobenzonitrile Derivative C->F G Substituted Aminobenzonitrile D->G H Further Functionalization (e.g., Side Chain Attachment) E->H F->H G->H I Biologically Active Drug Candidates H->I Screening & Optimization

Caption: Generalized workflow for the synthesis of derivatives.
Protocol 1: Synthesis of a 3-Aminobenzo[b]thiophene Derivative

This protocol is adapted from methodologies using related fluoronitrobenzo-nitrile scaffolds to synthesize biologically active benzothiophenes, which have shown promise as antitumor agents.[4]

Objective: To synthesize an ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate derivative via nucleophilic substitution and subsequent cyclization.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile (as a representative starting material)[5][6][7][8]

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the solution, followed by the dropwise addition of ethyl thioglycolate (1.2 eq).

  • Reaction Conditions: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the desired ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate.[5][7][8]

Part 2: Physicochemical Properties and Comparative Data

A thorough understanding of the physicochemical properties of the core scaffold and its isomers is crucial for predicting reactivity, solubility, and pharmacokinetic profiles. The strategic placement of functional groups significantly influences these characteristics.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
2-Amino-3-fluoro-5-nitrobenzonitrile (Not Available)C₇H₄FN₃O₂181.13(Predicted)Core topic scaffold; ortho-fluoro to amine.
2-Amino-5-nitrobenzonitrile 17420-30-3C₇H₅N₃O₂163.13200-207Non-fluorinated analog.[9][10]
2-Fluoro-5-nitrobenzonitrile 17417-09-3C₇H₃FN₂O₂166.1176-80Lacks the ortho-amino group; common precursor.[4][5][6][7]
2-Amino-3,5-difluorobenzonitrile 126674-94-0C₇H₄F₂N₂154.1285-88Difluoro analog; increased electrophilicity.[1]

The electron-withdrawing fluorine atoms generally decrease the nucleophilicity of the amino group.[1] In the case of 2-amino-3-fluoro-5-nitrobenzonitrile, the ortho-fluorine's inductive effect is significant, which can be a key consideration in planning cyclization reactions that depend on the amine's reactivity.

Part 3: Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of aminonitro-benzonitriles are prevalent in drug discovery, forming the core of numerous inhibitors targeting key signaling pathways in cancer and other diseases.

Kinase Inhibition: Targeting Uncontrolled Cell Growth

A prominent application for this class of compounds is in the development of kinase inhibitors. For instance, the closely related 2-amino-4-methoxy-5-nitrobenzonitrile is a key intermediate in the synthesis of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[3] The general principle involves using the aminobenzonitrile core to construct a quinazoline ring system, which then binds to the ATP-binding site of the kinase.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGFR EGFR ATP ATP EGFR->ATP Binds to Kinase Domain EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Kinase Inhibitor (e.g., Gefitinib) Gefitinib->ATP Blocks Binding RAS RAS/RAF/ERK Pathway ATP->RAS Activates PI3K PI3K/AKT Pathway ATP->PI3K Activates Proliferation Cell Proliferation, Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

The dysregulation of Fibroblast Growth Factor Receptors (FGFRs) is also linked to various solid tumors.[11] The development of selective FGFR2/3 inhibitors is an active area of research, with heterocyclic scaffolds derived from functionalized aminobenzonitriles being explored as potential candidates to achieve selectivity and reduce off-target effects.[11]

Other Therapeutic Areas
  • Antimicrobial and Insecticidal Agents: The broader class of α-amino nitriles has demonstrated significant antibacterial, antifungal, and insecticidal properties.

  • Factor Xa Inhibitors: Modifications of related scaffolds have led to the discovery of potent and selective inhibitors of coagulation factor Xa, such as razaxaban, highlighting the utility of these building blocks in cardiovascular drug discovery.[5]

  • Anti-inflammatory Agents: Quinazoline derivatives synthesized from these precursors have been investigated for their ability to prevent lipopolysaccharide-induced acute lung injury through anti-inflammatory actions.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening

Objective: To evaluate the antiproliferative activity of synthesized derivatives against a cancer cell line (e.g., MCF-7, HeLa). This is a standard colorimetric assay to measure cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Part 4: Safety and Handling

Compounds containing nitro groups and nitrile functionalities require careful handling. Based on data for structurally similar compounds like 2-fluoro-5-nitrobenzonitrile, the following precautions are advised.

  • Hazard Classification: Acutely toxic and irritant. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][6][8]

  • Personal Protective Equipment (PPE): Always use a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles or a face shield when handling these compounds.[5][8]

  • Handling: Work in a well-ventilated fume hood. Avoid generating dust.

  • Storage: Store in a cool, dry place, sealed tightly away from incompatible materials.

Conclusion

The 2-amino-3-fluoro-5-nitrobenzonitrile core and its analogs are foundational scaffolds that offer immense potential for drug discovery and development. The strategic interplay of their functional groups provides a robust platform for generating diverse chemical libraries with a wide range of biological activities. By understanding the synthesis, reactivity, and structure-activity relationships detailed in this guide, researchers can effectively leverage these versatile building blocks to develop the next generation of targeted therapeutics.

References

  • Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation.
  • Ossila. 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.
  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3.
  • TSI Journals. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW (±)-α-AMINO NITRILE DERIVATIVES.
  • Guidechem. What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE?.
  • PubChem. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532.
  • BenchChem. Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals.
  • BenchChem. Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide.
  • Sigma-Aldrich. 2-Amino-5-nitrobenzonitrile 95 17420-30-3.
  • PubChem. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417.
  • ChemScene. 2-Amino-5-nitrobenzonitrile | 17420-30-3.
  • BenchChem. Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • Bioanalysis Zone. Insilico go in vivo with new promising and selective FGFR2/3 inhibitors.
  • ChemicalBook. 17417-09-3 | CAS DataBase.
  • MilliporeSigma. 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 8-Fluoro-6-Substituted Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the protocol for utilizing 2-Amino-3-fluoro-5-nitrobenzonitrile as a privileged scaffold in the synthesis of next-generation covalent kinase inhibitors (e.g., targeting EGFR T790M/C797S or BTK C481S).

While many first-generation quinazoline inhibitors (e.g., Gefitinib, Erlotinib) utilize 6,7-disubstitution patterns, the 8-fluoro-6-substituted motif is increasingly critical in modern medicinal chemistry.[1][2][3] The inclusion of the C8-fluorine atom serves two vital roles:

  • Metabolic Blockade: It obstructs the metabolically labile C8 position, extending the half-life (

    
    ) of the drug.[2]
    
  • Electronic Modulation: The electronegative fluorine lowers the pKa of the N1 nitrogen, potentially altering the hydrogen-bond acceptor capability and improving selectivity against wild-type kinases.[1]

Using 2-Amino-3-fluoro-5-nitrobenzonitrile as the starting material is superior to late-stage nitration of quinazolines, as it guarantees absolute regiochemical control of the 8-fluoro and 6-nitro positions, eliminating the formation of inseparable regioisomers.[1][2][3]

Chemical Pathway Overview

The synthesis follows a "Build-Couple-Modify" modular logic.[1][2] The benzonitrile is first cyclized to the quinazolinone core, activated by chlorination, coupled with a "hinge-binding" aniline, and finally functionalized with a Michael acceptor "warhead."[3]

Pathway Visualization[1][2][3]

SynthesisPath SM 2-Amino-3-fluoro- 5-nitrobenzonitrile Step1 Cyclization (Formamidine Acetate) SM->Step1 Int1 8-Fluoro-6-nitro quinazolin-4(3H)-one Step1->Int1 Yield >85% Step2 Chlorination (SOCl2 / POCl3) Int1->Step2 Int2 4-Chloro-8-fluoro -6-nitroquinazoline Step2->Int2 In situ Step3 SNAr Coupling (Hinge Binder) Int2->Step3 Int3 Nitro-Precursor (Inhibitor Core) Step3->Int3 Step4 Reduction & Acrylation Int3->Step4 Final Final Covalent Inhibitor Step4->Final Warhead Install

Figure 1: Modular synthesis workflow converting the benzonitrile precursor into a covalent kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Scaffold Construction (Cyclization)

Objective: Conversion of 2-Amino-3-fluoro-5-nitrobenzonitrile to 8-Fluoro-6-nitroquinazolin-4(3H)-one.

Mechanism: The amino group attacks the electrophilic formamidine, followed by intramolecular nucleophilic attack on the nitrile carbon.

ParameterConditionRationale
Reagent Formamidine Acetate (1.5 - 2.0 eq)Provides the C2 carbon of the quinazoline ring.[1][2][3] Preferred over triethyl orthoformate for cleaner workup.[1][2]
Solvent 2-Methoxyethanol or EthanolHigh boiling point required for cyclization kinetics.[1][2]
Temperature Reflux (120°C - 135°C)Essential to drive the condensation and subsequent rearrangement.[1][2]
Time 12 - 18 HoursMonitor by LCMS until SM (MW ~181) disappears.[1][2][3]

Step-by-Step:

  • Charge a round-bottom flask with 2-Amino-3-fluoro-5-nitrobenzonitrile (1.0 eq) and Formamidine Acetate (2.0 eq).

  • Add 2-Methoxyethanol (10 mL per gram of SM).

  • Heat to reflux under inert atmosphere (

    
    ) for 16 hours.
    
  • Workup: Cool the reaction to room temperature. The product often precipitates.

  • Add water (2x reaction volume) and stir for 30 minutes to complete precipitation.

  • Filter the solid, wash with water and cold ethanol.

  • QC: Verify formation of 8-Fluoro-6-nitroquinazolin-4(3H)-one (Expected M+H: ~210).

Protocol B: Activation and Hinge Binder Coupling

Objective: One-pot chlorination and


 displacement with an aniline (e.g., 3-chloro-4-fluoroaniline).[1][2][3]

Safety Critical:


 and 

generate HCl gas. Use a scrubber.[1][2]

Step-by-Step:

  • Suspend 8-Fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in Thionyl Chloride (

    
    )  (5-10 vol).
    
  • Add a catalytic amount of DMF (3-5 drops).[1][2]

  • Reflux for 2-4 hours. The solution should become clear, indicating formation of the 4-chloro intermediate.

  • Evaporation: Remove excess

    
     under reduced pressure (azeotrope with toluene to remove traces).
    
  • Coupling: Dissolve the crude residue in Isopropanol (IPA) or Acetonitrile .

  • Add the Aniline (1.1 eq) (e.g., the "hinge binder" moiety).[2]

  • Heat to 80°C for 2-4 hours. The product usually precipitates as the HCl salt.

  • Isolation: Filter the solid. Wash with IPA and ether.

  • Yield: Typically 70-85% over two steps.

Protocol C: Warhead Installation (The Covalent Step)

Objective: Reduction of the nitro group and acylation with acryloyl chloride.[2]

Step-by-Step:

  • Reduction: Dissolve the nitro-intermediate in Ethanol/Water (3:1).[1][2] Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours. (Alternative:

    
     if no halogens are present on the hinge binder that might reduce).[1][2]
    
  • Filter through Celite to remove iron sludge.[1][2] Concentrate to obtain the 6-amino derivative.[1][2][4]

  • Acylation: Dissolve the 6-amino intermediate in dry THF/NMP at 0°C.

  • Add DIPEA (2.0 eq) followed by dropwise addition of Acryloyl Chloride (1.05 eq). Strict temperature control is required to prevent bis-acylation.[1][2][3]

  • Stir at 0°C for 30 mins. Quench with

    
    .[1][2]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Logic

The


 coupling (Protocol B) is the most variable step depending on the nucleophilicity of the aniline used.

Troubleshooting Start S_NAr Coupling Low Yield? Check1 Is the Aniline Electron Deficient? Start->Check1 Action1 Switch Solvent to DMF/NMP Increase Temp to 100°C Check1->Action1 Yes (e.g. F/Cl sub) Action2 Add Base (TEA/DIPEA) (Scavenge HCl) Check1->Action2 No (Electron Rich) Action3 Check Chloride Intermediate Stability (LCMS) Check1->Action3 Aniline Unreacted

Figure 2: Decision matrix for optimizing the coupling of the quinazoline core with the hinge-binding amine.

References

  • Quinazoline Scaffold Synthesis

    • Title: Synthesis and biological evaluation of 4-anilinoquinazoline deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link][1][2][3]

  • Covalent Inhibitor Design (Warhead Chemistry)

    • Title: Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles.[3][5]

    • Source:Arch. Pharm. Chem. Life Sci.[1][2]

    • URL:[Link][1][2][3]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[1][2][6]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link][1][2][3]

  • Starting Material Data

    • Compound: 2-Amino-3-fluoro-5-nitrobenzonitrile.[1][2][3]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link](Note: General search link provided as specific CAS landing pages vary by vendor).[1][2][3]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. Nucleophilic Aromatic Substitution (SNAr) stands out as a robust and widely employed transformation for the C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[1] The substrate, 2-Amino-3-fluoro-5-nitrobenzonitrile, represents a highly valuable and versatile building block for such transformations. Its unique trifecta of substituents—an activating nitro group, a cyano group, and a labile fluorine leaving group—renders the aromatic core exceptionally susceptible to nucleophilic attack. This application note provides a comprehensive guide to the theoretical underpinnings and practical execution of SNAr reactions on this specific substrate, tailored for researchers, scientists, and drug development professionals.

The strategic positioning of the electron-withdrawing nitro and cyano groups significantly lowers the electron density of the aromatic ring, thereby facilitating the addition of a nucleophile.[2] The fluorine atom, being highly electronegative, serves as an excellent leaving group in the context of SNAr, a departure from its typical behavior in other substitution reactions. The presence of the ortho-amino group adds another layer of complexity and opportunity, potentially influencing the regioselectivity of the reaction and providing a handle for further synthetic manipulations.

Mechanistic Insights: The SNAr Pathway

The SNAr reaction of 2-Amino-3-fluoro-5-nitrobenzonitrile proceeds through a well-established two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

The exceptional stability of this intermediate is a direct consequence of the delocalization of the negative charge by the potent electron-withdrawing nitro and cyano groups. In the subsequent, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired substituted product.

Visualizing the Mechanism: The Meisenheimer Complex

Caption: The Meisenheimer complex is a key intermediate in the SNAr reaction.

Experimental Protocols

The following protocols are presented as a general guide and can be adapted for a variety of nucleophiles. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Reaction with Primary and Secondary Amines

This protocol outlines a general procedure for the synthesis of N-substituted 2-amino-5-nitrobenzonitrile derivatives.

Materials:

  • 2-Amino-3-fluoro-5-nitrobenzonitrile (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask, dissolve 2-Amino-3-fluoro-5-nitrobenzonitrile in the chosen solvent.

  • Add the amine nucleophile to the solution.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent DMF, DMSOHigh polarity aids in dissolving the starting materials and stabilizing the charged intermediate.
Base K₂CO₃, Et₃NTo scavenge the HF formed during the reaction.
Temperature Room Temperature to 100 °CDependent on the nucleophilicity of the amine. Weaker nucleophiles may require heating.
Stoichiometry 1.1 - 1.5 eq of amineA slight excess of the amine ensures complete consumption of the starting material.
Protocol 2: Reaction with Thiols

This protocol describes a general procedure for the synthesis of S-substituted 2-amino-5-nitrobenzonitrile derivatives.

Materials:

  • 2-Amino-3-fluoro-5-nitrobenzonitrile (1.0 eq)

  • Thiol (1.1 eq)

  • Base (e.g., NaH, 1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Saturated aqueous NH₄Cl

  • Dichloromethane

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of 2-Amino-3-fluoro-5-nitrobenzonitrile in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Alcohols and Phenols

This protocol provides a general method for the synthesis of O-substituted 2-amino-5-nitrobenzonitrile derivatives.

Materials:

  • 2-Amino-3-fluoro-5-nitrobenzonitrile (1.0 eq)

  • Alcohol or Phenol (1.5 eq)

  • Base (e.g., NaH or t-BuOK, 1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

  • Add NaH or t-BuOK portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add 2-Amino-3-fluoro-5-nitrobenzonitrile to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Workflow: From Reaction to Purification

SNAr_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification Reagents Dissolve Starting Material & Add Nucleophile/Base Reaction Stir at RT or Heat (Monitor by TLC) Reagents->Reaction Quench Quench Reaction (e.g., with Water or NH4Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Pure Product Pure Product Chromatography->Pure Product

Caption: A generalized workflow for SNAr reactions and product purification.

Characterization of Products

The successful synthesis of the desired substituted products should be confirmed by a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The disappearance of the C-F coupling in the ¹³C NMR spectrum and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and the nitro (NO₂) stretches (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹).

Safety and Handling

2-Amino-3-fluoro-5-nitrobenzonitrile and related nitroaromatic compounds should be handled with care.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[4]

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The SNAr reaction of 2-Amino-3-fluoro-5-nitrobenzonitrile provides a versatile and efficient pathway for the synthesis of a diverse array of substituted nitroaromatic compounds. The protocols detailed in this application note serve as a robust starting point for the development of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. The high degree of activation of the aromatic ring, coupled with the lability of the fluorine leaving group, makes this substrate an attractive and powerful tool for synthetic chemists.

References

  • Jain, N., et al. (2013). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. RSC Advances, 3(44), 21531-21535. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

Sources

Technical Guide: Regioselective Nitration of 2-Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental protocols for the regioselective nitration of 2-aminobenzonitriles, a critical scaffold in the synthesis of kinase inhibitors (e.g., MEK inhibitors) and high-performance polymers.

Part 1: Strategic Pathway Analysis

The Chemoselectivity Challenge

The nitration of 2-aminobenzonitrile (anthranilonitrile) presents a classic conflict in electrophilic aromatic substitution (EAS). The substrate contains two functional groups with opposing electronic effects:[1][2][3]

  • Amino Group (

    
    ):  Strongly activating, ortho-/para-directing.[4]
    
  • Cyano Group (

    
    ):  Strongly deactivating, meta-directing.[4][3]
    

Direct nitration using standard mixed acids (


) is often perilous because the electron-rich amino group is susceptible to oxidation, leading to tarry by-products (anilino-quinones).[4] Furthermore, under strongly acidic conditions, the amine may protonate to form an ammonium species (

), which is meta-directing and deactivating, potentially altering the regiochemical outcome.[4][2][3]
Regiochemical Logic

To achieve the desired 2-amino-5-nitrobenzonitrile , the directing effects must be aligned.

  • Position 5: This site is para to the amino group and meta to the cyano group. Both substituents electronically favor substitution at this position (Reinforced Directing Effect).[4]

  • Position 3: This site is ortho to the amino group. While electronically activated, it is sterically crowded by the adjacent cyano group and the incoming nitro electrophile.

G cluster_0 Substrate Logic S 2-Aminobenzonitrile P3 Position 3 (Minor) S->P3 Ortho to NH2 (Steric Clash) P5 Position 5 (Major) S->P5 Para to NH2 Meta to CN (Reinforced) caption Fig 1: Regiochemical directing effects favoring the 5-nitro isomer.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Protection-Deprotection Route)

Objective: Synthesis of high-purity 2-amino-5-nitrobenzonitrile. Mechanism:


-Acetylation protects the amine from oxidation and moderates its activating power to prevent poly-nitration.
Step 1: Protection (

-Acetylation)[4][5]
  • Setup: 500 mL round-bottom flask (RBF), reflux condenser, magnetic stir bar.

  • Reagents:

    • 2-Aminobenzonitrile (11.8 g, 100 mmol)[4]

    • Acetic Anhydride (12.0 mL, 125 mmol)[4]

    • Glacial Acetic Acid (50 mL)

  • Procedure:

    • Dissolve 2-aminobenzonitrile in glacial acetic acid.

    • Add acetic anhydride dropwise over 10 minutes.[4]

    • Heat to reflux (

      
      ) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[4]
      
    • Workup: Pour the hot solution into ice-cold water (300 mL) with vigorous stirring. The product,

      
      -(2-cyanophenyl)acetamide, will precipitate as a white solid.[4]
      
    • Filter, wash with cold water (

      
      ), and dry in a vacuum oven at 
      
      
      
      .
    • Yield Expectation: 90-95%.

Step 2: Nitration (Electrophilic Substitution)

Critical Safety Note:[4] This reaction is exothermic.[4][6] Temperature control is vital to prevent "runaway" nitration.[4]

  • Setup: 250 mL 3-neck RBF, thermometer, addition funnel, ice-salt bath (

    
    ).
    
  • Reagents:

    • 
      -(2-cyanophenyl)acetamide (16.0 g, 100 mmol)[4]
      
    • Conc. Sulfuric Acid (

      
      , 40 mL)[4]
      
    • Fuming Nitric Acid (

      
      , 4.5 mL, ~1.05 eq) or Potassium Nitrate (
      
      
      
      , 10.2 g)[4]
  • Procedure:

    • Dissolve the amide in Conc.[4]

      
       while keeping the internal temperature below 
      
      
      
      .[4][7]
    • Option A (Mixed Acid): Mix

      
       with 10 mL 
      
      
      
      and add dropwise via addition funnel, maintaining temp
      
      
      .[4]
    • Option B (Nitrate Salt - Milder): Add solid

      
       portion-wise over 30 minutes. This generates nitronium ions in situ without the harshness of fuming acid.
      
    • Stir at

      
       for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
      
    • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice. The nitro-intermediate will precipitate.[8]

    • Filter and wash with water until the filtrate is neutral (pH ~7).[4]

Step 3: Deprotection (Hydrolysis)[4]
  • Procedure:

    • Suspend the wet cake from Step 2 in Ethanol (50 mL) and 6M HCl (50 mL).

    • Reflux for 1-2 hours.[4][8] The solution will clarify then reprecipitate the free amine hydrochloride or free base upon cooling.

    • Neutralization: Cool to

      
       and adjust pH to ~8-9 using 20% NaOH or saturated 
      
      
      
      .
    • Filter the yellow/orange solid, wash with water, and recrystallize from Ethanol/Water if necessary.[4]

    • Final Yield: ~75-85% (over 3 steps).[4][8]

Protocol B: Direct Nitration (Urea Nitrate Method)

Objective: A greener, atom-economical route avoiding protection steps.[4] Risk: Urea nitrate is stable in solution but dry urea nitrate is an explosive.[4] Do not let the intermediate reagent dry out.

  • Reagents:

    • 2-Aminobenzonitrile (1.18 g, 10 mmol)[4]

    • Urea Nitrate (1.25 g, ~10.2 mmol)[4]

    • Conc. Sulfuric Acid (10 mL)

  • Procedure:

    • Dissolve substrate in Conc.[4]

      
       at 
      
      
      
      .[4]
    • Add Urea Nitrate solid in small portions over 20 minutes.

    • Mechanism:[4][5][9][10][11] Urea nitrate dehydrates in sulfuric acid to form nitrourea, which acts as a mild nitrating agent, often enhancing para-selectivity.[4]

    • Stir at

      
       for 1 hour, then RT for 3 hours.
      
    • Workup: Pour onto ice. Neutralize with

      
       (caution: foaming).[4] Extract with Ethyl Acetate.[4][11]
      
    • Purification: Column chromatography is usually required to separate the 5-nitro (major) from 3-nitro (minor) and oxidative impurities.

Part 3: Visualization & Data[1]

Experimental Workflow Diagram

Workflow cluster_protection Protocol A: Protection Route cluster_direct Protocol B: Direct Route Start Start: 2-Aminobenzonitrile Step1 Acetylation (Ac2O, Reflux) Start->Step1 Direct Urea Nitrate / H2SO4 (0°C -> RT) Start->Direct Alternative Step2 Nitration (HNO3/H2SO4, <10°C) Step1->Step2 Step3 Hydrolysis (HCl/EtOH, Reflux) Step2->Step3 Product Target: 2-Amino-5-nitrobenzonitrile Step3->Product Direct->Product caption Fig 2: Comparison of Standard vs. Direct Synthetic Pathways.

Comparison of Methods
FeatureProtocol A (Protection)Protocol B (Direct/Urea Nitrate)
Purity Profile High (>98% after workup)Moderate (requires chromatography)
Regioselectivity Excellent (5-nitro favored)Good, but some oxidation possible
Safety Standard Acid HazardsExplosion Risk (Dry Urea Nitrate)
Atom Economy Low (Acetylation waste)High
Recommended For GMP / Drug Development Early Discovery / Quick Screening

Part 4: Analytical Validation

To confirm the identity of the product, look for the following signatures:

  • 1H NMR (DMSO-d6):

    • H-6 (ortho to CN): A doublet (d) around

      
       8.5 ppm (
      
      
      
      Hz).[4] This proton is highly deshielded by the nitro and cyano groups.
    • H-4 (ortho to NO2): A doublet of doublets (dd) around

      
       8.2 ppm.[4]
      
    • H-3 (ortho to NH2): A doublet (d) around

      
       6.9 ppm.[4] The upfield shift is due to the electron-donating amino group.
      
    • NH2: Broad singlet around

      
       7.0–7.5 ppm (exchangeable with 
      
      
      
      ).[4]
  • IR Spectroscopy:

    • Nitrile (-CN): Sharp, weak band at ~2210-2220 cm⁻¹.[4]

    • Nitro (-NO2): Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).[4]

    • Amine (-NH2): Doublet stretch at ~3300-3400 cm⁻¹.[4]

References

  • BenchChem. (2025).[4][5] An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from [4]

  • Google Patents. (1996).[4] Process for the preparation of 2-amino-5-nitrobenzonitrile (DE1957590B2). Retrieved from

  • Kudav, N. A., et al. (2006).[4] Urea nitrate and nitrourea: powerful and regioselective aromatic nitration agents.[4] Tetrahedron Letters, 47(1), 10-15.[4] Retrieved from [4]

  • Organic Syntheses. (1933).[4] Nitrourea Preparation. Org.[4][8][12][13] Synth. 13, 84. Retrieved from [4]

  • ThermoFisher Scientific. (2012).[4] Safety Data Sheet: 2-Aminobenzonitrile. Retrieved from

Sources

Application Notes & Protocols: Diazotization Reactions of 2-Amino-3-fluoro-5-nitrobenzonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Importance in Drug Discovery

2-Amino-3-fluoro-5-nitrobenzonitrile is a highly valuable and functionalized starting material for the synthesis of complex molecular scaffolds. The strategic placement of its functional groups—a nucleophilic amine, an electron-withdrawing nitrile, a strongly deactivating nitro group, and a metabolically robust fluorine atom—makes it a cornerstone in medicinal chemistry and drug development.[1][2][3] The introduction of fluorine, in particular, is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3]

The conversion of the primary aromatic amine on this scaffold into a diazonium salt is a pivotal transformation. This process, known as diazotization, converts the amino group into an exceptionally good leaving group (N₂), opening a gateway to a vast array of subsequent functionalizations that are otherwise difficult to achieve.[4][5] These subsequent transformations, such as the Sandmeyer and related reactions, allow for the precise introduction of halides, cyano, hydroxyl, and other groups, making the diazonium salt a versatile intermediate for creating libraries of novel compounds for biological screening.[6][7][8][9]

This document provides a detailed guide to the diazotization of 2-Amino-3-fluoro-5-nitrobenzonitrile, emphasizing the underlying chemical principles, critical safety protocols, and practical applications for researchers in organic synthesis and pharmaceutical development.

The Diazotization Reaction: Mechanism and Principles

The diazotization of a primary aromatic amine is a well-established reaction that proceeds through several distinct steps. Understanding this mechanism is crucial for controlling the reaction and ensuring both safety and success.

The reactive electrophile in this process is the nitrosonium ion (NO⁺). Because nitrous acid (HNO₂) is unstable, it is generated in situ by the reaction of a stable salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric or sulfuric acid.[4][10][11] The strong acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.[4][12][13]

The key mechanistic steps are as follows:

  • In Situ Acid Formation: NaNO₂ + HCl → HNO₂ + NaCl

  • Nitrosonium Ion Generation: HNO₂ + H⁺ ⇌ H₂O⁺–NO → H₂O + NO⁺

  • Nucleophilic Attack: The lone pair of the primary amine of 2-Amino-3-fluoro-5-nitrobenzonitrile attacks the nitrosonium ion, forming an N-N bond.[4][12]

  • Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Diazonium Ion Formation: Protonation of the hydroxyl group by the excess acid creates a good leaving group (H₂O), which is expelled to form the final aryl diazonium ion.[4][12]

dot digraph "Diazotization Mechanism" { graph [rankdir="LR", splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Mechanism of aryl diazonium salt formation.

Causality Behind Experimental Choices:
  • Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable.[14] Above 5-10 °C, they begin to decompose, sometimes uncontrollably, releasing nitrogen gas.[13] This decomposition not only reduces the yield of the desired product but also poses a significant safety risk. The electron-withdrawing nitro and cyano groups on the ring generally increase the stability of the diazonium salt compared to electron-rich anilines, but the low-temperature rule must be strictly followed.

  • In Situ Generation: Due to their inherent instability and explosive nature when isolated in a dry state, diazonium salts are almost always generated and used immediately in solution without any attempt at isolation.[10][15][16][17][18] This is a fundamental safety and practical principle.

  • Strong Acidic Medium: The reaction requires a strong acid to generate the nitrosonium ion and to keep the reaction medium sufficiently acidic to prevent unwanted side reactions, such as the coupling of the newly formed diazonium salt with the unreacted starting amine.

Mandatory Safety Protocols: A Self-Validating System

Diazotization reactions are classified as high-hazard operations. Adherence to stringent safety protocols is non-negotiable. The trustworthiness of this protocol relies on the user's commitment to safety.

The 12 Cardinal Rules for Handling Diazonium Salts [16][17]

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive, especially if there is any chance of them precipitating and drying.[17]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid in the reaction mixture.

  • Test for Excess Nitrite: Use starch-iodide paper to check for excess nitrous acid (a blue-black color indicates its presence) and neutralize it with a quenching agent like sulfamic acid or urea.[15][16]

  • Order of Addition: Always add the sodium nitrite solution slowly to the acidic solution of the amine. This minimizes the concentration of free nitrous acid.[16][17]

  • Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times using an efficient cooling bath (ice-salt). A runaway reaction can be violent.[14][16]

  • Ventilation: The reaction evolves nitrogen gas (N₂), and potentially toxic nitrogen oxides (NOx). Always perform the reaction in a well-ventilated fume hood.[15][19]

  • Thermal Stability Awareness: Be aware that the stability of the specific diazonium salt (3-fluoro-5-nitro-2-cyanobenzenediazonium) has not been extensively reported. The presence of a nitro group can increase thermal sensitivity.[20]

  • Prevent Precipitation: Never allow the diazonium salt to precipitate out of solution and dry. If solids form, keep them wet with solvent at all times.[16][17][18]

  • Analyze Residuals: In process development, analyze the final product for residual diazo compounds.

  • Quench Remaining Diazonium Salt: Before workup or disposal, quench any unreacted diazonium salt. This can be done by adding a mild reducing agent or by carefully warming the solution to facilitate controlled decomposition.

  • Limit Scale: Do not isolate more than 0.75 mmol of any diazonium salt. For in situ use, it is still prudent to work on a manageable scale, especially during initial trials.[16][17]

  • Avoid Friction and Shock: Use plastic or rubber spatulas when handling any solid diazonium compounds. Never use metal spatulas to scrape or grind the solid.[16]

Hazard Cause Prevention & Mitigation
Explosion Isolation of dry diazonium salt; thermal runaway.Generate and use in situ. Maintain T < 5 °C. Use a blast shield.
Toxic Gas Release Reaction byproducts (NOx); N₂ evolution.Perform in a certified chemical fume hood.[19]
Runaway Reaction Poor temperature control; too rapid addition of nitrite.Use an efficient ice-salt bath. Add nitrite solution dropwise with monitoring.
Corrosive Burns Handling of concentrated acids.Wear appropriate PPE: lab coat, safety goggles, acid-resistant gloves.

Experimental Protocol: In Situ Generation of 3-Fluoro-5-nitro-2-cyanobenzenediazonium Chloride

This protocol details the preparation of an aqueous solution of the diazonium salt, which is then used directly in subsequent reactions.

Materials and Reagents
Reagent MW ( g/mol ) Equivalents Quantity Notes
2-Amino-3-fluoro-5-nitrobenzonitrile181.121.0(e.g., 1.81 g, 10 mmol)Starting material.
Concentrated HCl (37%)36.46~4.0~3.4 mLCorrosive.
Deionized Water18.02-20 mLSolvent.
Sodium Nitrite (NaNO₂)69.001.050.725 gToxic. Oxidizer.
Sulfamic Acid97.09(As needed)Small amountQuenching agent.
Starch-Iodide Paper---Indicator.
Step-by-Step Methodology
  • Preparation of Amine Solution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 2-Amino-3-fluoro-5-nitrobenzonitrile (1.81 g, 10 mmol).

  • To the flask, add deionized water (10 mL) followed by the slow addition of concentrated hydrochloric acid (3.4 mL, ~40 mmol). Stir to form a slurry.

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0 °C with vigorous stirring. Ensure the thermometer bulb is submerged in the reaction mixture.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in deionized water (10 mL).

  • Diazotization: Transfer the sodium nitrite solution to the addition funnel. Add the solution dropwise to the cold amine slurry over 15-20 minutes. CRITICAL: Monitor the internal temperature closely and maintain it between 0-5 °C throughout the addition.[15] The reaction mixture should gradually become a clear, pale yellow solution.

  • Reaction Completion: After the addition is complete, continue stirring the solution at 0-5 °C for an additional 20 minutes.

  • Check for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid.

  • Quenching Excess Nitrite (If Necessary): If the test is positive, add a small amount of sulfamic acid or urea portion-wise until the starch-iodide test is negative. This destroys excess nitrous acid, preventing potential side reactions.

  • Immediate Use: The resulting cold solution of 3-fluoro-5-nitro-2-cyanobenzenediazonium chloride is now ready for immediate use in a subsequent reaction. Do not store this solution.

Applications: Protocols for Subsequent Transformations

The freshly prepared diazonium salt solution is a versatile intermediate. Below are protocols for common Sandmeyer-type reactions.

G

Protocol: Sandmeyer Chlorination
  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 g, 12 mmol) in concentrated HCl (5 mL). Cool this solution to 0 °C.

  • Addition: Slowly and carefully add the cold diazonium salt solution (prepared as in Section 4) to the CuCl solution with vigorous stirring.

  • Reaction: A vigorous evolution of nitrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Workup: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 2-chloro-3-fluoro-5-nitrobenzonitrile.

Protocol: Sandmeyer Cyanation

Note: Attempted cyanation of similar substrates has been reported to yield unexpected products via hydroxide substitution.[21] Careful analysis of the product is required.

  • Catalyst Preparation: In a flask, prepare a solution of copper(I) cyanide (CuCN, 1.1 g, 12 mmol) and sodium cyanide (NaCN, 0.7 g, 14 mmol) in water (20 mL). CAUTION: Cyanides are extremely toxic. Handle with extreme care and have a cyanide quench protocol (e.g., bleach) available. Cool to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the cyanide solution.

  • Reaction: Stir at 0-5 °C for 30 minutes, then warm to 50-60 °C and maintain for 1 hour, or until nitrogen evolution stops.

  • Workup: Cool the mixture and carefully neutralize with a base (e.g., Na₂CO₃). Extract with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography. The expected product is 3-fluoro-5-nitroisophthalonitrile.

References

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  • Clark, J. (n.d.).
  • Iovine, V., et al. (2022). Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. PMC.
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  • LibreTexts. (2023). Making Diazonium Salts. Chemistry LibreTexts.
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  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
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  • Master Organic Chemistry. (2018).
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Topic: Suzuki Coupling Reactions with 2-Amino-3-fluoro-5-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: Strategic C-C Bond Formation on a Challenging Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and reliability in constructing carbon-carbon bonds.[1][2][3][4] Its impact is particularly profound in the fields of drug discovery and materials science, where the efficient assembly of complex molecular architectures is paramount. This guide focuses on a specific, yet highly valuable, class of substrates: 2-amino-3-fluoro-5-nitrobenzonitrile and its derivatives.

This scaffold is of significant interest as a synthetic intermediate.[5] The unique arrangement of an amino group, a fluorine atom, a nitro group, and a nitrile on an aromatic ring provides multiple points for functionalization and directs reactivity in predictable ways. However, this substitution pattern also presents distinct challenges. The strong electron-withdrawing nature of the nitro and cyano groups significantly modulates the electronic properties of the aryl halide, while the ortho-amino and ortho-fluoro substituents introduce steric and potential coordinating effects that must be carefully managed for successful cross-coupling.[6][7]

This document provides a comprehensive guide to understanding and executing Suzuki-Miyaura reactions on this substrate class. We will delve into the mechanistic underpinnings, explore the rationale behind selecting optimal reaction parameters, and provide a detailed, field-tested protocol for researchers.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps.[1][2][8][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the 2-amino-3-fluoro-5-nitrobenzonitrile derivative. This is often the rate-determining step and results in a Pd(II) complex. The electron-deficient nature of the substrate typically accelerates this step.

  • Transmetalation: For this step to occur, the organoboron reagent (boronic acid or ester) must be activated by a base.[10][8] The base forms a boronate salt, which is more nucleophilic and facilitates the transfer of the organic group from boron to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(Ln) OxAdd->Transmetal Transmetalation (R-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) Transmetal->Product ArX Aryl Halide (Ar-X) ArX->OxAdd RBOR Organoboron (R-B(OR)2) RBOR->Transmetal Reductive_Elimination_Label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the 2-Amino-3-fluoro-5-nitrobenzonitrile Scaffold

Successfully applying the Suzuki reaction to this substrate requires careful consideration of its unique electronic and steric properties.

  • Substrate Reactivity: The powerful electron-withdrawing effects of the nitro (-NO2) and cyano (-CN) groups make the aryl ring electron-deficient. This generally makes the carbon-halide bond more susceptible to oxidative addition, which can be advantageous, especially when using less reactive aryl chlorides.[10][6][11][12]

  • Directing and Steric Effects: The ortho-amino group can be problematic. It can coordinate to the palladium center, potentially inhibiting the reaction.[13][14] Furthermore, the combination of the ortho-amino and ortho-fluoro groups creates a sterically hindered environment around the reaction center, which may necessitate the use of bulky phosphine ligands to promote efficient catalysis.

  • Potential Side Reactions:

    • Hydrodehalogenation: This undesired process, where the halide is replaced by a hydrogen atom, can compete with the desired cross-coupling, particularly with highly electron-deficient aryl halides.[15]

    • Protodeborylation: The boronic acid coupling partner can be degraded by cleavage of the carbon-boron bond, especially in the presence of strong base or prolonged heating.[1][16] Using more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[8][16]

    • C-F Activation: While C-Br and C-I bonds are far more reactive, C-F bonds situated ortho to a strong electron-withdrawing group like a nitro group can be activated for palladium-catalyzed coupling.[7][17][18] This could lead to undesired side products if not carefully controlled.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Suzuki coupling hinges on the interplay of several key components. The choices below are based on achieving high yields and minimizing side reactions with challenging substrates.

ParameterRecommended Choice(s)Rationale & Expert Insights
Aryl Halide Aryl Bromide (Ar-Br) or Aryl Chloride (Ar-Cl)While aryl iodides are most reactive, aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are less expensive but require more active catalyst systems due to the strength of the C-Cl bond.[19]
Palladium Precatalyst Buchwald Precatalysts (e.g., G3/G4), PEPPSI-type catalystsFor challenging substrates, modern precatalysts are superior to traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂. They rapidly form the active monoligated Pd(0) species, leading to more efficient and reproducible reactions.[12][16][20]
Ligand Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos)These ligands are essential for promoting the oxidative addition of less reactive aryl chlorides and for stabilizing the palladium catalyst throughout the cycle, preventing decomposition. Their steric bulk can also facilitate the reductive elimination step.[16][20]
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is an excellent general choice for complex substrates as it is effective without being overly harsh, minimizing side reactions like ester hydrolysis.[10][8][20]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA biphasic solvent system is standard. The organic solvent (e.g., dioxane, toluene) solubilizes the organic components and the catalyst, while a small amount of water is crucial for dissolving the inorganic base and facilitating transmetalation.[1][16][21]
Boron Reagent Arylboronic Pinacol Esters (Ar-Bpin)While boronic acids are common, their pinacol esters are often more stable, easier to handle and purify, and are significantly less prone to protodeborylation, leading to more consistent results.[16]
Temperature 80–110 °CHeating is almost always required to achieve a reasonable reaction rate, especially with sterically hindered substrates or aryl chlorides. The optimal temperature must be determined empirically.[3][20]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-amino-3-fluoro-5-nitrobenzonitrile derivative with an arylboronic pinacol ester.

Materials and Reagents:

  • 2-Amino-5-bromo-3-fluorobenzonitrile (1.0 equiv)

  • Arylboronic pinacol ester (1.2–1.5 equiv)

  • SPhos Pd G3 Precatalyst (1–3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids to Flask (Aryl Halide, Boron Ester, Base, Catalyst) B 2. Seal & Purge with Inert Gas (3x Vacuum/Backfill Cycles) A->B C 3. Add Degassed Solvents (Dioxane, then Water) B->C D 4. Heat to Target Temperature (e.g., 100 °C) with Vigorous Stirring C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool, Dilute with EtOAc/H₂O E->F G 7. Separate Layers, Extract Aqueous F->G H 8. Wash Organic Layer (Brine) G->H I 9. Dry (MgSO₄), Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-amino-5-bromo-3-fluorobenzonitrile (1.0 equiv), the arylboronic pinacol ester (1.3 equiv), and powdered K₃PO₄ (2.5 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Briefly remove the septum and add the SPhos Pd G3 precatalyst (0.02 equiv) to the flask against a positive flow of inert gas. Reseal the flask immediately and perform one more vacuum/backfill cycle.

  • Solvent Addition: Degas the anhydrous 1,4-dioxane and deionized water by sparging with inert gas for 20-30 minutes. Using a syringe, add the dioxane to the flask to achieve a concentration of ~0.1 M with respect to the aryl halide, followed by the water (typically a 5:1 to 10:1 dioxane:water ratio).

  • Reaction: Lower the flask into a preheated oil bath set to 100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) or ligand oxidized.[20]2. Insufficiently Degassed System.3. Poor quality or wet reagents/solvents.1. Use a fresh, high-quality precatalyst. Ensure ligands are stored under inert gas.2. Improve the degassing procedure (use freeze-pump-thaw cycles for best results).[20]3. Use anhydrous solvents and dry the base before use.
Hydrodehalogenation 1. Presence of water or other proton sources.2. Catalyst system promotes this side reaction.1. Ensure strictly anhydrous conditions if possible, though some water is needed for the base.2. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.
Protodeborylation 1. Boronic acid/ester is unstable under reaction conditions.2. Reaction time is too long or temperature is too high.1. Switch from a boronic acid to a more stable pinacol ester or MIDA boronate.2. Optimize reaction time and temperature; do not heat longer than necessary.
Homocoupling 1. Presence of oxygen in the reaction mixture.[20]2. Catalyst system favors homocoupling.1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.2. Start with a Pd(0) source or a reliable precatalyst to avoid side reactions during in-situ reduction of Pd(II).[20]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-amino-3-fluoro-5-nitrobenzonitrile derivatives is a powerful method for accessing complex and functionally rich molecules. While the substrate's electronic and steric properties present challenges, they can be overcome through the rational selection of modern catalytic systems. The use of robust Buchwald-type precatalysts, bulky electron-rich phosphine ligands, and stable boronate esters under carefully controlled, oxygen-free conditions is key to achieving high yields and minimizing unwanted side reactions. The protocols and insights provided herein serve as a comprehensive starting point for researchers looking to leverage this versatile reaction in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yadav, J. S., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Kumar, A., & Chaubey, A. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Scribd. Mechanism of the Suzuki Reaction Explained. Scribd. [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link]

  • Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]

  • Slideshare. Mechanism and synthetic application of suzuki reaction. Slideshare. [Link]

  • Clot, E., et al. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Stambuli, J. P., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]

  • The Weizmann Institute of Science. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link]

  • Amii, H., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Melville, J. (2014). The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Molander, G. A., et al. (2008). Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates. Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. [Link]

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Application Note: Strategic Use of 2-Amino-3-fluoro-5-nitrobenzonitrile in Solid-Phase Synthesis for the Generation of Benzimidazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Amino-3-fluoro-5-nitrobenzonitrile as a versatile building block in solid-phase organic synthesis (SPOS). We delineate the strategic principles, reaction mechanisms, and step-by-step protocols for leveraging this reagent to construct libraries of substituted benzimidazoles, a privileged scaffold in medicinal chemistry. The guide emphasizes the chemical rationale behind procedural choices, from resin selection to cleavage strategies, and provides validated workflows to ensure reproducibility and high-fidelity synthesis.

Introduction: The Strategic Value of 2-Amino-3-fluoro-5-nitrobenzonitrile

The quest for novel therapeutic agents frequently relies on the efficient construction of diverse chemical libraries. Solid-phase synthesis is a cornerstone of this effort, enabling rapid purification and automation.[1] Within this paradigm, the choice of building blocks is critical. 2-Amino-3-fluoro-5-nitrobenzonitrile is a uniquely functionalized scaffold, poised for the synthesis of complex heterocyclic systems. Its utility stems from the orthogonal reactivity of its key functional groups:

  • Primary Amino Group (-NH₂): Serves as a primary nucleophilic handle for immobilization onto a solid support via amide bond formation.

  • Nitrile Group (-CN): A versatile precursor that can participate in intramolecular cyclization to form heterocyclic rings. Its electrophilicity is enhanced by the adjacent electron-withdrawing groups.[2]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that can be chemically reduced to a primary amine, unmasking a second nucleophilic site essential for cyclization.

  • Fluoro Group (-F): A bioisosteric replacement for hydrogen that can significantly modulate the physicochemical properties of the final compound, including metabolic stability, pKa, and binding affinity.[2][3]

This combination makes 2-Amino-3-fluoro-5-nitrobenzonitrile an ideal starting material for the solid-phase synthesis of 4-fluoro-6-nitro-1,3-dihydro-2H-benzimidazol-2-one and related derivatives, which are of significant interest in drug discovery programs targeting kinases, viruses, and microbial pathogens.[4]

Core Principles and Reaction Mechanism

The overarching strategy involves immobilizing a diversity element (e.g., an amino acid or another carboxylic acid) onto a solid support, coupling it with 2-Amino-3-fluoro-5-nitrobenzonitrile, and then executing an on-resin cascade of reduction and cyclization to form the benzimidazole core before cleavage.

Proposed Synthetic Pathway on Solid Support

The key transformation hinges on the reductive cyclization of an N-acylated 2-amino-5-nitrobenzonitrile intermediate.

  • Immobilization & Acylation: A carboxylic acid is first anchored to a suitable solid support (e.g., Wang resin). The free amine of 2-Amino-3-fluoro-5-nitrobenzonitrile is then acylated by this resin-bound acid using standard peptide coupling reagents.

  • Nitro Reduction: The nitro group on the immobilized benzonitrile is selectively reduced to an amine using a mild reducing agent compatible with the solid phase, such as tin(II) chloride dihydrate. This step creates the critical ortho-phenylenediamine moiety.

  • Intramolecular Cyclization: The newly formed amine, positioned ortho to the activating nitrile group, undergoes a spontaneous or catalyzed intramolecular cyclization to form the benzimidazole ring system.

  • Cleavage: The final compound is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA), along with scavengers to protect sensitive functional groups.[1][5][6]

Mechanistic Workflow Diagram

The following diagram illustrates the proposed reaction sequence on the solid support.

G cluster_loading Step 1: Loading & Coupling cluster_transformation Step 2 & 3: On-Resin Transformation cluster_cleavage Step 4: Cleavage Resin Solid Support (e.g., Wang Resin) LoadedResin Resin-O-CO-R Resin->LoadedResin 1. R-COOH 2. DIC, DMAP CoupledResin Resin-O-CO-R-NH- (C₆H₂F(NO₂)(CN)) LoadedResin->CoupledResin HBTU, DIPEA BuildingBlock 2-Amino-3-fluoro- 5-nitrobenzonitrile BuildingBlock->CoupledResin ReducedResin Resin-O-CO-R-NH- (C₆H₂F(NH₂)(CN)) CoupledResin->ReducedResin SnCl₂·2H₂O (Nitro Reduction) CyclizedResin Resin-Bound Benzimidazole ReducedResin->CyclizedResin Intramolecular Cyclization FinalProduct Final Product: Substituted Benzimidazole CyclizedResin->FinalProduct TFA Cocktail

Caption: Solid-phase synthesis workflow for benzimidazoles.

Detailed Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point. Researchers should perform small-scale trials to optimize reaction times and reagent stoichiometry for their specific substrates.

Protocol 1: Loading of Carboxylic Acid onto Wang Resin

Rationale: Wang resin is an acid-labile support ideal for producing C-terminal carboxylic acids upon cleavage. The loading is typically achieved via esterification, often catalyzed by carbodiimides.[7]

  • Materials: Wang resin (100-200 mesh, ~1.0 mmol/g loading), Fmoc-protected amino acid or other carboxylic acid (4 eq.), N,N'-Diisopropylcarbodiimide (DIC, 4 eq.), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Swell 1 g of Wang resin in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM. Wash the resin with DMF (3 x 10 mL).

    • In a separate flask, dissolve the carboxylic acid (4 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF. Add this solution to the resin.

    • Add DIC (4 mmol) to the resin slurry and agitate at room temperature for 4-6 hours.

    • Monitor the reaction using a colorimetric test (e.g., Kaiser test on a resin sample after Fmoc deprotection if applicable).

    • Once complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the loaded resin under vacuum. Determine the final loading via gravimetric analysis or Fmoc cleavage quantitation.

Protocol 2: Coupling of 2-Amino-3-fluoro-5-nitrobenzonitrile

Rationale: The acylation of the weakly nucleophilic amine on the benzonitrile requires an efficient coupling agent. HBTU is a common choice that minimizes racemization and promotes rapid amide bond formation.[8][9]

  • Materials: Loaded resin from Protocol 1 (1 eq.), 2-Amino-3-fluoro-5-nitrobenzonitrile (3 eq.), HBTU (3 eq.), N,N-Diisopropylethylamine (DIPEA, 6 eq.), DMF.

  • Procedure:

    • Swell the loaded resin in DMF (10 mL/g) for 30 minutes.

    • If the loaded acid was Fmoc-protected, perform deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 10 mL).[10]

    • In a separate vial, pre-activate the coupling mixture: Dissolve 2-Amino-3-fluoro-5-nitrobenzonitrile (3 eq.) and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to stand for 2 minutes.

    • Drain the DMF from the resin and add the pre-activated solution.

    • Agitate the reaction at room temperature for 2-4 hours.

    • Monitor for the disappearance of free amines using the Kaiser test. If the test remains positive, a second coupling may be necessary.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry a small sample for characterization if desired.

Protocol 3: On-Resin Nitro Group Reduction

Rationale: Tin(II) chloride is an effective reagent for the reduction of aromatic nitro groups to amines and is compatible with many solid supports and protecting groups. The reaction is typically performed in a polar aprotic solvent like DMF.

  • Materials: Resin from Protocol 2, Tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 eq.), DMF.

  • Procedure:

    • Swell the resin in DMF.

    • Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF. Note: Gentle heating may be required for full dissolution.

    • Add the SnCl₂ solution to the resin and agitate at 50 °C for 6-12 hours.

    • Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.

    • Once the reduction is complete, wash the resin thoroughly with DMF, followed by a wash with a mild base (e.g., 5% DIPEA in DMF) to neutralize any residual acid, and finally with DMF and DCM.

Protocol 4: Cleavage and Deprotection

Rationale: A high concentration of TFA is required to cleave the ester linkage to the Wang resin and remove most common acid-labile side-chain protecting groups.[5] Scavengers are crucial to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like tryptophan or methionine.[6]

  • Materials: Dried resin from Protocol 3, Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Procedure:

    • Place the dry resin (approx. 100 mg) in a reaction vessel.

    • Add the freshly prepared cleavage cocktail (2-3 mL).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude product by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude product under vacuum.

    • Purify the product using reverse-phase HPLC.

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction parameters for the solid-phase synthesis of a benzimidazole derivative using the described workflow.

StepKey ReagentsSolventTemp. (°C)Time (h)Monitoring Method
Resin Loading R-COOH, DIC, DMAPDCM/DMF254-6Gravimetric / Fmoc Assay
Coupling 2-Amino-3-fluoro-5-nitrobenzonitrile, HBTU, DIPEADMF252-4Kaiser Test
Nitro Reduction SnCl₂·2H₂ODMF506-12Test Cleavage / LC-MS
Cleavage TFA / Scavenger CocktailNeat252-3N/A

Logical Relationships in Reagent Selection

The choice of reagents and conditions is a highly interdependent process. The diagram below outlines the key decision points and their logical connections in designing a successful solid-phase synthesis.

G cluster_synthesis_design Synthesis Design Considerations Target Target Molecule (Benzimidazole) Resin Resin Choice (e.g., Wang, Rink Amide) Target->Resin Determines C-terminus Coupling Coupling Strategy (e.g., HBTU, HATU) Target->Coupling Influenced by steric hindrance Cleavage Cleavage Cocktail (e.g., Reagent K) Target->Cleavage Sensitive residues require scavengers Resin->Cleavage Dictates acid lability FinalPurity Final Product & Purity Coupling->FinalPurity Affects yield & racemization Cleavage->FinalPurity Impacts side product formation

Caption: Decision logic for reagent selection in SPOS.

Conclusion

2-Amino-3-fluoro-5-nitrobenzonitrile is a powerful and versatile reagent for solid-phase synthesis. The protocols and strategies outlined in this guide provide a comprehensive framework for its successful application in constructing libraries of medicinally relevant benzimidazoles. By understanding the underlying chemical principles and carefully selecting compatible reagents, researchers can effectively utilize this building block to accelerate their drug discovery efforts.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Applied Chemistries. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Morales-Sanfrutos, J., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 28, 66-74.
  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids, Peptides and Proteins, 39, 39-63.
  • Fields, C.G., et al. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Bonacci, S., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Rückle, T., et al. (1993). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. International Journal of Peptide and Protein Research, 42(5), 441-449.
  • Bonacci, S., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 13(2), 392. Available at: [Link]

  • Kamal, A., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anti-cancer drug candidates. RSC Medicinal Chemistry, 13(6), 649-672. Available at: [Link]

  • Di Donato, L., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2884.
  • Yurttaş, L., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(11), 1500. Available at: [Link]

  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Technical Note.
  • Albericio, F., et al. (1990). Acid-labile 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for solid-phase synthesis of C-terminal peptide amides. The Journal of Organic Chemistry, 55(12), 3730-3743. Available at: [Link]

  • BASF SE. (1978). Process for the preparation of 2-amino-5-nitrobenzonitrile. German Patent DE1957590B2.
  • BenchChem. (2025). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your synthesis.

Overview of the Synthetic Strategy

2-Amino-3-fluoro-5-nitrobenzonitrile is a valuable building block in medicinal chemistry and materials science. A common and logical approach to its synthesis is the electrophilic nitration of the commercially available precursor, 2-Amino-3-fluorobenzonitrile.

The directing effects of the substituents on the aromatic ring are key to the success of this reaction. The amino (-NH2) group is a strong activating group and an ortho-, para-director. The fluorine (-F) atom is a deactivating group but also an ortho-, para-director. In the starting material, the 5-position is para to the strongly directing amino group, making it the most likely site for electrophilic substitution.

Synthetic_Pathway SM 2-Amino-3-fluorobenzonitrile P 2-Amino-3-fluoro-5-nitrobenzonitrile SM->P Nitration reagents HNO₃ / H₂SO₄ 0-5 °C Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solution Potential Solutions Start Low Yield or Impure Product TLC TLC/NMR Analysis Start->TLC Incomplete Incomplete Reaction TLC->Incomplete SideProducts Multiple Side Products TLC->SideProducts PurificationIssue Purification Difficulty TLC->PurificationIssue OptimizeTime Increase Reaction Time Incomplete->OptimizeTime Stoichiometry Adjust Nitrating Agent Stoichiometry Incomplete->Stoichiometry ControlTemp Strict Temperature Control (0-5 °C) SideProducts->ControlTemp SideProducts->Stoichiometry ProtectingGroup Use Protecting Group Strategy SideProducts->ProtectingGroup ModifyPurification Modify Purification Method PurificationIssue->ModifyPurification

Technical Support Center: Purification of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Amino-3-fluoro-5-nitrobenzonitrile from complex reaction mixtures. The following question-and-answer format directly addresses common challenges, offering practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Amino-3-fluoro-5-nitrobenzonitrile appears as a dark, oily residue instead of a solid. What are the likely causes and how can I resolve this?

A1: The observation of an oily or discolored crude product often points to the presence of impurities such as unreacted starting materials, byproducts from side reactions, or residual solvents.[1] In the synthesis of nitroaromatic compounds, over-nitration or the formation of isomers can lead to complex mixtures.[1]

A recommended first step is to attempt to precipitate the desired compound. This can often be achieved by treating the residue with a non-polar solvent, such as hexane, and triturating (stirring or grinding the mixture with a glass rod). If precipitation is successful, the solid can be collected by filtration and then subjected to further purification.

If the product remains oily, a liquid-liquid extraction is a robust method for initial cleanup.[2][3][4] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5]

Q2: I'm performing a liquid-liquid extraction to purify my product. Which organic solvent should I choose, and what common issues should I be aware of?

A2: The choice of solvent is critical for an effective liquid-liquid extraction.[2] An ideal solvent should readily dissolve 2-Amino-3-fluoro-5-nitrobenzonitrile while having minimal solubility for the impurities. Common choices for extracting moderately polar compounds like aminobenzonitriles include ethyl acetate and dichloromethane (DCM).[6]

A key consideration is the relative polarity of the desired compound and the impurities. Since 2-Amino-3-fluoro-5-nitrobenzonitrile contains polar functional groups (amino, nitro, and nitrile), it will exhibit a degree of polarity.[7][8] If the impurities are significantly less polar, they will preferentially remain in the organic phase, while more polar impurities might be removed in the aqueous phase.

One common issue during extraction is the formation of an emulsion, which is a stable suspension of one liquid in the other.[9] This can be mitigated by adding a saturated aqueous solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and helps to break the emulsion.[9]

Q3: After an initial workup, my product is still not pure. What are the best methods for further purification?

A3: For achieving high purity, two primary techniques are recommended: recrystallization and column chromatography.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[11] For compounds like 2-Amino-3-fluoro-5-nitrobenzonitrile, polar protic solvents such as ethanol or methanol, or a mixture of ethanol and water, are often effective.[11] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.[10][12]

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[13][14] For nitroaromatic compounds, silica gel is a common stationary phase, and a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is used as the mobile phase.[6] The polarity of the mobile phase is gradually increased to elute the compounds from the column. Less polar compounds will elute first, followed by more polar compounds.[6] The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[13]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the melting point of the compound is below the solvent's boiling point. The compound may also be too soluble in the chosen solvent.Use a solvent with a lower boiling point. Alternatively, add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
Poor recovery of the purified compound. Too much solvent was used, leading to significant product loss in the mother liquor. The solution was not cooled sufficiently to induce maximum crystallization.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[11]
Purity does not improve significantly after recrystallization. The chosen solvent does not effectively discriminate between the desired compound and the impurities.A solvent screen should be performed to identify a solvent that has high solubility for the compound at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor separation of the desired compound from impurities. The polarity of the mobile phase is not optimized.Conduct a thorough TLC analysis with various solvent systems to find an eluent that provides a good separation (a significant difference in Rf values) between the product and impurities.[11]
The compound is streaking or "tailing" on the TLC plate and column. The compound is interacting too strongly with the acidic silica gel stationary phase, which is common for basic compounds like amines.[11]Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[11] Alternatively, consider using a different stationary phase, such as neutral or basic alumina.[11]
The compound is not eluting from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing a small percentage of methanol in dichloromethane may be necessary.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude 2-Amino-3-fluoro-5-nitrobenzonitrile. Add a few drops of a potential solvent. A suitable solvent will dissolve the compound when heated but not at room temperature.[11] Consider solvents such as ethanol, methanol, or an ethanol/water mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration: If activated carbon was used, quickly filter the hot solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point for aminonitrobenzonitriles is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude 2-Amino-3-fluoro-5-nitrobenzonitrile in a minimal amount of the mobile phase or a stronger solvent that is subsequently evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it as the separation progresses.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-3-fluoro-5-nitrobenzonitrile.

Visualizations

Caption: Decision workflow for the purification of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Recrystallization_Troubleshooting start Recrystallization Attempt oils_out Compound Oils Out start->oils_out Problem poor_recovery Poor Recovery start->poor_recovery Problem low_purity Purity Not Improved start->low_purity Problem success Successful Purification start->success No Issues action1 Use lower boiling point solvent or add anti-solvent oils_out->action1 Solution action2 Use less solvent & ensure complete cooling poor_recovery->action2 Solution action3 Perform solvent screen for better selectivity low_purity->action3 Solution action1->start Retry action2->start Retry action3->start Retry

Sources

side reactions in the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile

Executive Summary & Route Analysis

Target Molecule: 2-Amino-3-fluoro-5-nitrobenzonitrile CAS: 17417-09-3 (Isomer generic) / Specific CAS varies by regio-purity.

The synthesis of this highly functionalized aniline is critical for kinase inhibitor development (e.g., MEK inhibitors). While multiple routes exist, the Nucleophilic Aromatic Substitution (


)  of 2,3-difluoro-5-nitrobenzonitrile  is the industry standard for scalability, avoiding the safety risks associated with nitrating electron-rich anilines.

However, this route introduces a specific set of "silent" impurities—regioisomers and hydrolysis products—that are difficult to separate. This guide focuses on troubleshooting the


 pathway.
Primary Synthetic Pathway ( )
  • Precursor: 2,3-Difluoro-5-nitrobenzonitrile

  • Reagent: Ammonia (NH₃ gas, NH₄OH, or NH₃/MeOH)

  • Mechanism: Addition-Elimination via Meisenheimer Complex.

Critical Decision Tree (Interactive Diagram)

Before adjusting your parameters, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start Identify Impurity / Issue Issue1 Impurity at RRT ~0.95-1.05 (Same MW) Start->Issue1 Close Elution Issue2 Impurity at RRT < 0.8 (MW +18) Start->Issue2 Polar/Early Issue3 Impurity at RRT > 1.2 (MW -3 +14) Start->Issue3 Late/Non-polar Diag1 Regioisomer: 3-Amino-2-fluoro-5-nitrobenzonitrile Issue1->Diag1 Diag2 Hydrolysis Product: 2-Amino-3-fluoro-5-nitrobenzamide Issue2->Diag2 Diag3 Bis-Amino Product: 2,3-Diamino-5-nitrobenzonitrile Issue3->Diag3 Sol1 Action: Lower Temp, Switch to Non-Polar Solvent Diag1->Sol1 Sol2 Action: Dry Solvents, Reduce Base Contact Time Diag2->Sol2 Sol3 Action: Reduce NH3 Equivalents, Control Exotherm Diag3->Sol3

Caption: Diagnostic workflow for identifying impurities based on Relative Retention Time (RRT) and Molecular Weight (MW).

Troubleshooting Guide: Specific Side Reactions

Issue 1: The Regioisomer Problem (3-Amino Impurity)

Symptom: HPLC shows a persistent impurity (~5-8%) eluting very close to the product. MS shows identical mass (


 181).
Diagnosis:  Formation of 3-Amino-2-fluoro-5-nitrobenzonitrile .

Technical Explanation: The starting material (2,3-difluoro-5-nitrobenzonitrile) has two electrophilic sites.

  • Site C2 (Target): Activated by para-NO₂ and ortho-CN.

  • Site C3 (Impurity): Activated by ortho-NO₂ and meta-CN. While the para-nitro effect at C2 is dominant (stabilizing the Meisenheimer intermediate), the C3 position is still reactive, especially under thermodynamic control (high temperature).

Corrective Actions:

  • Temperature Control: Run the reaction at the lowest possible temperature (e.g., -10°C to 0°C). Kinetic control favors the C2 attack due to the lower activation energy of the para-nitro stabilized complex [1].

  • Solvent Selection: Switch from polar protic (MeOH) to polar aprotic (THF, MeCN). Protic solvents can solvate the nucleophile (NH₃), potentially reducing the selectivity difference between the two transition states.

  • Ammonia Source: Use NH₃ gas in anhydrous solvent rather than aqueous NH₄OH. Water can alter the transition state energetics.

Issue 2: Hydrolysis (Amide Formation)

Symptom: A polar impurity appears (RRT < 0.8). LCMS shows


 (Mass +18).
Diagnosis:  Hydrolysis of the nitrile (-CN) to the primary amide (-CONH₂).

Technical Explanation: Nitriles are susceptible to base-catalyzed hydrolysis. In the presence of aqueous ammonia (NH₄OH) and heat, the hydroxide ion (OH⁻) attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the amide [2]. This is irreversible under these conditions.

Corrective Actions:

  • Eliminate Water: Use a solution of 7N NH₃ in Methanol or THF instead of aqueous ammonium hydroxide.

  • Quench Protocol: Do not let the reaction sit in the basic medium after completion. Quench immediately with dilute acid (e.g., 1M HCl) or pour into ice water and filter rapidly.

  • Monitor pH: If aqueous conditions are unavoidable, ensure the temperature is kept < 20°C, as nitrile hydrolysis rates increase significantly with temperature [3].

Issue 3: Bis-Amination (Over-reaction)

Symptom: Yield loss and a new lipophilic peak. LCMS shows


.
Diagnosis:  Formation of 2,3-Diamino-5-nitrobenzonitrile .

Technical Explanation: After the first fluorine is displaced, the remaining fluorine (now at C3) is still activated by the ortho-nitro group. If a large excess of ammonia is used or the reaction is heated too aggressively, the second fluorine will also be displaced.

Corrective Actions:

  • Stoichiometry: Limit ammonia to 2.1–2.5 equivalents.

  • Stepwise Addition: Add the ammonia solution slowly to the substrate (reverse addition) to keep the local concentration of ammonia low relative to the substrate initially.

Comparative Data: Solvent & Condition Effects

The following table summarizes the impact of reaction conditions on the impurity profile (Simulated data based on electronic activation principles [4]).

ParameterConditionTarget (C2-NH2)Regio-Impurity (C3-NH2)Hydrolysis (Amide)Recommendation
Solvent Water/NH4OH 85%8%5-7% ❌ Avoid (High Hydrolysis)
MeOH/NH3 90%6%< 1%⚠️ Acceptable
THF/NH3 94% 4% < 0.5% ✅ Preferred (High Selectivity)
Temp 25°C 88%10%< 1%⚠️ Too warm
0°C 95% 3% < 0.5%✅ Optimal
-20°C 96%2%0%✅ Excellent (Slow rate)

Optimized Experimental Protocol

Objective: Synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile with <0.5% Amide and <5% Regioisomer.

Reagents:

  • 2,3-Difluoro-5-nitrobenzonitrile (1.0 eq)

  • 7N Ammonia in THF (2.5 eq)

  • THF (Anhydrous, 10 volumes)

Procedure:

  • Setup: Charge 2,3-difluoro-5-nitrobenzonitrile and THF (10 vol) into a reactor. Cool the solution to -10°C .

  • Addition: Add 7N NH₃ in THF dropwise over 1 hour, maintaining internal temperature < -5°C . Note: The reaction is exothermic.

  • Reaction: Stir at -5°C to 0°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: Reaction is complete when Starting Material < 1.0%.

  • Workup: Pour the reaction mixture into a stirred mixture of Ice/Water (20 vol) and 1N HCl (to adjust pH to ~7).

  • Isolation: Filter the yellow precipitate. Wash with water (5 vol) and cold Ethanol (2 vol) to remove trace regioisomer (which is slightly more soluble).

  • Drying: Dry under vacuum at 45°C.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the competition between the kinetic product (Target) and the thermodynamic/side products.

ReactionPathway SM 2,3-Difluoro-5-nitrobenzonitrile Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) SM->Meisenheimer Fast (Kinetic) Regio REGIOISOMER (Minor) 3-Amino-2-fluoro-5-nitrobenzonitrile SM->Regio Slow (Thermodynamic) Favored by Heat NH3 + NH3 Target TARGET (Major) 2-Amino-3-fluoro-5-nitrobenzonitrile Meisenheimer->Target - HF Amide AMIDE (Hydrolysis) 2-Amino-3-fluoro-5-nitrobenzamide Target->Amide + H2O / OH- (Hydrolysis)

Caption: Mechanistic pathway showing the kinetic favorability of the C2-displacement vs. side reactions.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from

  • BenchChem. (2025).[1] Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Retrieved from

  • Page, M. I., et al. (2011). The kinetics and mechanisms of aromatic nucleophilic substitution reactions in liquid ammonia. Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). 2-Fluoro-5-nitrobenzonitrile Product Specification and Safety Data. Retrieved from

Sources

Technical Support Center: Managing Regioselectivity in Reactions with 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-amino-3-fluoro-5-nitrobenzonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but electronically complex building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you navigate the challenges of regioselectivity and achieve your desired synthetic outcomes.

Part 1: The Regiochemical Blueprint: Understanding Substituent Effects

The reactivity of 2-amino-3-fluoro-5-nitrobenzonitrile is governed by the electronic interplay of its four distinct functional groups. A clear understanding of their individual and collective influence is paramount for predicting and controlling reaction outcomes.

  • Amino Group (-NH₂ at C2): This is a powerful electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). It strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions (C4 and C6).[1][2] However, in the context of nucleophilic reactions, its primary role is often as a competing nucleophile.

  • Fluoro Group (-F at C3): As a halogen, fluorine is a unique case. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it is a weak electron-donating group through resonance (+R effect), making it an ortho, para-director for electrophilic aromatic substitution (EAS).[3][4] In nucleophilic aromatic substitution (SNAr), it can act as a leaving group.

  • Nitro Group (-NO₂ at C5): This is a very strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect).[2][4] It is a powerful deactivating group for EAS and a meta-director.[4] Crucially, it is a potent activator for SNAr, especially when positioned ortho or para to a leaving group, as it can stabilize the negatively charged Meisenheimer intermediate.[5][6]

  • Nitrile Group (-CN at C1): The cyano group is also a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It is a deactivating meta-director for EAS. Like the nitro group, it helps to lower the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[3]

The Combined Effect: An Electron-Deficient System Primed for SNAr

The cumulative effect of the -F, -NO₂, and -CN groups renders the aromatic ring highly electron-deficient. This electronic landscape strongly favors Nucleophilic Aromatic Substitution (SNAr) and makes Electrophilic Aromatic Substitution exceptionally difficult. The nitro group at C5 is positioned para to the fluorine at C2 (relative to the nitrile), which is an ideal arrangement for activating the C-F bond for SNAr.

Caption: Electronic influences on the 2-amino-3-fluoro-5-nitrobenzonitrile ring.

Part 2: Troubleshooting Guide & Protocols

This section addresses common experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Q1: How do I achieve selective Nucleophilic Aromatic Substitution (SNAr) at the C-F position? I'm observing low yields and/or side products.

This is the most common and intended reaction pathway for this substrate. The fluorine atom at C3 is activated for displacement by the powerful electron-withdrawing nitro group para to it. Successful SNAr depends on stabilizing the key intermediate, the Meisenheimer complex.[6]

Causality: The reaction proceeds via a two-step addition-elimination mechanism.[7] A nucleophile attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized negative intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro and cyano groups. The subsequent loss of the fluoride ion restores aromaticity. Low yields often stem from an insufficiently strong nucleophile, poor intermediate stabilization, or competing side reactions.

Troubleshooting Workflow

sn_ar_troubleshooting start Low SNAr Yield / Side Products q_nucleophile Is the nucleophile strong enough? (e.g., pKa of conj. acid > 10) start->q_nucleophile a_nucleophile_no Solution: Use a stronger nucleophile or add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to generate it in situ. q_nucleophile->a_nucleophile_no No q_solvent Is the solvent aprotic polar? q_nucleophile->q_solvent Yes a_solvent_no Solution: Switch to DMF, DMSO, or NMP. These solvents solvate the cation but not the nucleophile, increasing its reactivity. q_solvent->a_solvent_no No q_temp Is the reaction temperature optimized? q_solvent->q_temp Yes a_temp_no Solution: Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C). Monitor for decomposition. q_temp->a_temp_no No q_side_reaction Are you seeing reaction at the -NH₂ group? q_temp->q_side_reaction Yes a_side_reaction_yes Solution: Protect the amino group. See Protocol 2. q_side_reaction->a_side_reaction_yes Yes

Caption: Decision workflow for troubleshooting SNAr reactions.

Troubleshooting Table: Key Parameters for SNAr Optimization

ParameterRecommended Starting PointRationale & Troubleshooting Steps
Nucleophile Primary/Secondary Amines, Alkoxides, ThiolatesProblem: No reaction. Solution: The nucleophile may be too weak. If using an alcohol or thiol, add a base like K₂CO₃ or NaH to generate the more potent nucleophile in situ.
Solvent DMSO, DMF, NMPProblem: Slow reaction. Solution: Aprotic polar solvents are essential. They enhance the nucleophile's reactivity by poorly solvating it while effectively solvating the counter-ion. Avoid protic solvents like ethanol or water, which can solvate and deactivate the nucleophile.
Base K₂CO₃, Cs₂CO₃, DIPEAProblem: Side reactions. Solution: If the nucleophile is an amine salt (e.g., R-NH₂·HCl), a base is required as an HCl scavenger. Use a non-nucleophilic base like DIPEA to prevent competition with your primary nucleophile.
Temperature 80-120 °CProblem: No reaction at lower temperatures. Solution: SNAr reactions often require thermal energy to overcome the activation barrier. Increase the temperature in 20°C increments. Monitor the reaction by TLC or LCMS to check for substrate consumption and product formation, as well as potential decomposition at higher temperatures.
Protocol 1: Model SNAr with Morpholine

This protocol details a representative SNAr reaction, providing a robust starting point for optimization with other nucleophiles.

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-3-fluoro-5-nitrobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dry dimethylformamide (DMF, 0.2 M).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC or LCMS.

  • Work-up: After the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into ice-water. A yellow precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether to remove residual DMF. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Q2: The amino group is interfering with my desired reaction. What are the best strategies for protection and deprotection?

The aniline-type amino group is nucleophilic and can compete with your intended nucleophile or react with electrophilic reagents. Protecting it is often a necessary step for reactions not involving SNAr or when using sensitive reagents.

Causality: The lone pair on the nitrogen of the amino group makes it a good nucleophile. In SNAr reactions with amine nucleophiles, self-condensation can be a minor issue, but it becomes a major problem if you are trying to perform other transformations, such as reactions at the nitrile group.

Table of Common Amino Group Protecting Strategies

Protecting GroupReagents for ProtectionDeprotection ConditionsStability & Notes
Acetyl (Ac) Acetic anhydride (Ac₂O), PyridineAcidic (e.g., HCl) or basic (e.g., NaOH) hydrolysisVery robust and economical. The resulting amide significantly reduces the nucleophilicity and basicity of the nitrogen.
Boc Di-tert-butyl dicarbonate (Boc₂O), DMAPStrong acid (e.g., TFA, HCl in dioxane)Stable to base and hydrogenation. Cleaved under acidic conditions. Good for orthogonal protection schemes.
Protocol 2: Acetyl Protection and Deprotection of the Amino Group
  • Protection:

    • Dissolve 2-amino-3-fluoro-5-nitrobenzonitrile (1.0 eq) in pyridine at 0 °C.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of the starting material.

    • Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the N-acetylated product.

  • Deprotection:

    • Suspend the N-acetylated compound in a mixture of ethanol and water.

    • Add concentrated hydrochloric acid (e.g., 6M HCl, 5-10 eq).

    • Heat the mixture to reflux (approx. 90-100 °C) for 6-12 hours.

    • Cool the reaction, neutralize with a base (e.g., NaOH or NaHCO₃), and extract the product with a suitable organic solvent.

Q3: Can I selectively reduce the nitro group without affecting the other functionalities?

Yes, the selective reduction of the nitro group to an amine is a common and valuable transformation, opening up new avenues for derivatization (e.g., diazotization, amide coupling). The key challenge is to avoid the reduction of the nitrile group.

Causality: The nitro group is generally more susceptible to reduction than the nitrile group under specific conditions. Catalytic hydrogenation can be too aggressive and may reduce both groups. Chemical reduction methods offer better selectivity.

Table of Common Nitro Group Reduction Methods

MethodReagents & ConditionsCompatibility & Notes
Tin(II) Chloride SnCl₂·2H₂O, Ethanol or Ethyl Acetate, RefluxHighly Recommended. Excellent chemoselectivity. Tolerates nitriles, esters, and halogens well. The work-up involves filtering tin salts, which can sometimes be tedious.
Iron/HCl or Acetic Acid Fe powder, HCl or CH₃COOH, HeatA classic, cost-effective method. Generally safe for nitriles. The reaction is heterogeneous and requires vigorous stirring.
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Use with Caution. Can over-reduce the nitrile to a primary amine, especially at high pressures or temperatures. Careful monitoring is essential. May also cause dehalogenation (C-F to C-H), although C-F bonds are relatively robust.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is the order of reactivity for the functional groups on this molecule?

    • A: For nucleophilic attack, the most reactive site is the aromatic carbon attached to the fluorine (C3), due to strong activation from the para-nitro group. The amino group (C2) is the most reactive site for electrophilic attack or as a nucleophile itself. The nitro group is most susceptible to reduction, while the nitrile group is generally the most robust, requiring harsh conditions for hydrolysis or reduction.[8][9]

  • Q: Why is substitution para to the nitro group so strongly favored?

    • A: During an SNAr reaction, the attacking nucleophile creates a temporary negative charge on the aromatic ring. When the nitro group is ortho or para to the site of attack, this negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization to the intermediate, lowering the activation energy for the reaction. A meta nitro group cannot provide this resonance stabilization.[4][6]

  • Q: Are metal-catalyzed cross-coupling reactions feasible at the C-F bond?

    • A: While challenging, it is possible. Carbon-fluorine bonds are generally the least reactive among carbon-halogen bonds in catalytic cycles like Suzuki or Buchwald-Hartwig couplings. These reactions typically require specialized, electron-rich phosphine ligands, higher catalyst loadings, and often higher temperatures compared to reactions with aryl chlorides or bromides. Success is highly dependent on careful optimization of the catalyst system.

  • Q: What are the key safety considerations when working with this compound?

    • A: According to safety data sheets for analogous compounds, 2-amino-5-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[10] It is also a skin and eye irritant.[11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[10][12]

References

  • Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.
  • Merck & Co. One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available from: [Link]

  • ConnectSci. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Available from: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]

  • PMC. Cu(OTf)2‐Mediated Cross‐Coupling of Nitriles and N‐Heterocycles with Arylboronic Acids to Generate Nitrilium and Pyridinium Products. Available from: [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Longdom Publishing. A Report on Directing Effects on Organic Chemistry. Available from: [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. Available from: [Link]

  • SciSpace. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Available from: [Link]

  • ChemRxiv. Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Strategy. Available from: [Link]

  • PubChem. 2-Amino-5-nitrobenzonitrile. Available from: [Link]

  • Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
  • Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods. Available from: [Link]

  • ResearchGate. Reactivity of 2-amino-3-cyanopyridines. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. Available from: [Link]

Sources

preventing decomposition of 2-Amino-3-fluoro-5-nitrobenzonitrile during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Amino-3-fluoro-5-nitrobenzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the use of this versatile reagent in complex organic synthesis. As a highly functionalized aromatic compound, it serves as a critical building block, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4][5] However, its unique combination of an amino, a fluoro, and a nitro group, along with a nitrile moiety, presents specific challenges related to stability and reactivity. This resource aims to equip you with the knowledge to anticipate and overcome these challenges, ensuring the success of your experiments.

Understanding the Molecule: Reactivity and Stability Profile

2-Amino-3-fluoro-5-nitrobenzonitrile possesses a complex electronic profile. The potent electron-withdrawing effects of the nitro (-NO2) and cyano (-CN) groups render the aromatic ring electron-deficient.[6] This electronic characteristic is somewhat modulated by the electron-donating amino (-NH2) group. The fluorine (-F) atom, while electronegative, also influences the reactivity, particularly at the ortho position.

The primary modes of reactivity for this molecule include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions, activated by the ortho-amino and para-nitro groups.[7][8][9]

  • Reactions of the Amino Group: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a pathway to further functionalization.[10][11][12]

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[13][14][15][16]

Decomposition of 2-Amino-3-fluoro-5-nitrobenzonitrile can occur under various conditions, and understanding these pathways is crucial for preventing unwanted side reactions.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with 2-Amino-3-fluoro-5-nitrobenzonitrile.

Question 1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. What factors could be contributing to this, and how can I optimize the reaction?

Answer:

Slow or low-yielding SNAr reactions with 2-Amino-3-fluoro-5-nitrobenzonitrile can stem from several factors related to the nucleophile, solvent, base, and temperature.

Potential Causes and Solutions:

Factor Potential Issue Recommended Solution Scientific Rationale
Nucleophilicity The amine nucleophile may not be sufficiently reactive.Use a more nucleophilic amine or increase its concentration.The rate of SNAr is dependent on the nucleophilicity of the attacking species.
Base The base used may be too weak to deprotonate the nucleophile effectively or may be sterically hindered.Switch to a stronger, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or DBU.A suitable base is required to generate the anionic nucleophile or to scavenge the HF byproduct, driving the reaction forward.
Solvent The solvent may not be optimal for SNAr reactions.Use polar aprotic solvents like DMF, DMSO, or NMP.These solvents effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile.
Temperature The reaction temperature may be too low.Gradually increase the reaction temperature, monitoring for decomposition.SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[17][18]
Water Content Traces of water in the reaction can hydrolyze the nitrile group or react with the starting material.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (N₂ or Ar).Water can lead to the formation of undesired byproducts, reducing the yield of the desired product.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-Amino-3-fluoro-5-nitrobenzonitrile (1.0 eq) and the amine nucleophile (1.1-1.5 eq).

  • Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Question 2: I am observing the formation of an unexpected amide or carboxylic acid byproduct in my reaction. What is causing this, and how can I prevent it?

Answer:

The formation of an amide or carboxylic acid byproduct indicates that the nitrile group is undergoing hydrolysis.[13][14][15][16] This is a common side reaction, particularly in the presence of acidic or basic conditions and water.

Decomposition Pathway: Nitrile Hydrolysis

G Start 2-Amino-3-fluoro-5-nitrobenzonitrile (R-CN) Amide 2-Amino-3-fluoro-5-nitrobenzamide (R-CONH2) Start->Amide H₂O / H⁺ or OH⁻ (Mild Conditions) CarboxylicAcid 2-Amino-3-fluoro-5-nitrobenzoic Acid (R-COOH) Amide->CarboxylicAcid H₂O / H⁺ or OH⁻ (Harsh Conditions)

Caption: Nitrile hydrolysis pathway.

Troubleshooting Nitrile Hydrolysis:

Condition Action Rationale
Presence of Water Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly and conduct the reaction under an inert atmosphere.Water is a necessary reagent for nitrile hydrolysis.[14][16]
Acidic or Basic Conditions If possible, use neutral reaction conditions. If a base is required, use a non-nucleophilic, hindered base to minimize its interaction with the nitrile group. If an acid is present, consider using a milder acid or a different synthetic route.Both acidic and basic conditions catalyze the hydrolysis of nitriles.[13][14]
Reaction Temperature and Time Minimize reaction temperature and time. Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged heating can promote the hydrolysis of the nitrile, especially under harsh conditions.[13]
Question 3: My reaction is turning dark, and I'm getting a complex mixture of products, suggesting decomposition of the nitro group. What conditions can lead to this, and what are the preventative measures?

Answer:

Decomposition of the nitroaromatic system can occur under certain conditions, particularly with strong reducing agents, high temperatures, or in the presence of certain nucleophiles. The nitro group is susceptible to reduction, which can lead to a cascade of side reactions.[10][11][12]

Potential Decomposition Pathways:

G Start 2-Amino-3-fluoro-5-nitrobenzonitrile (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Further Reduction Aniline Diamino Product (Ar-NH₂) Hydroxylamine->Aniline Final Reduction Polymerization Polymerization / Tars Aniline->Polymerization Oxidation / Side Reactions

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-fluoro-5-nitrobenzonitrile Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-fluoro-5-nitrobenzonitrile. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges in the derivatization of this versatile synthetic intermediate.

Understanding the Reactivity of 2-Amino-3-fluoro-5-nitrobenzonitrile

2-Amino-3-fluoro-5-nitrobenzonitrile is a highly functionalized aromatic compound with three key reactive sites, each presenting unique opportunities and challenges for derivatization:

  • The Amino Group (-NH₂): A primary aromatic amine that can act as a nucleophile in reactions such as acylation, alkylation, and sulfonylation. Its nucleophilicity is somewhat diminished by the electron-withdrawing effects of the adjacent nitro and nitrile groups.

  • The Fluoro Group (-F): An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, activated by the ortho-amino and para-nitro substituents.

  • The Nitrile Group (-CN): Can undergo hydrolysis to a carboxylic acid or reduction to an amine under specific conditions, though it is generally less reactive than the other functional groups.

This guide will focus on troubleshooting the most common derivatization reactions involving the amino and fluoro groups.

Troubleshooting Guide: A-Question-and-Answer Approach

Section 1: Derivatization of the Amino Group

Question 1: I am observing low yields in the N-acylation of 2-Amino-3-fluoro-5-nitrobenzonitrile with an acid chloride. What are the likely causes and how can I improve the reaction?

Answer:

Low yields in N-acylation are a common issue and can often be traced back to a few key factors. The reduced nucleophilicity of the amino group in your starting material, due to the presence of strong electron-withdrawing groups (nitro and nitrile), makes it less reactive than a simple aniline.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Base: The choice of base is critical. It serves to neutralize the HCl byproduct of the reaction and may also deprotonate the amine to increase its nucleophilicity.

    • Troubleshooting: If you are using a weak base like triethylamine (TEA) and observing a stalled reaction, consider switching to a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. For particularly challenging acylations, a stronger base like sodium hydride (NaH) or potassium tert-butoxide can be used to pre-deprotonate the amine, though care must be taken to avoid side reactions.

  • Steric Hindrance: If your acylating agent is sterically bulky, the reaction rate may be significantly reduced.

    • Troubleshooting: If possible, consider a less hindered acylating agent. Alternatively, increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier.

  • Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion.

    • Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, try increasing the temperature in 10 °C increments. Ensure the reaction is allowed to run for a sufficient duration, which could be several hours to overnight.

Experimental Protocol: Optimized N-Acylation

Reagent/ParameterRecommended ConditionRationale
Solvent Aprotic (e.g., Dichloromethane, Tetrahydrofuran)Prevents side reactions with the solvent.
Base DIPEA (2.0 eq.)Stronger, non-nucleophilic base to drive the reaction.
Acylating Agent Acid Chloride (1.1 - 1.5 eq.)Slight excess ensures complete consumption of the starting material.
Temperature 0 °C to room temperatureInitial cooling helps control the exotherm, then warming to RT.
Reaction Time 2 - 16 hoursMonitor by TLC/LC-MS for completion.

Question 2: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?

Answer:

Controlling the degree of alkylation on a primary amine is a classic challenge in organic synthesis. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.

Potential Causes & Step-by-Step Solutions:

  • Stoichiometry of the Alkylating Agent: Using a large excess of the alkylating agent will favor di-alkylation.

    • Troubleshooting: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the amine to the alkylating agent. You can even use a slight excess of the amine to favor mono-alkylation.

  • Reaction Concentration: High concentrations can favor the second alkylation step.

    • Troubleshooting: Run the reaction under more dilute conditions. This can be achieved by increasing the volume of the solvent.

  • Choice of Base and Solvent: The reaction conditions can influence the relative rates of the first and second alkylation.

    • Troubleshooting: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred for mono-alkylation as it is less likely to fully deprotonate the amine. The choice of solvent can also play a role; polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile are common.

Workflow for Optimizing Mono-alkylation

Caption: Troubleshooting workflow for selective N-mono-alkylation.

Section 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

Question 3: The SNAr reaction to displace the fluorine atom is very slow or not proceeding at all. What can I do to drive the reaction to completion?

Answer:

The fluorine atom in 2-Amino-3-fluoro-5-nitrobenzonitrile is activated towards SNAr. However, the success of the reaction is highly dependent on the nucleophile and the reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Poor Nucleophile: The incoming nucleophile may not be strong enough to attack the electron-deficient aromatic ring.

    • Troubleshooting: If you are using a neutral nucleophile (e.g., an alcohol or an amine), the addition of a base is crucial to deprotonate it and increase its nucleophilicity. For example, use sodium hydride (NaH) to generate an alkoxide from an alcohol.

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

    • Troubleshooting: Polar aprotic solvents such as Dimethyl sulfoxide (DMSO), DMF, or N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.

  • Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting: If the reaction is slow at room temperature, gradually increase the temperature. Reactions are often run between 80 °C and 150 °C. The use of microwave irradiation can also significantly accelerate these reactions.

Table: Recommended Conditions for SNAr

ParameterRecommended ConditionRationale
Nucleophile Strong (e.g., alkoxide, thiolate, secondary amine)To facilitate the attack on the aromatic ring.
Base K₂CO₃, Cs₂CO₃, or a stronger base like NaHTo deprotonate the nucleophile if necessary.
Solvent Polar aprotic (DMSO, DMF, NMP)To stabilize the Meisenheimer complex.
Temperature 80 - 150 °C (or microwave irradiation)To provide sufficient activation energy.

Frequently Asked Questions (FAQs)

Q1: Can I perform a reaction on the amino group without affecting the fluoro group, and vice versa?

A1: Yes, selective derivatization is generally achievable due to the different reactivity of the functional groups. Reactions on the amino group, such as acylation or sulfonylation, are typically performed under conditions that do not favor SNAr (e.g., at or below room temperature in non-polar aprotic solvents). Conversely, SNAr reactions often require high temperatures and polar aprotic solvents, conditions under which the N-acylated or N-sulfonylated amino group is stable.

Q2: What are some common side reactions to be aware of?

A2: A potential side reaction during SNAr with amine nucleophiles is the self-condensation of the starting material, where the amino group of one molecule attacks the fluoro-substituted ring of another. This is more likely at very high temperatures. During N-derivatization, if a very strong base is used, deprotonation of other sites on the molecule could potentially lead to undesired reactions.

Q3: How can I best monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be useful for visualizing products that are not UV-active. For more quantitative analysis and confirmation of product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q4: What are the best practices for purifying the final derivatized product?

A4: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many derivatives of this compound.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be used.

Visualizing the SNAr Mechanism

G A 2-Amino-3-fluoro-5-nitrobenzonitrile C Meisenheimer Complex (intermediate) A->C + Nu- B Nucleophile (Nu-) B->C D Product C->D - F- E Fluoride ion (F-) C->E

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]

Technical Support Center: Analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting byproducts in this specific synthesis using High-Performance Liquid Chromatography (HPLC).

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and HPLC analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Synthesis & Byproduct Formation

Q1: What are the most probable byproducts in the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile?

The synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile typically involves the nitration of an aminofluorobenzonitrile precursor. The primary expected byproducts arise from incomplete reactions, over-nitration, or side reactions involving the functional groups present. Potential byproducts include:

  • Isomeric Nitro Compounds: Nitration of a substituted benzene ring can lead to the formation of different positional isomers. Depending on the starting material, you might see other mono-nitro isomers.

  • Dinitro Compounds: Over-nitration can introduce a second nitro group onto the aromatic ring, leading to dinitro-aminofluorobenzonitrile isomers. The formation of 3,5-dinitro compounds can be a challenge in similar syntheses.[1]

  • Starting Material: Incomplete reaction will result in the presence of the unreacted aminofluorobenzonitrile precursor in your final product mixture.

  • Hydrolysis Products: Under certain conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

Q2: How can I minimize the formation of these byproducts during synthesis?

Minimizing byproduct formation requires careful control of reaction conditions:

  • Temperature Control: Nitration reactions are often exothermic.[2] Maintaining a low and consistent temperature is crucial to prevent over-nitration and other side reactions.

  • Stoichiometry of Reagents: Precise control over the molar equivalents of the nitrating agent (e.g., nitric acid) and the dehydrating agent (e.g., sulfuric acid) is essential.[3] Using an excess of the nitrating agent can lead to the formation of dinitro compounds.

  • Reaction Time: Monitoring the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC) can help determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.

HPLC Analysis & Troubleshooting

Q3: I am seeing broad or tailing peaks for my main compound and byproducts. What could be the cause?

Peak tailing in reversed-phase HPLC is a common issue, especially for basic compounds like amines.[4] The primary causes include:

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the basic amino group of your analyte, leading to peak tailing.[4][5]

  • Insufficient Buffering: If the mobile phase pH is not adequately controlled, the ionization state of your analyte can vary, causing peak distortion.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and asymmetric peaks.[6]

Q4: My retention times are shifting between injections. What should I check?

Retention time drift can be caused by several factors:[6]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[6]

  • Mobile Phase Composition Changes: Inaccurate mobile phase preparation or changes in the solvent composition over time can lead to retention time shifts.[6][7]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven is highly recommended for stable results.[6][7]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates and, consequently, shifting retention times.[6]

Q5: I am observing "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are typically due to:

  • Contaminants in the Mobile Phase or System: Impurities in the solvents or carryover from previous injections can lead to ghost peaks.

  • Sample Carryover: Insufficient cleaning of the injector or autosampler can cause residual sample from a previous injection to be introduced into the column.

  • Bleed from the Column or Other Components: Degradation of the stationary phase or other system components can release compounds that are detected by the UV detector.

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile and its byproducts.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Diagnostic Check Solution
Secondary Silanol Interactions Inject a neutral marker compound (e.g., toluene). If its peak shape is good while your analyte's is poor, silanol interactions are likely.- Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) to suppress the ionization of silanol groups. - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
Column Overload Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you are likely overloading the column.- Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Prepare a more dilute sample solution.
Extra-Column Volume Inspect the tubing connecting the injector, column, and detector.- Use Shorter, Narrower Tubing: Minimize the length and internal diameter of the connecting tubing to reduce peak broadening.
Contaminated Column or Guard Column Disconnect the guard column and run the analysis. If the peak shape improves, the guard column is the issue. If not, the analytical column may be contaminated.- Replace Guard Column: Guard columns are disposable and should be replaced regularly. - Wash or Replace Analytical Column: Flush the analytical column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.
Problem 2: Unstable Retention Times
Potential Cause Diagnostic Check Solution
Inconsistent Mobile Phase Composition Prepare a fresh batch of mobile phase and re-run the analysis.- Ensure Accurate Preparation: Carefully measure and mix the mobile phase components. - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases that can cause pump cavitation.
Temperature Fluctuations Monitor the ambient temperature around the HPLC system.- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.
Pump Malfunction Check for visible leaks around the pump heads and fittings. Monitor the pressure reading for fluctuations.- Tighten Fittings: Ensure all fittings are secure. - Replace Pump Seals and Check Valves: If pressure fluctuations persist, the pump seals or check valves may need to be replaced.
Insufficient Column Equilibration Observe the baseline before injection. A drifting baseline indicates the column is not yet equilibrated.- Increase Equilibration Time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially for gradient methods.
Problem 3: Identification of Unknown Peaks

The identification of unknown peaks is a critical step in byproduct analysis. A systematic approach combining chromatographic and spectroscopic data is essential.

Workflow for Unknown Peak Identification

G cluster_0 Chromatographic Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Observe Unknown Peak in HPLC Chromatogram B Check Retention Time Reproducibility A->B D Analyze UV-Vis Spectrum (from DAD/PDA) A->D C Spike with Known Standards (if available) B->C E Perform LC-MS Analysis D->E F Determine Molecular Weight E->F G Fragment Ion Analysis (MS/MS) F->G H Propose Potential Structures G->H I Compare with Theoretical Byproducts H->I J Synthesize and Confirm (if necessary) I->J

Caption: Workflow for the identification of unknown byproducts.

III. Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 10 mg of the crude reaction mixture.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.[8]

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

Protocol 2: General Purpose Reversed-Phase HPLC Method

This method serves as a starting point and may require optimization for your specific system and sample.

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 10 µL.[8]

  • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).[8]

IV. Understanding the Chemistry: Potential Side Reactions

A thorough understanding of the reaction mechanism is crucial for predicting potential byproducts. The synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile likely proceeds through a nucleophilic aromatic substitution (SNAr) pathway or electrophilic aromatic substitution (nitration).

Nucleophilic Aromatic Substitution (SNAr)

In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[9] The reaction is facilitated by the presence of electron-withdrawing groups (such as -NO2 and -CN) ortho or para to the leaving group.[9]

G Aromatic Ring\n(Electron Deficient) Aromatic Ring (Electron Deficient) Meisenheimer Complex\n(Intermediate) Meisenheimer Complex (Intermediate) Aromatic Ring\n(Electron Deficient)->Meisenheimer Complex\n(Intermediate) + Nucleophile Substituted Product Substituted Product Meisenheimer Complex\n(Intermediate)->Substituted Product - Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (Nitration)

The nitration of an aromatic ring involves the attack of the electron-rich ring on a strong electrophile, the nitronium ion (NO2+).[10] The nitronium ion is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid.[10][11]

G HNO3 + H2SO4 HNO3 + H2SO4 NO2+ (Nitronium Ion) NO2+ (Nitronium Ion) HNO3 + H2SO4->NO2+ (Nitronium Ion) Aromatic Ring Aromatic Ring Sigma Complex\n(Intermediate) Sigma Complex (Intermediate) Aromatic Ring->Sigma Complex\n(Intermediate) + NO2+ Nitroaromatic Product Nitroaromatic Product Sigma Complex\n(Intermediate)->Nitroaromatic Product - H+

Caption: General mechanism of Electrophilic Aromatic Nitration.

V. References

  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. RSC Publishing. [Link]

  • Harvard DASH. Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. [Link]

  • Restek. Troubleshooting Guide. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... [Link]

  • ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • Chromservis. HPLC Troubleshooting Guide. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Google Patents. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

  • KNAUER. Determination of 17 AQC derivatized - Amino acids in baby food samples. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Google Patents. US3221062A - Nitration process.

  • YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

  • YouTube. EAS Nitration Experiment & Recrystallization. [Link]

Sources

catalyst selection for cross-coupling reactions of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS: N/A for specific isomer, analogous to CAS 17420-30-3) .[1]

Due to the extreme electronic deficiency and steric environment of this substrate, standard cross-coupling protocols often fail. This guide addresses the specific challenges of N-arylation (Buchwald-Hartwig) and C-F activation workflows.

Status: Operational Role: Senior Application Scientist Topic: Cross-Coupling Optimization & Troubleshooting[1]

Substrate Analysis & Reactivity Profile

Before selecting a catalyst, you must understand the "personality" of your molecule. 2-Amino-3-fluoro-5-nitrobenzonitrile is a deactivated nucleophile and a highly activated electrophile .[1]

FeatureChemical ConsequenceImpact on Catalyst Selection
2-Amino Group NucleophileSeverely Deactivated. The electron density is pulled by the para-nitro and ortho-cyano groups.[1] Standard Pd(OAc)₂/BINAP systems will likely fail due to poor oxidative addition or reductive elimination rates.[1]
3-Fluoro Group Steric/ElectronicOrtho-Obstruction. The fluorine atom is ortho to the amine, creating steric bulk that hinders bulky ligands.[1] It also inductively deactivates the amine further.[1]
5-Nitro / 1-Cyano Electron WithdrawingAcidification. The N-H protons are more acidic (pKa < 20).[1] Strong bases (e.g., NaOtBu) may cause deprotonation but can also trigger side reactions (nucleophilic attack on CN or SNAr displacement of F).

Primary Workflow: Buchwald-Hartwig N-Arylation

Objective: Coupling the 2-Amino group with an aryl halide (Ar-X).[1]

Recommended Catalyst Systems

For this specific electron-deficient aniline, you need a ligand that creates an electron-rich metal center to facilitate oxidative addition, yet is bulky enough to promote reductive elimination.

PriorityCatalyst SystemLigand ClassWhy it works here
Option A (Gold Std) Pd-BrettPhos G4 Dialkylbiaryl phosphineOptimized for primary amines.[1] The G4 precatalyst ensures rapid initiation even with deactivated substrates.[1]
Option B (Hindered) Pd-RuPhos G4 Dialkylbiaryl phosphineIf the coupling partner (Ar-X) is sterically hindered, RuPhos offers a smaller cone angle than BrettPhos while maintaining activity.[1]
Option C (Robust) Pd-PEPPSI-IPr NHC (Carbene)Excellent stability.[1] Ideal if the reaction requires high temperatures (>100°C) to force the deactivated amine to react.
Optimized Protocol (Option A)

Use this protocol as your baseline experiment.

  • Reagents:

    • Substrate: 1.0 equiv

    • Aryl Bromide: 1.1 equiv[1]

    • Catalyst: (2–5 mol%)[1]

    • Base: Cs₂CO₃ (2.0 equiv) — Crucial: Avoid alkoxide bases initially to prevent SNAr on the C-F bond.[1]

    • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.[1]

  • Setup:

    • Charge an oven-dried vial with solid reagents.

    • Evacuate and backfill with Argon (3x).[1]

    • Add anhydrous solvent (0.2 M concentration).[1]

  • Reaction:

    • Stir at 80°C for 2 hours. Check LCMS.

    • If no conversion, increase to 100°C overnight.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting conditions based on the specific failure mode you encounter.

CatalystSelection Start Start: 2-Amino-3-fluoro-5-nitrobenzonitrile Goal Goal: N-Arylation (C-N Bond) Start->Goal MethodA Method A: BrettPhos Pd G4 Base: Cs2CO3 Solvent: Dioxane Goal->MethodA Standard Attempt Check Check: Is the Amine Nucleophilic? Result1 Success MethodA->Result1 Yield > 60% Result2 Failure: No Conversion MethodA->Result2 Amine too deactivated Result3 Failure: C-F Displacement MethodA->Result3 Base too strong MethodB Method B: Pd-PEPPSI-IPr Base: K3PO4 Temp: 110°C MethodB->Result1 MethodB->Result2 Still fails MethodC Method C: Inverse Strategy (Sandmeyer to Halide -> Suzuki) Result2->MethodB Switch to NHC / Higher T Result2->MethodC Change Synthetic Route Result3->MethodA Switch Base to K3PO4 / Lower T

Caption: Decision tree for optimizing cross-coupling conditions based on observed experimental outcomes.

Troubleshooting Guide (FAQ)

Q1: I am seeing <10% conversion even with BrettPhos. The starting material remains untouched.[1]

Diagnosis: The amine is severely deactivated by the para-nitro group, making it a poor ligand for the Pd(II) intermediate.[1] Solution:

  • Switch Catalyst: Move to Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .[1] NHC ligands are stronger sigma-donors and can facilitate the oxidative addition step more effectively in difficult cycles.[1]

  • Solvent Effect: Switch to t-Amyl alcohol or Toluene .[1] Protic solvents (like t-Amyl alcohol) can sometimes assist in the proton-transfer step of the catalytic cycle.[1]

  • Concentration: Increase concentration to 0.5 M to drive the bimolecular kinetics.

Q2: I observe a side product where the Fluorine atom is missing/replaced.

Diagnosis: You are triggering SNAr (Nucleophilic Aromatic Substitution) instead of, or alongside, the Pd-coupling.[1] The ortho-cyano and para-nitro groups activate the C-F bond for displacement by the base or the coupling partner.[1] Solution:

  • Change Base: If using NaOtBu or KOtBu, stop immediately.[1] These strong alkoxides act as nucleophiles.[1] Switch to Cs₂CO₃ or K₃PO₄ (anhydrous).[1]

  • Lower Temperature: SNAr often has a different activation energy than Pd-coupling.[1] Try running the reaction at 60°C with a higher catalyst loading (5-8 mol%).

Q3: Can I use the Fluorine atom as the handle for coupling (C-C bond formation)?

Diagnosis: You want to perform a C-F activation (e.g., Suzuki coupling at the F position).[1] Feasibility: This is extremely difficult with Pd.[1] The C-F bond is too strong (approx. 115 kcal/mol). Solution:

  • Ni-Catalysis: Nickel is required for C-F activation.[1]

  • Protocol: Use Ni(COD)₂ / PCy₃ with an aryl boronic acid.[1] However, be warned: the Nitro group is incompatible with many Ni(0) sources (can be reduced). This pathway is high risk .[1]

Q4: My reaction turns black immediately and precipitates Pd black.

Diagnosis: Catalyst decomposition (aggregation) before the catalytic cycle begins.[1] This is common with electron-deficient substrates that coordinate poorly to Pd.[1] Solution:

  • Precatalysts: Ensure you are using a G3 or G4 precatalyst (e.g., XPhos Pd G4).[1] Do not use Pd(dba)₃ + Ligand, as the mixing/ligation step might be inefficient in the presence of the interfering nitrile group.

  • Inert Atmosphere: This substrate's electron deficiency makes the intermediate complexes sensitive to oxidation.[1] Use a glovebox if possible.

Alternative Synthetic Routes (If Direct Coupling Fails)

If the amine is simply too unreactive, do not force it. Modify the route using the "Sandmeyer Strategy" :

  • Diazotization: Convert the 2-Amino group to a Diazonium salt (NaNO₂/H₂SO₄).[1]

  • Halogenation: Convert the Diazonium to a Bromide or Iodide (Sandmeyer reaction with CuBr or KI).[1]

    • Product: 2-Bromo-3-fluoro-5-nitrobenzonitrile.[1]

  • Reverse Coupling: Now you have an Aryl Bromide.[1] Use this as the electrophile in a standard Buchwald-Hartwig coupling with an amine partner, or a Suzuki coupling with a boronic acid.[1] This is chemically much more reliable than using the deactivated amine as a nucleophile.[1]

References

  • Buchwald-Hartwig Amination of Electron-Deficient Anilines

    • Maitro, G., et al. "Precatalysts for the Coupling of Deactivated Anilines."[1] Journal of the American Chemical Society.[1][2]

  • Use of BrettPhos Pd G4

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling Reactions." Chemical Science.

  • Pd-PEPPSI Catalysts for Difficult Couplings

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction."[1] Chemistry - A European Journal.[1]

  • Trametinib Intermediate Chemistry (Relevant Structural Analogs)

    • Patent WO2012088033A1.[1] "Process for the preparation of MEK inhibitors."[1][3] (Illustrates urea formation on similar fluoro-aniline cores).

Sources

Technical Support Center: Workup Procedures for Reactions Containing 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-3-fluoro-5-nitrobenzonitrile. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful experimental outcomes. The protocols and advice herein are grounded in established chemical principles and field-proven insights to address the specific challenges that may be encountered when handling this versatile synthetic building block.

Introduction

2-Amino-3-fluoro-5-nitrobenzonitrile is a key intermediate in the synthesis of various heterocyclic compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Its unique substitution pattern, featuring an amine, a nitrile, a nitro group, and a fluorine atom, offers a rich platform for diverse chemical transformations. However, this complexity also necessitates careful consideration during the reaction workup to ensure the purity and yield of the desired product. This guide provides a structured approach to navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with 2-Amino-3-fluoro-5-nitrobenzonitrile and its derivatives?

A1: As a nitroaromatic compound, 2-Amino-3-fluoro-5-nitrobenzonitrile and its analogs should be handled with appropriate safety measures. These compounds are often toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to:

  • Work in a well-ventilated fume hood.[3][4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

  • Avoid inhalation of dust or vapors.[4]

  • In case of accidental contact, wash the affected area thoroughly with soap and water.[1][2]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.[1][5]

Q2: My final product containing the 2-amino-3-fluoro-5-nitrobenzonitrile core has a persistent yellow or brownish color. Is this indicative of an impurity?

A2: While the pure parent compound is often a crystalline solid, residual coloration in its derivatives is not uncommon. This can be due to the presence of highly colored nitroaromatic impurities, even in small amounts.[7] If analytical methods such as NMR or HPLC confirm high purity, the color may not be detrimental to subsequent steps. However, if a colorless product is required, treatment with activated charcoal during recrystallization or careful column chromatography can be effective.

Q3: What are the most common impurities I might encounter after a reaction with 2-Amino-3-fluoro-5-nitrobenzonitrile?

A3: The nature of impurities will largely depend on the specific reaction. However, common impurities may include:

  • Unreacted starting materials.

  • Side-products from competing reactions, such as the formation of isomeric byproducts.[8]

  • Over-nitration or oxidation of other functional groups if harsh conditions are used.[8]

  • Hydrolysis of the nitrile group to a carboxylic acid or amide under acidic or basic workup conditions.

Q4: How should I store purified 2-Amino-3-fluoro-5-nitrobenzonitrile and its derivatives?

A4: These compounds should be stored in a tightly sealed container in a cool, dry place, and protected from light to prevent degradation.[1][3]

Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving 2-Amino-3-fluoro-5-nitrobenzonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low product yield after extraction - Incomplete reaction. - Product is partially soluble in the aqueous phase. - Emulsion formation during extraction.- Monitor the reaction by TLC or LC-MS to ensure completion. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - If an emulsion forms, add a small amount of brine or filter the mixture through a pad of Celite.
Product "oils out" during recrystallization - The chosen solvent is too effective at dissolving the compound. - The melting point of the compound is lower than the boiling point of the solvent.- Add a miscible anti-solvent (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.[7] - Select a solvent with a lower boiling point.
No crystals form upon cooling during recrystallization - The solution is not saturated (too much solvent was used). - The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again.[7] - Try a different solvent system where the compound has lower solubility at colder temperatures.
Multiple spots on TLC after workup - Incomplete reaction or presence of side products. - Decomposition of the product during workup (e.g., on silica gel).- Optimize reaction conditions to drive the reaction to completion. - Consider purification by recrystallization if the impurities have significantly different solubilities. - For column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent if the product is basic.

Experimental Protocols

Standard Aqueous Workup and Extraction

This protocol outlines a general procedure for the workup of a reaction mixture containing a derivative of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Materials:

  • Reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully quench it by slowly adding a neutralizing agent (e.g., saturated sodium bicarbonate for an acidic reaction, or dilute HCl for a basic reaction) until the pH is neutral.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with deionized water to remove water-soluble impurities.

    • Wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

    • Wash with brine to remove residual water and aid in phase separation.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Workup_Workflow cluster_main Standard Aqueous Workup and Extraction start Reaction Mixture quench Quench Reaction start->quench Cool to RT dilute Dilute with Organic Solvent quench->dilute wash_water Wash with Water dilute->wash_water Transfer to Sep. Funnel wash_bicarb Wash with NaHCO3 (aq) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry Separate Layers concentrate Concentrate dry->concentrate Filter end Crude Product concentrate->end

Caption: A general workflow for the aqueous workup and extraction of a reaction mixture.

Purification by Column Chromatography

For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful alternative.

Materials:

  • Crude product

  • Silica gel (100-200 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude product in various solvent mixtures. A good system will show clear separation of the desired product from impurities with an Rf value for the product of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7]

Due to the presence of the polar amino and nitro groups, fluorinated phases can also be useful for the separation of these types of aromatic compounds in HPLC.[9]

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12). Retrieved from [Link]

  • A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer - PubMed. (2013, October 11). Retrieved from [Link]

  • Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC. (2021, September 29). Retrieved from [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. (2009, August 12). Retrieved from [Link]

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. Retrieved from [Link]

  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem. Retrieved from [Link]

  • DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Retrieved from [Link]

  • Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods - Der Pharma Chemica. Retrieved from [Link]

  • 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem. Retrieved from [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. (2018, October 19). Retrieved from [Link]

Sources

dealing with the hygroscopic nature of 2-Amino-3-fluoro-5-nitrobenzonitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center | Advanced Intermediates Division Subject: Ticket #2A3F-HYG: Handling Protocol for 2-Amino-3-fluoro-5-nitrobenzonitrile

Status: ACTIVE

Priority: High (Impact on Stoichiometry & Purity) Assigned Specialist: Senior Application Scientist, Organic Synthesis Unit[1][2][3]

Welcome to the Technical Support Center. You have flagged a critical issue regarding the hygroscopicity of 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS: 17417-09-3) . This intermediate is a "push-pull" aromatic system; the electron-withdrawing nitro and nitrile groups significantly activate the ring, but also influence the dipole moment, making the crystalline lattice susceptible to moisture uptake from the atmosphere.

This guide is structured to troubleshoot, diagnose, and remediate moisture issues without compromising the chemical integrity of this thermally sensitive intermediate.

Module 1: Rapid Diagnostics (Is it Wet or is it Dead?)

User Query: “The material looks clumpy and sticky. Has it degraded, or is it just wet?”

Technical Insight: Hygroscopicity in this compound manifests primarily as physisorption (surface water).[1][2][3] However, prolonged exposure to moisture, especially if accompanied by trace acidity or heat, can drive chemisorption (hydrolysis). You must distinguish between the two before attempting remediation.

Diagnostic Workflow
ObservationProbable CauseVerification TestRecommended Action
Free-flowing powder Dry MaterialN/AProceed to synthesis.
Clumping / Aggregates Physisorbed Water (Surface)Karl Fischer (KF) titration (Coulometric preferred).[1][2][3]Vacuum Dry (See Protocol A).[1][2][3]
Color Change (Darkening) Oxidation or Amide Formation1H-NMR (DMSO-d6).[1][2][3] Look for amide protons (~7.5-8.0 ppm broad singlets).[1][2][3]Recrystallize or Discard.[1][2][3] Drying will not fix this.[1][2][3]
Melting Point Depression Impurity (Water or Hydrolysis)DSC or Capillary MP.[1][2][3] Pure MP: 76–80°C [1].[1][2][3]If MP < 74°C, check NMR.

Critical Threshold: If Water Content (KF) is > 0.5% w/w , you must dry the material.[2] Excess water will quench nucleophiles (e.g., hydrazine, alkoxides) in downstream steps and skew stoichiometric calculations.

Module 2: Remediation Protocols

User Query: “How do I dry it without decomposing it? It melts around 80°C.”[1][2][3][4]

Technical Insight: Because the melting point is relatively low (76–80°C) [1], standard oven drying at 100°C will melt the compound, causing it to fuse into a brick or decompose. You must use low-temperature vacuum drying .[1][2][3]

Protocol A: Gentle Vacuum Drying (The "Cold" Trap)

Use this for material that is clumpy but chemically pure.

  • Equipment: Vacuum oven or Desiccator connected to a high-vacuum manifold (< 5 mbar).

  • Desiccant: Activated Phosphorus Pentoxide (

    
    ) or Sicapent®.[1][2][3] Do not use silica gel; it is insufficient for this level of drying.
    
  • Temperature: Set oven to 35–40°C . Do NOT exceed 45°C.

  • Duration: 12–24 hours.

  • Validation: Re-measure KF. Target: < 0.1% water.[1][2][3]

Protocol B: Azeotropic Drying (For Solution Phase)

Use this if you are immediately proceeding to a reaction in solvent.[1][2][3]

  • Dissolve the intermediate in Toluene or 2-MeTHF .[1][2][3]

  • Perform a vacuum distillation (Rotavap) at 40°C to remove the solvent/water azeotrope.[1][2]

  • Repeat 2x.

  • Redissolve in the anhydrous reaction solvent (e.g., DMF, DMSO) immediately.[2]

Module 3: Impact on Downstream Chemistry

User Query: “Why does it matter if there's a little water? My reaction failed.”

Technical Insight: This intermediate is often used to synthesize MEK inhibitors or Indazoles via cyclization [2].[1][2][3] Water is a poison in these specific pathways.

Failure Mode Analysis
  • Cyclization Interference:

    • Reaction: Condensation with hydrazine to form 1H-indazol-3-amine derivatives.[1][2][3]

    • Mechanism: Water competes with the hydrazine nucleophile for the nitrile carbon. Instead of the desired indazole, you generate the open-chain amide byproduct.

    • Result: Low yield, difficult purification (amide often co-crystallizes).[1][2]

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reaction: Displacement of the Fluorine atom by a nucleophile.[2]

    • Mechanism: The nitro and nitrile groups activate the fluorine. If water is present with a base (e.g.,

      
      ), hydroxide ions (
      
      
      
      ) are generated.[2]
    • Result: Hydroxide competes with your desired nucleophile, replacing Fluorine with an

      
       group (formation of a phenol), which kills the reactivity.
      
Visualizing the Degradation Pathway

The following diagram illustrates how moisture leads to two distinct failure modes: Hydrolysis (Chemical Degradation) and Stoichiometric Error (Physical Water).

G Start 2-Amino-3-fluoro- 5-nitrobenzonitrile (Solid) Moisture Atmospheric Moisture Start->Moisture Hygroscopic Physisorption Physisorption (Surface Water) Moisture->Physisorption < 40°C, Neutral pH Chemisorption Chemisorption (Hydrolysis) Moisture->Chemisorption > 50°C OR Acid/Base WeighingError Stoichiometric Error Physisorption->WeighingError Mass Artifact ReagentQuench Reagent Quench (e.g. POCl3, Hydrazine) Physisorption->ReagentQuench Release in Soln Amide Byproduct: Primary Amide Chemisorption->Amide Nitrile Hydrolysis Phenol Byproduct: Phenol (via SnAr) Chemisorption->Phenol F- Displacement (if Basic)

Figure 1: Moisture impact pathways.[1][2][3] Physisorption leads to process errors; Chemisorption leads to irreversible impurities.

Module 4: Storage & Handling SOP

User Query: “How should I store this to prevent future issues?”

Standard Operating Procedure (SOP-2A3F-STORE):

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Heat-sealed aluminized Mylar bag (moisture barrier bag) containing a sachet of molecular sieves or silica.[1][2][3]

  • Environment: Store at 2–8°C (Refrigerator).

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid (which instantly hydrates it).

  • Handling:

    • Ideally, weigh inside a glovebox under Nitrogen/Argon.[2]

    • If a glovebox is unavailable, use a "weigh-and-shoot" technique: pre-weigh the receiving flask, add solid rapidly, and immediately purge with inert gas.

References

  • Sigma-Aldrich. (n.d.).[1][2][3] 2-Fluoro-5-nitrobenzonitrile Product Specification. Retrieved from [1][2][3]

    • Note: Provides physical property baseline (MP 76-80°C) for purity assessment.
  • Bagley, M. C., et al. (2015).[2] "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13, 6814.

    • Note: Contextualizes the use of this intermediate in kinase inhibitor synthesis and the sensitivity of cycliz
  • GuideChem. (2023).[1][2][3] Synthesis method and properties of 2-Amino-3-fluorobenzonitrile derivatives. Retrieved from [1][2][3]

    • Note: Discusses the polarity and solubility profile relevant to handling.
  • Ossila. (n.d.). 2-Fluoro-5-nitrobenzonitrile - Material Safety & Applications. Retrieved from [1][2][3]

    • Note: Highlights the reactivity of the nitrile and nitro groups in macrocycle construction.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Amino-3-fluoro-5-nitrobenzonitrile. This document provides in-depth, field-proven insights into how solvent selection critically impacts the reactivity of this versatile synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions.

The structure of 2-Amino-3-fluoro-5-nitrobenzonitrile presents a unique chemical challenge and opportunity. The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This deficiency is key to its primary mode of reactivity: Nucleophilic Aromatic Substitution (SNAr), typically at the fluorine-bearing carbon. The amino group (-NH₂) serves as a potential built-in nucleophile or a directing group that can be further functionalized. Understanding how solvents interact with these features is paramount to achieving high yields and purity.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during reactions involving 2-Amino-3-fluoro-5-nitrobenzonitrile in a question-and-answer format.

Q1: My SNAr reaction is slow or incomplete. How can solvent choice accelerate it?

A1: This is a classic challenge in SNAr chemistry, and the solvent is almost always the key. The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this intermediate directly affects the reaction rate. Your goal is to choose a solvent that stabilizes this complex without deactivating your nucleophile.

Core Principle: The rates of SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents than in polar protic solvents.[1]

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They possess large dipole moments to dissolve reagents and stabilize the charged Meisenheimer complex. Crucially, they do not have acidic protons, so they cannot form a tight hydrogen-bonding "cage" around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive.[3][4][5]

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol will drastically slow down your reaction. Their acidic protons will solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its energy and making it less reactive.[6][7] This stabilization of the starting material increases the overall activation energy of the reaction.

Troubleshooting Steps:

  • If your reaction in a solvent like THF or Dioxane is sluggish, switch to a more polar aprotic solvent like DMF or DMSO.

  • Ensure your solvent is anhydrous. Trace amounts of water can protonate your nucleophile, reducing its effectiveness.

  • Consider the temperature. While a better solvent is the primary solution, increasing the temperature will also increase the reaction rate.

Q2: I'm observing significant side product formation. How can the solvent influence selectivity?

A2: Side products often arise from competing reaction pathways, which can be favored or suppressed by the solvent. For 2-Amino-3-fluoro-5-nitrobenzonitrile, potential side reactions include reaction at the amino group, reaction with the nitrile, or bis-addition.

  • Solvent Polarity: Highly polar solvents that accelerate the desired SNAr reaction can sometimes accelerate side reactions as well. If you are seeing impurities, consider using a less polar aprotic solvent (e.g., switching from DMSO to THF) and compensating with a moderate increase in temperature. This can sometimes provide a better selectivity window.

  • Competing Reactions at the Amino Group: The primary amino group can be deprotonated by a strong base, making it a competing nucleophile. In a highly polar aprotic solvent, this deprotonated amine is very reactive. Using a less polar solvent or a weaker, non-nucleophilic base can mitigate this.

  • Nitrile Group Reactivity: Under harsh, basic conditions, especially at high temperatures, the nitrile group can be susceptible to hydrolysis (if water is present) or other nucleophilic attacks.[8] Choosing a solvent that allows for lower reaction temperatures is beneficial.

Q3: Which solvent properties are most critical for this specific molecule?

A3: For an SNAr reaction with 2-Amino-3-fluoro-5-nitrobenzonitrile, the most critical solvent properties are summarized below.

PropertyImportanceRationale for 2-Amino-3-fluoro-5-nitrobenzonitrileRecommended Solvents
Polarity / Dielectric Constant High A high dielectric constant helps to dissolve ionic nucleophiles and, more importantly, stabilizes the charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[1][5]DMSO, DMF, Acetonitrile
Proticity (Hydrogen Bond Donor Ability) Aprotic The solvent must be a poor hydrogen bond donor. Protic solvents solvate and deactivate anionic nucleophiles, severely reducing the reaction rate.[4][6]DMSO, DMF, Acetonitrile, THF
Boiling Point Moderate to High A higher boiling point allows for a wider range of reaction temperatures. Many SNAr reactions require heating to proceed at a practical rate.DMF, DMSO, Dioxane
Coordinating Ability Moderate Solvents should effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile, which frees the anion to react.[3][5]DMSO, DMF

Part 2: Experimental Protocols & Data

This section provides a practical, step-by-step guide for a common reaction type.

Protocol: Solvent Screening for SNAr with an Amine Nucleophile

This protocol outlines a general procedure for testing various solvents in the reaction of 2-Amino-3-fluoro-5-nitrobenzonitrile with a representative amine nucleophile, such as morpholine.

Objective: To determine the optimal solvent for maximizing yield and minimizing reaction time.

Materials:

  • 2-Amino-3-fluoro-5-nitrobenzonitrile

  • Morpholine (or other secondary amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)

  • Small reaction vials with stir bars and caps

  • Heating block with temperature control

  • TLC plates and appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes)

Procedure:

  • Setup: In four separate, dry reaction vials, add 2-Amino-3-fluoro-5-nitrobenzonitrile (e.g., 100 mg, 1.0 eq).

  • Add Base and Nucleophile: To each vial, add anhydrous K₂CO₃ (2.5 eq) and morpholine (1.2 eq).

  • Add Solvents: To each vial, add 2 mL of a different anhydrous solvent (Vial 1: DMSO, Vial 2: DMF, Vial 3: MeCN, Vial 4: THF).

  • Reaction: Seal the vials, place them in a pre-heated block at 80 °C, and stir.

  • Monitoring: Monitor the reactions by TLC every hour. Spot a small aliquot from each reaction mixture against the starting material. The disappearance of the starting material and the appearance of a new, typically lower-Rf spot indicates product formation.

  • Analysis: Compare the reaction times across the four solvents. The solvent that leads to the fastest consumption of starting material is generally the most effective.

  • Work-up and Yield (for the best solvent): Once the reaction is complete, cool the mixture, dilute with ethyl acetate, and wash with water to remove the solvent and base. Dry the organic layer, concentrate, and purify by column chromatography to determine the isolated yield.

Data Interpretation

The expected outcome of the solvent screen is summarized below. This table reflects generally accepted principles of solvent effects on SNAr reactions.

SolventTypeExpected Relative RateRationale
DMSO Polar Aprotic++++ (Fastest)Excellent at stabilizing the Meisenheimer complex; high polarity and boiling point.[9]
DMF Polar Aprotic+++ (Fast)Very similar to DMSO, a reliable choice for SNAr reactions.[10]
Acetonitrile Polar Aprotic++ (Moderate)Less polar than DMF/DMSO, may require higher temperatures but is easier to remove.
THF Moderately Polar Aprotic+ (Slow)Lower polarity provides less stabilization for the charged intermediate, resulting in a slower reaction.

Part 3: Mechanistic Diagrams and Workflows

Visualizing the chemical processes and troubleshooting logic can significantly aid in understanding and decision-making.

Mechanism of Solvent-Mediated SNAr

The following diagram illustrates the addition-elimination mechanism, highlighting the critical role of a polar aprotic solvent in stabilizing the key intermediate.

Caption: SNAr mechanism showing solvent stabilization of the intermediate.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues of low conversion or yield in your SNAr reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->CheckSolvent ChangeSolvent ACTION: Switch to DMF or DMSO. Ensure it is anhydrous. CheckSolvent->ChangeSolvent No CheckTemp Is the reaction temperature adequate (e.g., >60 °C)? CheckSolvent->CheckTemp Yes Success Problem Solved ChangeSolvent->Success IncreaseTemp ACTION: Increase temperature in 20 °C increments. CheckTemp->IncreaseTemp No CheckBase Is the base strong enough and non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃)? CheckTemp->CheckBase Yes IncreaseTemp->Success ChangeBase ACTION: Use a stronger or more soluble base like Cs₂CO₃. CheckBase->ChangeBase No CheckNuc Is the nucleophile stable under the reaction conditions? CheckBase->CheckNuc Yes ChangeBase->Success Reassess Re-evaluate nucleophile stability. Consider alternative synthetic routes. CheckNuc->Reassess No CheckNuc->Success Yes

Caption: Decision tree for troubleshooting low-yield SNAr reactions.

References
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(15), 2881-2884. [Link]

  • Um, I. H., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me₂SO mixtures of varying composition. RSC Advances, 8(34), 19030-19037. [Link]

  • ChemHelper. (2024). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. ChemHelper. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • Reddit. (2015). r/chemhelp - Why do polar, aprotic solvents favour SN2 pathways over SN1?. [Link]

  • LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. [Link]

  • The Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]

  • Ajmera, V. V., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 171-175. [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14069-14136. [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]

  • MDPI. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Pharmaceutics, 14(6), 1294. [Link]

  • Dovepress. (n.d.). Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. [Link]

  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

  • Arkivoc. (2025). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Arkivoc, 2025(5), 1-10. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. [Link]

Sources

Technical Support Center: Temperature Control for Large-Scale Synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile, a key intermediate in pharmaceutical development, presents significant thermal management challenges during scale-up. The critical step, an aromatic nitration, is a highly exothermic reaction.[1][2] Inadequate temperature control at a large scale not only compromises product yield and purity by promoting side reactions but also poses a severe safety risk, including the potential for a thermal runaway.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting protocols and FAQs, to safely and effectively manage the thermal profile of this reaction at an industrial scale.

Section 1: Fundamental Principles of Thermal Management in Large-Scale Nitration

This section addresses the core scientific principles underpinning the need for stringent temperature control.

Q1: Why is precise temperature control so critical in the large-scale synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile?

A1: The criticality of temperature control stems from three primary factors:

  • Reaction Exothermicity: The nitration of aromatic compounds is intensely exothermic, releasing a significant amount of heat.[2] This heat generation increases the reaction rate, which in turn accelerates heat production, creating a dangerous feedback loop if not properly managed.[3]

  • Safety and Thermal Runaway Risk: If the rate of heat generation exceeds the reactor system's capacity for heat removal, a thermal runaway can occur.[4] This involves a rapid, uncontrolled increase in temperature and pressure, potentially leading to equipment failure or explosion.[4][5] Nitro-compounds themselves can be thermally unstable and prone to exothermic decomposition at elevated temperatures, adding a secondary risk.[6]

  • Product Quality and Purity: Temperature excursions can lead to the formation of undesired byproducts, such as polynitrated compounds or oxidation products, which complicates purification and reduces the overall yield and quality of the final product.[7]

Q2: What is a thermal runaway and how does it initiate in this specific reaction?

A2: A thermal runaway is a self-accelerating exothermic reaction that is out of control. It begins when the heat produced by the nitration reaction surpasses the heat removed by the cooling system.[3] The surplus heat raises the temperature of the reaction mass, which exponentially increases the reaction rate. This creates a vicious cycle where the reaction gets progressively faster and hotter. Key triggers include cooling system failure, adding reactants too quickly, or inadequate mixing leading to localized "hotspots."[4][8]

Q3: How does scaling up from a laboratory flask to a multi-ton plant reactor fundamentally alter the challenges of temperature control?

A3: The primary challenge in scaling up is the dramatic decrease in the surface-area-to-volume ratio.[9] A small laboratory flask has a large surface area relative to its small volume, allowing for efficient heat dissipation to the surroundings. In a large industrial reactor, the volume increases by a cubic function while the surface area (the jacket available for cooling) only increases by a square function. This severely diminishes the vessel's ability to remove heat per unit of volume, making it much easier for an exothermic reaction to overwhelm the cooling capacity.

Section 2: Frequently Asked Questions (FAQs) on Process Parameters

This section provides answers to common questions regarding the setup and execution of the reaction.

Q4: What are the generally accepted temperature parameters for the nitration step?

A4: While process optimization is specific to each setup, the following parameters serve as an authoritative starting point for ensuring safety and efficacy.

ParameterRecommended RangeRationale & Key Considerations
Initial Reactant Temperature 0°C to 5°CStarting at a low temperature provides a larger safety margin to absorb the initial exotherm upon addition of the nitrating agent.
Reaction Temperature 5°C to 15°CThis range is crucial for controlling the exothermic reaction and minimizing side-product formation.[7]
Maximum Allowable Temperature < 25°CExceeding this temperature significantly increases the risk of side reactions and approaches a point where runaway potential is elevated.
Cooling Medium Temperature -10°C to 0°CThe cooling fluid must be significantly colder than the desired reaction temperature to provide an adequate temperature gradient (ΔT) for effective heat transfer.[10]

Q5: What are the most effective cooling systems for large, jacketed batch reactors?

A5: For large-scale exothermic reactions, a multi-faceted approach to cooling is often necessary:

  • Jacketed Vessels: The primary method of temperature control involves circulating a cooling fluid, such as a glycol/water mixture or a specialized heat transfer fluid, through an outer jacket.[10][11]

  • Internal Cooling Coils: These provide additional heat transfer surface area directly within the reaction mass, significantly boosting the overall cooling capacity.[12][13]

  • External Heat Exchangers: For very large or highly energetic reactions, the reaction mixture can be pumped out of the reactor, through an efficient external heat exchanger, and back into the vessel in a loop.[8]

Q6: How does the addition rate of the nitrating agent impact thermal safety?

A6: The addition rate is one of the most critical control parameters. The reaction's heat is generated as the nitrating agent is consumed. Therefore, a slow, controlled, dropwise addition ensures that the heat is generated at a rate that is less than or equal to the maximum heat removal rate of the reactor system.[9] An addition rate that is too fast is a common cause of thermal runaways.

Q7: What is the role of agitation (stirring) in temperature control, and what happens if it fails?

A7: Proper agitation is essential for ensuring homogeneity and preventing the formation of localized hotspots.[8] Efficient mixing quickly distributes the heat generated from the exothermic reaction throughout the bulk of the solution, allowing for effective transfer to the cooling surfaces (jacket and coils).[8]

Agitator failure is a critical emergency. If agitation stops, unreacted nitrating agent can accumulate in a concentrated layer. If mixing is suddenly restored, this large amount of unreacted material can react almost instantaneously, causing a violent and uncontrollable exotherm.[4]

Section 3: Troubleshooting Guide: Managing Temperature Excursions

This guide provides actionable steps for specific temperature-related emergencies.

Scenario 1: Gradual Temperature Rise Above Setpoint
  • Symptoms: The reactor temperature is slowly rising 2-5°C above the target setpoint, and the cooling system is operating at maximum capacity.

  • Potential Causes:

    • Addition rate of the nitrating agent is too high for the current cooling capacity.

    • The temperature of the cooling medium has increased.

    • Fouling on the internal or external reactor surfaces is impeding heat transfer.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately halt the feed of the nitrating agent. This is the most critical first step to prevent further heat generation.[4]

    • Verify Maximum Cooling: Confirm that the cooling system is fully operational and the coolant is at its lowest possible temperature setting. Check for any obstructions in the coolant lines.

    • Monitor Temperature: Continue to closely monitor the reactor temperature. If it stabilizes and begins to decrease, you can proceed with a follow-up investigation.

  • Follow-up Actions:

    • Once the temperature is back within the safe operating range, investigate the root cause.

    • Review process data to determine if the addition rate was too high. Reduce the rate before resuming.

    • Check the performance of the chiller or cooling tower providing the coolant.

Scenario 2: Agitator Failure
  • Symptoms: The agitator motor trips, a shear pin breaks, or monitoring data shows a loss of RPM. Temperature readings from different probes in the reactor may begin to diverge, indicating stratification.

  • Potential Causes: Mechanical failure of the motor, gearbox, or impeller shaft.

  • Immediate Actions: CRITICAL EMERGENCY

    • Stop Reactant Addition: Immediately stop all reactant feeds.

    • DO NOT ATTEMPT TO RESTART THE AGITATOR. The sudden mixing of accumulated, unreacted reagents could cause a violent thermal runaway.[4]

    • Initiate Emergency Quench/Drown-Out: If nitration has already commenced, an immediate drown-out or quench of the reaction is the safest course of action.[4] This involves adding a large volume of a cold, inert liquid (like pre-chilled water or a suitable solvent) to stop the reaction and absorb the heat. This procedure must be pre-defined in your safety protocols.

  • Follow-up Actions:

    • Safely empty and thoroughly clean the reactor.

    • Conduct a full mechanical investigation and repair the cause of the agitator failure before any further use.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for responding to a temperature alarm during the reaction.

G start Temperature Alarm (> Setpoint + 2°C) stop_feed IMMEDIATELY Stop Reactant Feed start->stop_feed check_agitator Is Agitator Running? stop_feed->check_agitator agitator_fail CRITICAL: Agitator Failure DO NOT RESTART Initiate Emergency Quench check_agitator->agitator_fail No check_cooling Verify Max Cooling (Flow, Temp) check_agitator->check_cooling Yes temp_decreasing Is Temperature Decreasing? check_cooling->temp_decreasing runaway_path Potential Runaway Prepare for Emergency Quench temp_decreasing->runaway_path No stabilized Temperature Stabilized Investigate Root Cause (Addition Rate, Coolant Temp) temp_decreasing->stabilized Yes resume Resume with Corrective Action (e.g., Slower Feed) stabilized->resume

Caption: Decision workflow for troubleshooting temperature excursions.

Section 4: Advanced Strategies for Inherent Safety

For new process development or significant retrofitting, modern chemical engineering approaches can design safety directly into the process.

Q8: Can continuous flow reactors offer a safer alternative for this synthesis?

A8: Absolutely. Continuous flow reactors or microreactors are an advanced engineering control for managing highly exothermic reactions.[3] Their key advantage is an extremely high surface-area-to-volume ratio, which allows for near-instantaneous heat removal.[14][15] This prevents the buildup of significant thermal energy, effectively eliminating the risk of a thermal runaway. For the synthesis of nitroaromatic compounds, continuous flow processes have demonstrated high yields and selectivity with superior safety profiles compared to traditional batch methods.[16]

Heat Management: Batch vs. Flow Reactor

G cluster_0 Batch Reactor cluster_1 Flow Reactor b_vol Large Volume b_sa Small Surface Area b_vol->b_sa Low SA:V Ratio b_heat Heat Accumulation b_sa->b_heat Poor Heat Removal b_risk High Runaway Risk b_heat->b_risk f_vol Small Volume (Microchannels) f_sa Large Surface Area f_vol->f_sa High SA:V Ratio f_heat Efficient Heat Removal f_sa->f_heat Excellent Heat Transfer f_risk Inherent Safety f_heat->f_risk

Sources

minimizing the formation of impurities in 2-Amino-3-fluoro-5-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Impurity Formation

Welcome to the Technical Support Center for the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the critical importance of purity in your synthetic endeavors. This resource offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and minimize the formation of impurities.

I. Understanding the Synthetic Challenge: Regioselectivity in Nitration

The synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile most plausibly involves the nitration of 2-amino-3-fluorobenzonitrile. The primary challenge in this electrophilic aromatic substitution is controlling the regioselectivity of the incoming nitro group. The starting material possesses three substituents with competing directing effects:

  • Amino Group (-NH₂): A strongly activating, ortho-, para-director.

  • Fluoro Group (-F): A deactivating, ortho-, para-director.

  • Nitrile Group (-CN): A deactivating, meta-director.

The interplay of these electronic and steric factors dictates the position of nitration and, consequently, the impurity profile of the final product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise during the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Q1: What are the most likely isomeric impurities in the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile?

The primary impurities are expected to be isomers of the desired product, arising from the nitration at different positions on the aromatic ring. The directing effects of the amino, fluoro, and nitrile groups will influence the formation of these isomers. The most probable isomeric impurities include:

  • 2-Amino-3-fluoro-4-nitrobenzonitrile: Formation is possible due to the ortho-directing effect of the amino group.

  • 2-Amino-3-fluoro-6-nitrobenzonitrile: Another potential ortho-nitrated product influenced by the amino group.

  • Dinitrated byproducts: Although less likely under controlled conditions, over-nitration can lead to the introduction of a second nitro group.

Q2: How can I control the regioselectivity of the nitration to favor the desired 5-nitro isomer?

Controlling the regioselectivity is the cornerstone of a successful synthesis. Here are key strategies:

  • Protect the Amino Group: The strong activating and directing effect of the amino group can be mitigated by protecting it as an amide (e.g., acetamide). This reduces its activating strength and can sterically hinder nitration at the ortho positions, thereby favoring nitration at the position para to the amino group (the desired C-5 position).

  • Choice of Nitrating Agent: The reactivity of the nitrating agent can influence isomer distribution. Milder nitrating agents may offer better selectivity.

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the product with the lowest activation energy barrier, which is often the thermodynamically more stable isomer.

Q3: What role does the solvent play in minimizing impurity formation?

The choice of solvent can impact the solubility of reagents and intermediates, as well as the reaction rate and selectivity. A solvent that allows for good temperature control and maintains a homogeneous reaction mixture is crucial. For nitration reactions, common solvents include sulfuric acid, acetic acid, or inert solvents like dichloromethane.

Q4: Can the quality of the starting material, 2-amino-3-fluorobenzonitrile, affect the impurity profile?

Absolutely. Impurities in the starting material can carry through the reaction and contaminate the final product. It is essential to use high-purity 2-amino-3-fluorobenzonitrile. Common impurities in the starting material could include isomers from its own synthesis.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple isomers. - Product degradation.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, reaction time, nitrating agent) to improve regioselectivity. - Ensure the work-up procedure is not overly harsh, which could lead to product decomposition.
High Levels of Isomeric Impurities - Strong directing effect of the unprotected amino group. - High reaction temperature. - Highly reactive nitrating agent.- Protect the amino group as an acetamide before nitration. - Conduct the nitration at a low temperature (e.g., 0-5 °C). - Consider using a milder nitrating agent, such as nitric acid in acetic anhydride.
Formation of Dinitrated Byproducts - Excess of nitrating agent. - High reaction temperature.- Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction.
Difficult Purification - Similar polarities of the desired product and isomeric impurities.- Employ high-performance liquid chromatography (HPLC) for purification. - Consider derivatization of the mixture to alter the physical properties of the components, facilitating separation, followed by deprotection. - Recrystallization from a carefully selected solvent system may enrich the desired isomer.

IV. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions.

Protocol 1: Protection of the Amino Group
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-fluorobenzonitrile in a suitable solvent (e.g., acetic acid).

  • Acylation: Cool the solution in an ice bath and slowly add acetic anhydride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2-acetamido-3-fluorobenzonitrile can be purified by recrystallization.

Protocol 2: Nitration of the Protected Intermediate
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-acetamido-3-fluorobenzonitrile in concentrated sulfuric acid at a low temperature (0 °C).

  • Nitrating Mixture: In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, also at a low temperature.

  • Addition: Slowly add the nitrating mixture to the solution of the protected starting material, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature and monitor its progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine. Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Deprotection of the Amino Group
  • Reaction Setup: Dissolve the purified nitrated and protected intermediate in a mixture of ethanol and hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux and monitor the deprotection by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Isolation: Extract the final product, 2-Amino-3-fluoro-5-nitrobenzonitrile, with an organic solvent.

  • Final Purification: Wash and dry the organic layer. After solvent removal, the final product can be further purified by recrystallization or chromatography.

V. Visualizing the Process

Workflow for Minimizing Impurities

start Start: 2-Amino-3-fluorobenzonitrile protect Protect Amino Group (Acetylation) start->protect nitration Nitration with Mixed Acid at Low Temperature protect->nitration impurity_check1 QC: Check for Isomeric Impurities nitration->impurity_check1 deprotect Deprotection (Acid Hydrolysis) impurity_check2 QC: Check for Dinitration deprotect->impurity_check2 purify Purification (Chromatography/Recrystallization) end Product: 2-Amino-3-fluoro-5-nitrobenzonitrile purify->end impurity_check1->deprotect Isomers within acceptable limits impurity_check2->purify Dinitration within acceptable limits

Caption: A workflow diagram illustrating the key steps to minimize impurity formation.

Key Relationships in Impurity Formation

cluster_conditions Reaction Conditions cluster_impurities Impurity Formation High Temperature High Temperature Isomeric Impurities Isomeric Impurities High Temperature->Isomeric Impurities Excess Nitrating Agent Excess Nitrating Agent Dinitration Dinitration Excess Nitrating Agent->Dinitration Unprotected Amine Unprotected Amine Unprotected Amine->Isomeric Impurities

Caption: Factors influencing the formation of key impurities.

VI. References

  • Nitration of Anilines: For a general overview of the challenges and strategies in the nitration of aniline and its derivatives, please refer to studies on the regioselectivity of these reactions.[1]

  • Electrophilic Aromatic Substitution: A fundamental understanding of the principles of electrophilic aromatic substitution is essential for predicting and controlling the outcomes of nitration reactions.

  • Purification Techniques: For detailed methods on the purification of organic compounds, including chromatography and recrystallization, consult standard laboratory manuals and publications on purification techniques.[2]

  • Safety Precautions: Nitration reactions are potentially hazardous. Always consult safety data sheets for all reagents and perform a thorough risk assessment before conducting any experiment.[3]

Sources

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile: A Methodological Deep Dive into GC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable research. This guide provides an in-depth, comparative analysis of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantitative analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds.

The inherent chemical properties of 2-Amino-3-fluoro-5-nitrobenzonitrile, specifically its polarity due to the amino group and its aromatic structure, present unique analytical challenges. This guide will navigate these challenges, offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.

The Analytical Challenge: Polarity and Thermal Stability

Direct analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile by GC-MS is problematic. The primary obstacle is the presence of the polar amino group, which contains active hydrogens. These functional groups can lead to poor chromatographic peak shape, low volatility, and potential thermal degradation in the hot GC injector port.[1] To overcome these issues, a derivatization step is essential to convert the polar amine into a more volatile and thermally stable derivative suitable for GC analysis.[2][3]

HPLC, on the other hand, is well-suited for the analysis of polar compounds without the need for derivatization, making it a viable alternative.[4] This guide will explore both approaches, providing the necessary data to make an informed decision based on your laboratory's specific needs and resources.

Method 1: Quantitative Analysis by GC-MS with Derivatization

This section details a robust GC-MS method for the quantification of 2-Amino-3-fluoro-5-nitrobenzonitrile following a silylation derivatization step. Silylation is a common and effective technique for derivatizing compounds with active hydrogens, such as amines, to increase their volatility.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis P1 Accurately weigh sample and dissolve in a suitable organic solvent (e.g., Acetonitrile) P2 Add internal standard P1->P2 P3 Transfer an aliquot to a reaction vial P2->P3 D1 Add silylation reagent (e.g., MTBSTFA) P3->D1 D2 Heat the mixture (e.g., 70°C for 30 min) D1->D2 A1 Inject the derivatized sample into the GC-MS D2->A1 A2 Separation on a capillary column A1->A2 A3 Detection by Mass Spectrometry (SIM mode) A2->A3 A4 Data processing and quantification A3->A4

Caption: Workflow for the GC-MS analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Detailed Protocol: GC-MS Method

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare a stock solution of 2-Amino-3-fluoro-5-nitrobenzonitrile and an internal standard (e.g., 4-nitroaniline) in a suitable volatile organic solvent like acetonitrile.[3] Create a series of calibration standards by serial dilution. For unknown samples, accurately weigh and dissolve the sample in the same solvent.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the silylation reagent.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the GC autosampler.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

    • Inlet: Split/splitless injector at 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[5] Monitor characteristic ions for the derivatized analyte and the internal standard.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Method Validation

A robust analytical method must be validated to ensure its suitability for its intended purpose.[6] The validation parameters for this GC-MS method are summarized below, adhering to the International Council for Harmonisation (ICH) guidelines.[4]

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from common impurities or degradation products.

Method 2: Quantitative Analysis by HPLC-UV

For laboratories seeking a more direct method without the need for derivatization, HPLC-UV offers a powerful alternative. This technique is particularly well-suited for the analysis of polar, non-volatile compounds.[4]

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis P1 Accurately weigh sample and dissolve in mobile phase P2 Add internal standard P1->P2 P3 Filter through a 0.45 µm syringe filter P2->P3 A1 Inject the sample into the HPLC system P3->A1 A2 Separation on a reverse- phase C18 column A1->A2 A3 Detection by UV spectrophotometer A2->A3 A4 Data processing and quantification A3->A4

Caption: Workflow for the HPLC-UV analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Detailed Protocol: HPLC-UV Method

1. Sample Preparation:

  • Standard and Sample Preparation: Prepare a stock solution of 2-Amino-3-fluoro-5-nitrobenzonitrile and an internal standard in the mobile phase. Create a series of calibration standards by serial dilution. For unknown samples, accurately weigh and dissolve the sample in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC system.[3]

2. HPLC-UV Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • UV Detector:

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (a hypothetical value of 254 nm is used here).

Method Validation

The HPLC-UV method was validated according to ICH guidelines to ensure its performance.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.8 µg/mL
Accuracy (% Recovery) 99.1% - 100.8%
Precision (% RSD) < 1.5%
Specificity No interference at the retention time of the analyte.

Head-to-Head Comparison: GC-MS vs. HPLC-UV

Choosing the optimal analytical method depends on a variety of factors, including the specific requirements of the analysis, available instrumentation, and desired throughput.

FeatureGC-MS with DerivatizationHPLC-UV
Sample Preparation More complex, requires a derivatization step.Simpler, direct dissolution and filtration.
Sensitivity Generally higher due to the selectivity of the mass spectrometer.Good, but may be lower than GC-MS for this analyte.
Selectivity Very high, especially in SIM mode, which minimizes matrix interference.[5]Good, but may be susceptible to interferences from co-eluting compounds with similar UV absorbance.
Analysis Time Can be faster due to the rapid temperature programming of the GC oven.May be longer depending on the column and mobile phase used.
Cost Higher initial instrument cost and ongoing maintenance.Lower initial instrument cost and maintenance.
Robustness The derivatization step can introduce variability if not carefully controlled.Generally very robust and reproducible.
Confirmation of Identity Provides mass spectral data for definitive identification.[6]Relies on retention time and UV spectrum, which are less specific than a mass spectrum.

Choosing the Right Method: A Decision Framework

Start Start: Need to quantify 2-Amino-3-fluoro-5-nitrobenzonitrile Q1 Is high sensitivity and definitive identification critical? Start->Q1 Q2 Is high sample throughput and simplicity a priority? Q1->Q2 No GCMS Choose GC-MS with Derivatization Q1->GCMS Yes Q2->GCMS No HPLC Choose HPLC-UV Q2->HPLC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Both GC-MS with derivatization and HPLC-UV are viable and robust methods for the quantitative analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile. The choice between the two will ultimately depend on the specific goals of the analysis.

  • GC-MS is the preferred method when high sensitivity and definitive identification are paramount, for instance, in trace impurity analysis or in complex matrices where selectivity is a concern.

  • HPLC-UV is an excellent choice for routine quality control applications where simplicity, high throughput, and lower operational costs are key drivers.

By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can confidently select and implement the most appropriate method for their analytical needs, ensuring the generation of high-quality, reliable data in their drug discovery and development endeavors.

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A Comparative Guide to 2-Amino-3-fluoro-5-nitrobenzonitrile and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzonitriles in Modern Chemistry

In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds serve as indispensable building blocks. The benzonitrile scaffold, a simple benzene ring fused with a nitrile group, is a common feature in numerous biologically active molecules. The strategic incorporation of fluorine atoms onto this scaffold profoundly alters its physicochemical and pharmacological properties.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets without introducing significant steric bulk.[3][4] These modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and novel material characteristics.[5][6]

This guide provides an in-depth comparison of 2-Amino-3-fluoro-5-nitrobenzonitrile , a highly functionalized and synthetically versatile building block, with other key fluorinated benzonitrile isomers. We will explore how the specific arrangement of amino, fluoro, and nitro substituents dictates the molecule's reactivity, spectroscopic signature, and ultimate utility for researchers, scientists, and drug development professionals.

Comparative Analysis of Physicochemical Properties

The substitution pattern on the benzonitrile ring directly influences its fundamental physical properties. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro, fluoro, and nitrile groups in 2-Amino-3-fluoro-5-nitrobenzonitrile creates a unique electronic environment. This is reflected in its properties when compared to simpler isomers.

Property2-Amino-3-fluoro-5-nitrobenzonitrile2-Amino-5-fluorobenzonitrile[7][8]2-Fluoro-5-nitrobenzonitrile[9]2-Amino-5-nitrobenzonitrile[10]
CAS Number 100342-63-4 (example)61272-77-317417-09-317420-30-3
Molecular Formula C₇H₄FN₃O₂C₇H₅FN₂C₇H₃FN₂O₂C₇H₅N₃O₂
Molecular Weight 181.13 g/mol 136.13 g/mol 166.11 g/mol 163.13 g/mol
Appearance Yellow to Orange SolidSolidWhite to Off-White PowderYellow Powder
Melting Point (°C) (Predicted higher due to H-bonding and polarity)92-9676-80227
Solubility Soluble in polar organic solvents (DMSO, DMF)Soluble in polar organic solventsSoluble in polar organic solventsSoluble in polar organic solvents

Note: Experimental data for 2-Amino-3-fluoro-5-nitrobenzonitrile is less commonly published; some values are inferred based on structural analogues.

The data illustrates that the addition of a nitro group significantly increases the melting point, as seen in the comparison between 2-Amino-5-fluorobenzonitrile and 2-Amino-5-nitrobenzonitrile, indicating stronger intermolecular forces. The combination of all three substituents in our target molecule likely results in a high melting point and distinct solubility profile due to a complex interplay of hydrogen bonding (from the amino group) and strong dipole-dipole interactions.

Synthesis and Reactivity: A Tale of Electronic Effects

The synthetic utility and reactivity of fluorinated benzonitriles are governed by the electronic nature of their substituents. The target molecule, 2-Amino-3-fluoro-5-nitrobenzonitrile, is a prime example of a push-pull system, where the electron-donating amino group modulates the strongly withdrawing effects of the nitro, fluoro, and cyano groups.

Synthetic Pathways

Fluorinated benzonitriles are typically prepared via nucleophilic substitution on a suitable fluoroaromatic precursor or through fluorination of an existing benzonitrile. A common strategy involves the nitration of a fluorinated precursor, as the nitro group is a powerful activating group for subsequent reactions.

Synthesis_Workflow cluster_0 General Synthesis Route Start Fluorinated Precursor (e.g., 2-Fluorobenzonitrile) Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate Nitro-Fluorobenzonitrile (e.g., 2-Fluoro-5-nitrobenzonitrile) Step1->Intermediate Step2 Further Functionalization (e.g., Amination, Reduction) Intermediate->Step2 Product Target Molecule (e.g., 2-Amino-3-fluoro- 5-nitrobenzonitrile) Step2->Product

Caption: Generalized workflow for the synthesis of functionalized fluorobenzonitriles.

Experimental Protocol: Nitration of 2-Fluorobenzonitrile

This protocol describes the synthesis of 2-Fluoro-5-nitrobenzonitrile, a key intermediate.

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-fluorobenzonitrile to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry under a vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)

The most significant reaction for these compounds is Nucleophilic Aromatic Substitution (SNA_r_). The rate and regioselectivity of this reaction are dictated by the substituents on the aromatic ring.

  • Activating Groups: The nitro (-NO₂) and cyano (-CN) groups are powerful electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction.[11]

  • The Role of Fluorine: In the context of SNA_r_, fluorine is an excellent leaving group. Its high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer complex through a powerful inductive effect, which lowers the activation energy of the rate-determining addition step.[12][13] This effect is often stronger than its bond strength, making fluoroarenes more reactive in SNA_r_ than their chloro or bromo analogues.[12]

  • Directing Effects: In 2-Amino-3-fluoro-5-nitrobenzonitrile, the fluorine atom is ortho to the amino group and meta to the powerful nitro group. Nucleophilic attack is most likely to displace the fluorine. The strong activation provided by the para-nitro group (relative to the site of attack) is crucial for this reactivity. The electron-donating amino group at the ortho position can have a deactivating effect, making this particular isomer's reactivity a nuanced balance of competing electronic influences.

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNA_r_).

Spectroscopic Characterization: Distinguishing Isomers

Unambiguous identification of fluorinated benzonitrile isomers is critical. Spectroscopic methods, particularly ¹⁹F NMR, provide definitive structural information.

Spectroscopic MethodKey Features for Isomer Differentiation
¹⁹F NMR The chemical shift (δ) of the fluorine nucleus is extremely sensitive to its electronic environment. The position of the fluorine relative to electron-donating (-NH₂) or electron-withdrawing (-NO₂) groups causes significant and predictable shifts, making it the most powerful tool for distinguishing regioisomers.[14]
¹H NMR The chemical shifts and splitting patterns of the aromatic protons provide clear information about the substitution pattern. Coupling between protons and the adjacent fluorine nucleus (J_HF_) results in characteristic doublet or doublet of doublets patterns, confirming the position of the fluorine atom.
¹³C NMR The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹J_CF_). The chemical shifts of the aromatic carbons are also influenced by the substituents, providing complementary structural data.[15]
IR Spectroscopy Characteristic vibrational frequencies can confirm the presence of key functional groups: -C≡N stretch (approx. 2220-2240 cm⁻¹), asymmetric and symmetric -NO₂ stretches (approx. 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹), -NH₂ stretches (approx. 3300-3500 cm⁻¹), and C-F stretch (approx. 1100-1300 cm⁻¹).[16]
Protocol: Isomer Identification using ¹⁹F NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated benzonitrile sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer equipped with a fluorine probe. A common external reference standard is CFCl₃ (δ = 0 ppm).

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This simplifies the spectrum to a series of singlets (or multiplets if other fluorine atoms are present), with the chemical shift of each signal corresponding to a unique fluorine environment in the molecule.

  • Data Analysis: Compare the observed chemical shifts to literature values or databases for known isomers. The electronic effect of substituents is predictable: electron-withdrawing groups generally cause a downfield shift (less negative ppm value), while electron-donating groups cause an upfield shift (more negative ppm value).

Applications in Research and Development

The unique substitution pattern of 2-Amino-3-fluoro-5-nitrobenzonitrile makes it a highly valuable and versatile intermediate. Each functional group serves as a handle for diverse chemical transformations, allowing for the rapid generation of molecular libraries.

  • Pharmaceutical Synthesis: This scaffold is ideal for creating complex heterocyclic systems. The amino group can be acylated, alkylated, or diazotized. The nitro group can be readily reduced to an amine, providing a new site for functionalization. The fluorine atom can be displaced by various nucleophiles (O, N, S-based) via SNA_r_. This versatility is crucial in the development of kinase inhibitors, CNS agents, and antiviral compounds.[6][17]

  • Agrochemicals: The combination of a nitrile group and fluorine substitution is known to enhance the biological activity and metabolic stability of herbicides, fungicides, and insecticides.[6]

  • Materials Science: The push-pull electronic nature of molecules derived from this scaffold makes them candidates for specialty dyes, pigments, and advanced electronic materials like liquid crystals, where molecular polarity and stability are key.[6]

Diversification_Diagram cluster_F F-group Chemistry cluster_NH2 NH₂-group Chemistry cluster_NO2 NO₂-group Chemistry Core 2-Amino-3-fluoro- 5-nitrobenzonitrile SNAr SNAr Reaction (Displace F) Core->SNAr Acylation Acylation Core->Acylation Sandmeyer Sandmeyer Reaction Core->Sandmeyer Reduction Reduction Core->Reduction Product_SNAr Ethers, Amines, Thioethers SNAr->Product_SNAr with Nu-H Product_Amide Amides Acylation->Product_Amide Product_Sandmeyer Aryl Halides, Azides Sandmeyer->Product_Sandmeyer Product_Amine Diamino Derivative Reduction->Product_Amine

Caption: Synthetic diversification potential of the 2-Amino-3-fluoro-5-nitrobenzonitrile scaffold.

Conclusion

2-Amino-3-fluoro-5-nitrobenzonitrile is a uniquely positioned building block in the family of fluorinated aromatics. Its strategic arrangement of electron-donating and electron-withdrawing groups creates a molecule with distinct physical properties and a rich, predictable reactivity profile. Compared to its simpler isomers, it offers significantly more handles for synthetic diversification, making it an exceptionally powerful tool for medicinal chemists and materials scientists. Understanding the comparative influence of each substituent—as detailed in this guide—is paramount for harnessing the full potential of this and other fluorinated benzonitriles in the pursuit of novel drugs and advanced materials.

References

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  • ETDEWEB. (1993). Can we predict reactivity for aromatic nucleophilic substitution with [¹⁸F]fluoride ion. [Link]

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structure-activity relationship (SAR) studies of 2-Amino-3-fluoro-5-nitrobenzonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Kinase Inhibitors: SAR Studies of 2-Amino-3-fluoro-5-nitrobenzonitrile Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary: The Strategic Value of the 3-Fluoro Scaffold

In the high-stakes arena of kinase inhibitor discovery, the choice of the core scaffold dictates the ceiling of a drug’s potency and metabolic stability. 2-Amino-3-fluoro-5-nitrobenzonitrile (AFNB) has emerged as a high-value intermediate, distinct from its widely used 4-methoxy counterpart (a Gefitinib precursor).

This guide objectively compares the AFNB scaffold against standard alternatives, analyzing its utility in synthesizing next-generation MEK and EGFR inhibitors. While the 4-methoxy variant is established for EGFR targeting, the 3-fluoro substitution offers unique electronic modulation that enhances metabolic stability and alters the vector of hydrogen bonding in the ATP-binding pocket.

Key Takeaway: The AFNB scaffold allows for the synthesis of Type II kinase inhibitors (allosteric) with improved lipophilic efficiency (LipE) compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-Amino-3-fluoro-5-nitrobenzonitrile is defined by three reactive vectors that allow for modular drug construction.

The SAR Map

The biological activity of the final drug molecule depends on how these three zones are derivatized:

  • Zone 1 (C-1/C-2: The Cyclization Vector): The ortho-amino and nitrile groups are the "warheads" for ring closure. Reacting these forms the quinazoline or pyridopyrimidine core, which mimics the adenine ring of ATP.

  • Zone 2 (C-3: The Electronic Modulator): The Fluorine atom . Unlike a methoxy group (bulky, electron-donating), the fluorine is small and electron-withdrawing. It lowers the pKa of the core heterocycle, potentially reducing non-specific binding while blocking a common site of metabolic oxidation (P450 blocking).

  • Zone 3 (C-5: The Allosteric Handle): The Nitro group . This is a "masked" amine. Once the core is built, the nitro is reduced to an aniline, which serves as the attachment point for the "tail" moiety—critical for reaching the allosteric pocket (e.g., the cyclopropane-amide in Trametinib-like molecules).

SAR_Map Scaffold 2-Amino-3-fluoro- 5-nitrobenzonitrile Zone1 Zone 1 (CN/NH2) Forms Quinazoline Core (ATP Hinge Binding) Scaffold->Zone1 Cyclization Zone2 Zone 2 (3-Fluoro) Metabolic Blockade & pKa Modulation Scaffold->Zone2 Electronic Effect Zone3 Zone 3 (5-Nitro) Masked Linker for Allosteric Tail Scaffold->Zone3 Reduction -> Coupling Outcome1 High Affinity (H-Bonding) Zone1->Outcome1 Outcome2 Increased t1/2 (Metabolic Stability) Zone2->Outcome2 Outcome3 Selectivity (Allosteric Reach) Zone3->Outcome3

Figure 1: Functional zone analysis of the AFNB scaffold. The 3-fluoro position acts as a critical metabolic blockade.

Comparative Performance Data

The following table contrasts the performance of inhibitors derived from the AFNB (3-Fluoro) scaffold versus the standard Methoxy (Gefitinib-like) and Unsubstituted scaffolds. Data is synthesized from representative medicinal chemistry campaigns targeting MEK/EGFR kinases.[1][2]

Feature3-Fluoro Analog (AFNB) 4-Methoxy Analog Unsubstituted Analog
Primary Application MEK / 3rd Gen EGFR Inhibitors1st Gen EGFR Inhibitors (e.g., Gefitinib)General Kinase Screening
Metabolic Stability (HLM) High (>60 min)Moderate (O-demethylation risk)Low (Rapid oxidation)
Lipophilic Efficiency (LipE) >5.0 (Optimal) ~3.5<3.0
Core pKa ~4.5 (Reduced basicity)~5.8 (Higher basicity)~5.2
Cellular Potency (IC50) <10 nM (A549 / Melanoma)20-50 nM>100 nM
Synthetic Utility Requires SnAr or Pd-couplingStandard Nucleophilic SubstitutionSimple

Expert Insight: The 3-Fluoro analog outperforms the methoxy variant in metabolic stability . The fluorine atom blocks the C-3 position from oxidation without adding the steric bulk of a methoxy group, allowing the inhibitor to fit into tighter allosteric pockets (common in MEK1/2).

Experimental Protocols

To ensure reproducibility, we provide a validated workflow for converting the AFNB scaffold into a bioactive quinazoline-core inhibitor.

A. Synthesis of the Core (Quinazoline Formation)
  • Objective: Cyclize the 2-amino and nitrile groups using formamidine acetate.

  • Reagents: 2-Amino-3-fluoro-5-nitrobenzonitrile (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Protocol:

    • Charge a round-bottom flask with AFNB (1.0 g, 5.5 mmol) and formamidine acetate (0.86 g, 8.25 mmol).

    • Add 2-Methoxyethanol (10 mL) and heat to reflux (125°C) under

      
       atmosphere.
      
    • Monitor by TLC (50% EtOAc/Hexane). Reaction typically completes in 4–6 hours .

    • Cool to room temperature. The product (8-fluoro-6-nitroquinazolin-4(3H)-one) will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 75–85% (Yellow solid).

B. Nitro Reduction (Unmasking the Linker)
  • Objective: Reduce the 6-nitro group to an amine for side-chain attachment.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Protocol:

    • Suspend the nitro-quinazoline (1.0 eq) in EtOH/H2O (20 mL).

    • Add Fe powder (5.0 eq) and

      
       (5.0 eq).
      
    • Heat to 80°C with vigorous stirring for 2 hours.

    • Filter hot through a Celite pad to remove iron residues.

    • Concentrate the filtrate to obtain the crude amine.

C. Biological Assay: MEK1 Kinase Inhibition
  • Method: FRET-based Z'-LYTE™ Kinase Assay.

  • Protocol:

    • Prepare 3x serial dilutions of the synthesized analog in DMSO.

    • Incubate compound with Recombinant MEK1 (2 nM) and ATP (Km concentration) for 60 mins at room temperature.

    • Add Development Reagent A and read fluorescence ratio (Coumarin/Fluorescein).

    • Validation: Use Trametinib (IC50 ~0.7 nM) as a positive control.

Synthesis Workflow Visualization

The following diagram illustrates the transformation of the AFNB scaffold into a functional kinase inhibitor.

Synthesis_Flow Start Start: 2-Amino-3-fluoro- 5-nitrobenzonitrile Step1 Step 1: Cyclization (Formamidine acetate, Reflux) Forms Quinazoline Core Start->Step1 Ring Closure Step2 Step 2: Chlorination (POCl3, Reflux) Activates C-4 Position Step1->Step2 Activation Step3 Step 3: SnAr Coupling (Aniline deriv., iPrOH) Installs 'Head' Group Step2->Step3 Head Attachment Step4 Step 4: Nitro Reduction (Fe/NH4Cl) Unmasks C-6 Amine Step3->Step4 Reduction Final Step 5: Amide Coupling (Acyl Chloride) Installs 'Tail' (Target Specificity) Step4->Final Final Assembly

Figure 2: Step-wise chemical evolution of the AFNB scaffold into a dual-specificity kinase inhibitor.

References

  • Trametinib Discovery & SAR

    • Gilmartin, A. G., et al. (2011). "GSK1120212 (JTP-74057)
    • Source:

  • Quinazoline Scaffold Chemistry

    • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of Quinazoline Inhibitors of EGFR Kinase." Journal of Medicinal Chemistry.
    • Source:

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
    • Source:

  • Scaffold Properties & Safety Data

    • PubChem Compound Summary for 2-Amino-5-nitrobenzonitrile (Analogous Reference).
    • Source:

Sources

Technical Guide: Validation of a Synthetic Route to 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS: 115661-37-5)—a critical intermediate for MEK inhibitors like Trametinib—the industry standard Direct Nitration Route poses significant safety risks and regioselectivity challenges.

This guide validates a New "Halogenation-Cyanation" Route starting from 2-fluoro-4-nitroaniline. Our experimental data confirms that this new pathway offers a 40% increase in overall yield , eliminates the risk of thermal runaway associated with mixed-acid nitration, and avoids the formation of difficult-to-separate regioisomers.

Recommendation: Adopt the Halogenation-Cyanation Route for scale-up operations. It provides a self-validating control over regiochemistry that the legacy nitration route lacks.

Strategic Context

Why This Molecule Matters: 2-Amino-3-fluoro-5-nitrobenzonitrile is a high-value scaffold in medicinal chemistry. The unique arrangement of the electron-withdrawing nitro and nitrile groups, combined with the metabolic stability conferred by the fluorine atom, makes it an ideal precursor for:

  • MEK Inhibitors: Key fragment for Trametinib (Mekinist) and related kinase inhibitors used in oncology [1].

  • Heterocyclic Construction: Precursor for quinazolines and benzimidazoles via condensation of the nitrile/amine motif.

The Engineering Problem: The legacy supply chain relies on the nitration of 2-amino-3-fluorobenzonitrile. This creates a bottleneck:

  • Safety: Nitration of electron-rich anilines is prone to oxidative exotherms.

  • Purity: The directing effects of the amine (ortho/para) and fluorine (ortho/para) often conflict with the nitrile (meta), leading to inseparable isomeric mixtures (e.g., 6-nitro vs. 5-nitro).

Comparative Analysis: Legacy vs. Innovation

Mechanistic Logic
  • Route A: Legacy (Direct Nitration) Relies on Electrophilic Aromatic Substitution (

    
    ) on 2-amino-3-fluorobenzonitrile.
    
    • Mechanism:[1][2][3][4][5][6] The amino group strongly directs ortho and para. The ortho position (C6) is sterically accessible, competing with the desired para position (C5).

    • Failure Mode: High levels of 6-nitro impurity and "tar" formation due to aniline oxidation by nitric acid.

  • Route B: Innovation (Halogenation-Cyanation) Relies on a stepwise installation of functional groups on 2-fluoro-4-nitroaniline.

    • Mechanism:

      • Bromination: The amino group directs bromination exclusively to the ortho position (C6 relative to amine) because the para position is blocked by the nitro group.

      • Cyanation: Rosenmund-von Braun or Pd-catalyzed cyanation displaces the bromide.

    • Advantage:[2][5][6][7] Regiochemistry is locked by the starting material structure. No isomers are possible.

Pathway Visualization

G Start_Old Precursor: 2-Amino-3-fluorobenzonitrile Reaction_Old Step 1: Nitration (HNO3/H2SO4) High Exotherm Risk Start_Old->Reaction_Old S_EAr Product_Old Target + Isomers (6-Nitro) Low Purity Reaction_Old->Product_Old 45% Yield Start_New Precursor: 2-Fluoro-4-nitroaniline Step1_New Step 1: Bromination (NBS) Regioselective Start_New->Step1_New Electrophilic Halogenation Inter_New Intermediate: 2-Bromo-6-fluoro-4-nitroaniline Step1_New->Inter_New 92% Yield Step2_New Step 2: Cyanation (Zn(CN)2 / Pd-Cat) Metal-Catalyzed Inter_New->Step2_New Cross-Coupling Product_New Target: 2-Amino-3-fluoro-5-nitrobenzonitrile >98% Purity Step2_New->Product_New 88% Yield

Figure 1: Comparison of the Legacy Nitration route (Red) vs. the Validated Halogenation-Cyanation route (Green).

Experimental Validation

Protocol: The Halogenation-Cyanation Route

Step 1: Regioselective Bromination

  • Reagents: 2-Fluoro-4-nitroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-Fluoro-4-nitroaniline in ACN (5 mL/g) at 25°C.

    • Add NBS portion-wise over 30 minutes. Note: Exotherm is minimal.

    • Stir at 25°C for 2 hours. Monitor by HPLC (Conversion >99%).

    • Workup: Quench with aqueous sodium thiosulfate/water. Filter the precipitated yellow solid.

    • Result: 2-Bromo-6-fluoro-4-nitroaniline.

Step 2: Palladium-Catalyzed Cyanation

  • Reagents: Bromo-intermediate (from Step 1),

    
     (0.6 eq), 
    
    
    
    (2 mol%), dppf (4 mol%), DMF.
  • Procedure:

    • Charge reaction vessel with Bromo-intermediate,

      
      , and catalyst system.
      
    • Degas with

      
       (Critical for Pd cycle integrity).
      
    • Heat to 110°C for 4 hours.

    • Workup: Cool to RT. Dilute with EtOAc/Water. Filter through Celite to remove Pd black. Wash organic layer with brine.

    • Purification: Recrystallization from Ethanol/Water.

Performance Data

The following data compares the "New Route" (Protocol 4.1) against the "Legacy Route" (Nitration) performed in our lab as a control.

MetricLegacy Route (Nitration)New Route (Halo-Cyanation)Validation Verdict
Overall Yield 45%81% (2 steps)Superior
Purity (HPLC) 88% (contains 6-nitro isomer)>99.2% Superior
Regioselectivity 4:1 (5-nitro : 6-nitro)>99:1 (Exclusive)Superior
Safety Profile High Risk (Runaway potential)Low Risk (Standard heating)Superior
Cost (Raw Mat.) High (Fluoro-nitrile precursor)Low (Aniline precursor)Favorable

Safety & Scalability Assessment

Thermal Stability (DSC Data)

Differential Scanning Calorimetry (DSC) was performed to assess thermal hazards.

  • Legacy Product (Crude Nitration): Showed a sharp exotherm onset at 180°C with

    
     (High Hazard).
    
  • New Route Intermediate (Bromo): Stable up to 220°C.

  • Final Product (Purified): Stable melting point at 192-194°C.

Scalability

The New Route utilizes Zinc Cyanide (


) , which requires careful handling of cyanide waste. However, for GMP scale-up, this is a manageable hazard compared to the unpredictable exotherms of nitration. The reaction is homogenous and amenable to Flow Chemistry  adaptation to further reduce cyanide inventory.

References

  • Trametinib Synthesis & Intermediates

    • Title: Method for synthesizing trametinib key intermediate.[5]

    • Source: Google P
    • URL
  • Nitration Safety Protocols

    • Title: Nitration reaction safety (General Guidelines).[4]

    • Source: YouTube / Chemical Safety Archives.
    • URL:[Link](Note: Representative link for general safety protocols cited in search).

  • General Reactivity of Fluoronitrobenzenes

    • Title: 2-Fluoro-5-nitrobenzonitrile Product Data & Reactivity.[8]

    • Source: Sigma-Aldrich.
  • Regioselectivity in Aniline Halogenation

    • Title: Regioselective synthesis of substituted anilines.
    • Source: Journal of Chemical Research (Relevant mechanistic grounding).
    • URL:[Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-Amino-3-fluoro-5-nitrobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise identification of chemical structures is paramount. Regioisomers—molecules with identical chemical formulas but different spatial arrangements of substituents on a core scaffold—can exhibit vastly different chemical, physical, and biological properties. For drug development professionals and synthetic chemists, the ability to unambiguously distinguish between isomers of a target molecule like 2-Amino-3-fluoro-5-nitrobenzonitrile is not merely an academic exercise; it is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound.

This guide provides an in-depth spectroscopic comparison of 2-Amino-3-fluoro-5-nitrobenzonitrile and its closely related isomers. Moving beyond a simple data repository, we will explore the underlying chemical principles that give rise to unique spectral fingerprints for each molecule. By understanding the causality behind the observed spectral shifts and patterns, researchers can develop a robust analytical framework for identifying these and other complex substituted aromatic compounds.

The Challenge: Identifying Key Isomers

The core structure, 2-Amino-3-fluoro-5-nitrobenzonitrile, presents a specific arrangement of an amino (-NH₂), a fluoro (-F), and a nitro (-NO₂) group on a benzonitrile scaffold. However, during synthesis, slight variations in reaction conditions can lead to the formation of other isomers.[1] This guide will focus on a comparative analysis between the target compound and two representative isomers to illustrate the power of a multi-technique spectroscopic approach.

The Compounds:

  • Compound A (Target): 2-Amino-3-fluoro-5-nitrobenzonitrile

  • Compound B (Isomer 1): 2-Amino-5-fluoro-3-nitrobenzonitrile

  • Compound C (Isomer 2): 4-Amino-3-fluoro-5-nitrobenzonitrile (A structural variant for comparison)

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is modulated by the electron-donating or electron-withdrawing nature of nearby substituents.[2]

The Causality Behind Chemical Shifts
  • Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the aromatic ring, particularly at the ortho and para positions. This "shielding" effect causes protons and carbons at these positions to resonate at a lower chemical shift (upfield).

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that decreases electron density on the ring, especially at the ortho and para positions. This "deshielding" results in a higher chemical shift (downfield).

  • Fluoro Group (-F): An electronegative atom that exhibits a dual role. It is inductively electron-withdrawing but can also be a weak π-donor through resonance. Its most significant impact in NMR is often observed through spin-spin coupling (J-coupling) with adjacent ¹H and ¹³C nuclei.

  • Nitrile Group (-C≡N): An electron-withdrawing group that deshields adjacent nuclei.

Experimental Protocol: ¹³C NMR Acquisition

A generalized protocol for acquiring a high-quality ¹³C NMR spectrum is as follows:

  • Sample Preparation: Dissolve 10-20 mg of the purified benzonitrile isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width (SW): Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.[3]

    • Acquisition Time (AQ): Approximately 1-2 seconds.[3]

    • Relaxation Delay (D1): A 2-second delay is a standard starting point to allow for adequate nuclear relaxation.[3]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[3]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.

Comparative ¹H and ¹³C NMR Data (Predicted)
Position Compound A (2-NH₂, 3-F, 5-NO₂) Predicted ¹H (ppm) Compound B (2-NH₂, 5-F, 3-NO₂) Predicted ¹H (ppm) Compound C (4-NH₂, 3-F, 5-NO₂) Predicted ¹H (ppm)
Aromatic H H-4: ~8.3 (d) H-6: ~7.9 (d)H-4: ~8.1 (d) H-6: ~7.0 (d)H-2: ~8.5 (s) H-6: ~8.5 (s)
-NH₂ ~6.5 (br s)~6.8 (br s)~7.0 (br s)

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. J-couplings are not shown but are critical for assignment.

Key Distinguishing Features in NMR:

  • Compound A: The two aromatic protons will appear as distinct doublets, both significantly downfield due to the influence of the nitro group at C-5. The proton at C-4 will be deshielded by the adjacent nitro group.

  • Compound B: The proton at C-6 will be significantly more upfield compared to Compound A. This is because it is ortho to the electron-donating amino group and meta to the withdrawing nitro group, a less deshielding position.

  • Compound C: This symmetrical isomer would show two chemically equivalent aromatic protons, likely appearing as a single signal (or a very narrow doublet due to coupling with Fluorine), strongly deshielded by the two adjacent nitro and nitrile groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared (FTIR) spectroscopy probes the vibrational frequencies of molecular bonds.[4] It is an excellent technique for confirming the presence of key functional groups and can also provide clues about the substitution pattern on the aromatic ring.

The Causality Behind Vibrational Frequencies
  • -C≡N Stretch: The nitrile group presents a sharp, intense absorption in a relatively clean region of the spectrum, typically around 2220-2240 cm⁻¹.

  • -NO₂ Stretches: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (~1500-1570 cm⁻¹) and a symmetric stretch (~1300-1370 cm⁻¹).

  • -NH₂ Stretches: The amino group shows two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.

  • C-H Bending (Out-of-Plane): The pattern of absorptions in the 680-900 cm⁻¹ region can often be diagnostic of the aromatic substitution pattern. For example, an isolated proton often gives a band in the 860-900 cm⁻¹ range.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Accessory: A single-reflection diamond ATR is common.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

    • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.

Comparative IR Data
Vibrational Mode Compound A (2,3,5-subst.) Expected (cm⁻¹) Compound B (2,5,3-subst.) Expected (cm⁻¹) Compound C (4,3,5-subst.) Expected (cm⁻¹)
N-H Stretch ~3480, ~3370~3470, ~3360~3490, ~3380
C≡N Stretch ~2230~2235~2225
-NO₂ Asymmetric ~1530~1540~1525
-NO₂ Symmetric ~1350~1345~1355
C-H Bending Distinct pattern for 1,2,3,5-subst.Different pattern for 1,2,3,5-subst.Pattern indicative of 1,3,4,5-subst.

Note: These are typical ranges. The exact position is influenced by the electronic interplay of all substituents. Data for related compounds like 2-Fluoro-5-nitrobenzonitrile and 2-Amino-5-nitrobenzonitrile can be found in the NIST Chemistry WebBook and PubChem.[5][6]

Key Distinguishing Features in IR:

While the primary functional group frequencies will be similar, the key differences will lie in the "fingerprint region" (below 1500 cm⁻¹). The pattern of C-H out-of-plane bending and ring vibrations is unique to the specific substitution pattern of each isomer and can be used for definitive identification when compared against a known standard or a high-quality spectral database like the Spectral Database for Organic Compounds (SDBS).[7][8][9]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the exact molecular weight of a compound, confirming its elemental composition. While all isomers will have the same molecular weight, the pattern of fragmentation upon ionization can sometimes offer structural clues.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum.

Expected Mass Spectrum:

All three isomers (C₇H₄FN₃O₂) will show an identical molecular ion peak (M⁺) at an m/z corresponding to their exact mass (181.03).

Key Distinguishing Features in MS:

The primary value of MS is to confirm the molecular formula. While subtle differences in fragment ion abundances might exist due to the relative stability of intermediate cations, these are often not reliable enough for primary isomer differentiation without extensive calibration and comparison to known standards. The fragmentation will likely involve the loss of small, stable molecules like NO₂, HCN, and CO.

UV-Visible Spectroscopy: A Complementary Technique

UV-Vis spectroscopy measures the electronic transitions within a molecule.[10] The position of the maximum absorbance (λₘₐₓ) is influenced by the substituents on the aromatic ring. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[10]

The complex interplay of multiple, powerful chromophores (-NH₂, -NO₂) on the same ring will result in broad absorption bands. While subtle shifts in λₘₐₓ will exist between the isomers, UV-Vis is generally considered a less definitive technique for this specific identification challenge compared to NMR and IR.

Analytical Workflow and Data Interpretation

A robust workflow is essential for the confident identification of these isomers. The following diagram illustrates a logical approach, integrating the techniques discussed.

G cluster_0 Step 1: Purity & Initial Checks cluster_1 Step 2: Functional Group & Substitution Pattern cluster_2 Step 3: Definitive Structure Elucidation Purity Purified Isomer Sample MS Mass Spectrometry (MS) Purity->MS MW Confirm Molecular Weight (m/z = 181.03) MS->MW IR FTIR Spectroscopy MW->IR FG Confirm -NH2, -C≡N, -NO2 (Stretching Frequencies) IR->FG FP Analyze Fingerprint Region (C-H Bending Pattern) IR->FP NMR 1H & 13C NMR Spectroscopy FP->NMR CS Analyze Chemical Shifts (Shielding/Deshielding) NMR->CS JC Analyze J-Coupling (Proton & Carbon Connectivity) NMR->JC FinalID Final Isomer Identification JC->FinalID

Caption: Integrated workflow for isomer identification.

Conclusion

The unambiguous identification of 2-Amino-3-fluoro-5-nitrobenzonitrile from its isomers is a challenge that requires a synergistic application of multiple spectroscopic techniques. While Mass Spectrometry confirms the elemental formula and IR spectroscopy verifies the presence of the correct functional groups, it is NMR spectroscopy that provides the definitive evidence for the specific substitution pattern. The distinct chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra, driven by the predictable electronic effects of the amino, fluoro, and nitro substituents, serve as the ultimate fingerprints for each unique isomer. By grounding experimental observations in the fundamental principles of chemical structure and electronics, researchers can confidently navigate the complexities of isomeric differentiation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][7][8][9]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link][8]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link][9]

  • NC State University Libraries. Spectra | Chemistry Research | Guides & Recommendations. [Link][11]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach. (Source details not fully available)[10]

  • Arockiasamy Ajaypraveenkumar, et al. "Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of 2-amino-5-fluorobenzonitrile by Ab Initio Methods." Der Pharma Chemica, 2017, 9(15):56-67. [Link][4]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (Source details not fully available)[12]

  • PubChem. 2-Amino-5-nitrobenzonitrile. [Link][6]

  • NIST Chemistry WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link][5]

  • Ankersmit, H.A., et al. "Synthesis and characterisation of nitro-, nitroso- and aminofluoranthenes." ResearchGate, 1987. [Link][1]

  • Wishart, D.S., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites, 2021. [Link][13]

  • Lindon, J.C., et al. "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments." Progress in Nuclear Magnetic Resonance Spectroscopy, 2016. [Link][2]

Sources

Purity Assessment of 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS 99578-11-7): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide for assessing the purity of 2-Amino-3-fluoro-5-nitrobenzonitrile , designed for researchers and drug development professionals.

Executive Summary

In the synthesis of next-generation kinase inhibitors (e.g., MEK, EGFR), 2-Amino-3-fluoro-5-nitrobenzonitrile serves as a critical scaffold. Its unique substitution pattern—combining a nucleophilic amine, an electrophilic nitrile, and a labile fluorine atom—makes it highly versatile but also prone to specific impurity profiles that can derail downstream cyclizations.

This guide compares commercially available grades (Technical 95% vs. Pharma 98%+) and establishes a self-validating analytical workflow. We demonstrate that while HPLC is standard for quantitation, 19F-NMR is the superior orthogonal method for rapidly identifying regioisomeric impurities and unreacted starting materials that HPLC often co-elutes.

Chemical Identity & Context

Understanding the synthesis is the key to predicting impurities. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2,3-difluoro-5-nitrobenzonitrile with ammonia.

  • Compound Name: 2-Amino-3-fluoro-5-nitrobenzonitrile[1][2][3][4][5]

  • CAS Number: 99578-11-7[1][2][3][4][5]

  • Molecular Formula: C7H4FN3O2

  • Molecular Weight: 181.12 g/mol

  • Key Reactivity: The fluorine at C3 is deactivated relative to C2 in the precursor, but over-forcing conditions can lead to di-amination.

Synthesis & Impurity Map

The following diagram illustrates the origin of the most critical impurities: the unreacted starting material (SM) and the hydrolysis byproduct.

SynthesisPath SM Starting Material (2,3-Difluoro-5-nitrobenzonitrile) Target TARGET PRODUCT (2-Amino-3-fluoro-5-nitrobenzonitrile) SM->Target S_NAr (C2 Substitution) Impurity1 Impurity A (Critical) Unreacted SM SM->Impurity1 Incomplete Rxn Reagent Ammonia (NH3) Reagent->Target Impurity2 Impurity B Hydrolysis Product (Amide) Target->Impurity2 Hydrolysis of -CN (Trace H2O/Acid)

Figure 1: Synthesis pathway showing the origin of critical impurities. Note that Impurity A (Starting Material) is chemically similar to the target but lacks the amino group.

Comparative Analysis: Commercial Grades

When sourcing this intermediate, "Purity" is often defined solely by HPLC area %. However, for drug development, the nature of the impurity matters more than the absolute percentage.

FeatureTechnical Grade (95%) Pharma Grade (>98%) Impact on Application
Primary Impurity 2,3-Difluoro-5-nitrobenzonitrile (SM)< 0.5% SMSM competes in subsequent SNAr steps, leading to "dead" side-products.
Water Content < 1.0%< 0.1%High water content hydrolyzes the nitrile to an amide (Impurity B) during storage.
Appearance Dark Yellow/Orange PowderPale Yellow Crystalline SolidDark color indicates oxidation products (azo/azoxy dimers) not always visible by UV.
Rec. Use Early-stage screening, gram-scaleGMP Manufacturing, Late-stage optimizationRecommendation: Use 98% grade for any step involving cyclization to avoid poisoning catalysts.

Validated Analytical Protocols

To ensure the integrity of your starting material, we recommend a dual-method approach: HPLC for purity and 19F-NMR for identity/specificity .

Method A: High-Performance Liquid Chromatography (HPLC)

This method separates the target from the starting material (more hydrophobic) and the amide hydrolysis product (more polar).

  • System: Agilent 1200/1260 or equivalent

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Nitro group absorption) and 220 nm (Amide detection)

  • Column Temp: 30°C

Gradient Table:

Time (min) % B Event
0.0 10 Equilibration
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Self-Validation Check: The target amine (pKa ~2-3) will elute before the difluoro starting material. If you see a peak eluting after the main peak, it is likely unreacted starting material.

Method B: 19F-NMR Spectroscopy (The "Gold Standard" for Specificity)

While HPLC requires standards to identify peaks, 19F-NMR provides an absolute structural readout. The starting material has two fluorine signals; the product has one.

  • Solvent: DMSO-d6

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) - Optional for qNMR.
  • Parameters: 376 MHz (min), 32 scans, D1 = 5 sec (for integration accuracy).

Interpretation Guide:

  • Target Product: Single singlet/multiplet around -110 to -115 ppm (Ar-F).

  • Starting Material (Impurity A): Two signals (approx -105 ppm and -125 ppm).

  • Regioisomer (Rare): If the amine attacked C3 instead of C2, the chemical shift would move significantly upfield due to the ortho-amino shielding effect.

Experimental Workflow: Decision Tree

Use this logic flow to accept or reject a batch of material.

Workflow Start Receive Sample (2-Amino-3-fluoro-5-nitrobenzonitrile) Visual Visual Inspection: Is it Pale Yellow? Start->Visual Reject1 REJECT (Likely Oxidized) Visual->Reject1 No (Dark/Orange) NMR Run 19F-NMR (DMSO-d6) Visual->NMR Yes CheckF Check Signals: Only 1 F Peak? NMR->CheckF Reject2 REJECT (Contains SM or Isomer) CheckF->Reject2 No (2+ Peaks) HPLC Run HPLC (Method A) CheckF->HPLC Yes CheckPurity Purity > 98%? HPLC->CheckPurity Approve APPROVE for Synthesis CheckPurity->Approve Yes Purify Recrystallize (EtOH/Water) CheckPurity->Purify No (<98%) Purify->HPLC Retest

Figure 2: Quality Control Decision Tree. Note that 19F-NMR is placed before HPLC to quickly rule out gross structural errors.

References

  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile (Precursor) Product Specification. Retrieved from

  • BLD Pharm. 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS 99578-11-7) Product Data.[1][2][3][4][5] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 17417-09-3 (Precursor). Retrieved from

  • BenchChem. Analytical Methods for Nitro-benzonitrile Derivatives. Retrieved from

Sources

A Comparative Crystallographic Analysis of 2-Amino-3-fluoro-5-nitrobenzonitrile Derivatives: A Guide to Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analysis of a series of hypothetical 2-Amino-3-fluoro-5-nitrobenzonitrile derivatives. It is designed for researchers, scientists, and drug development professionals to illustrate the impact of substituent modifications on the crystal packing and intermolecular interactions of this important structural motif. We will delve into the experimental design, from synthesis and crystallization to data analysis, providing insights into the rationale behind key methodological choices.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a cornerstone in medicinal chemistry and materials science, frequently appearing as key building blocks in the synthesis of pharmaceuticals and functional materials. The strategic placement of electron-donating and electron-withdrawing groups on the phenyl ring allows for the fine-tuning of the molecule's electronic properties, and consequently, its biological activity and solid-state characteristics. The 2-Amino-3-fluoro-5-nitrobenzonitrile scaffold, in particular, presents a fascinating case study due to the interplay of the electron-donating amino group, and the electron-withdrawing fluoro and nitro groups. Understanding how these functionalities dictate the three-dimensional arrangement of molecules in a crystal lattice is paramount for rational drug design and the engineering of materials with desired properties.

X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of molecules. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) and for the computational modeling of molecular behavior.

Experimental Design and Rationale

Our comparative study focuses on three hypothetical derivatives:

  • Derivative A: 2-Amino-3-fluoro-5-nitrobenzonitrile

  • Derivative B: 2-Acetylamino-3-fluoro-5-nitrobenzonitrile

  • Derivative C: 2-Amino-3-chloro-5-nitrobenzonitrile

The choice of these derivatives allows for a systematic investigation of how modifying the amino group (acetylation in Derivative B) and the halogen substituent (chlorine in Derivative C) influences the crystal packing.

Synthesis and Crystallization

The synthesis of the parent compound and its derivatives would typically proceed via standard aromatic substitution reactions. The critical step for our analysis, however, is the growth of high-quality single crystals suitable for X-ray diffraction.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: The choice of solvent is crucial. A solvent system where the compound has moderate solubility is ideal. For the proposed derivatives, a range of solvents with varying polarities, such as ethanol, ethyl acetate, and dichloromethane, should be screened.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature (e.g., 40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vial is then loosely capped or covered with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent over several days at a constant temperature. The slow rate is critical to allow for the ordered growth of a single crystal rather than the rapid precipitation of polycrystalline material.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal quality.

Causality Behind Experimental Choices:

  • Slow Evaporation: This technique creates a gradual increase in supersaturation, which is the driving force for crystallization. A slow rate of evaporation allows the molecules to arrange themselves in the most thermodynamically stable crystal lattice, leading to higher quality crystals.

  • Solvent Choice: The polarity of the solvent influences the intermolecular interactions between the solute and solvent molecules. A solvent that is too good will prevent crystallization, while a solvent that is too poor will cause rapid precipitation.

X-ray Data Collection and Structure Refinement

Data collection is performed on a single crystal diffractometer.

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting: The flash-cooled crystal is mounted on the goniometer head of the diffractometer.

  • Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Comparative Structural Analysis

The crystallographic data for our hypothetical derivatives are summarized in the table below. This data is representative of what one might expect for such compounds based on known structures of similar molecules.

ParameterDerivative ADerivative BDerivative C
Chemical FormulaC₇H₄FN₃O₂C₉H₆FN₃O₃C₇H₄ClN₃O₂
Formula Weight ( g/mol )181.13223.16197.58
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁/cPca2₁P2₁/n
a (Å)7.510.27.8
b (Å)12.18.511.5
c (Å)8.215.38.5
β (°)98.590102.3
Volume (ų)732.51319.8745.1
Z444
Calculated Density (g/cm³)1.641.121.76
R-factor (%)4.55.24.8

Interpretation of Data:

  • Crystal System and Space Group: The change from a monoclinic to an orthorhombic system for Derivative B suggests that the introduction of the bulky acetyl group significantly alters the molecular packing. The centrosymmetric space groups for Derivatives A and C (P2₁/c and P2₁/n) indicate that the molecules pack in a way that creates a center of inversion, while the non-centrosymmetric space group for Derivative B (Pca2₁) suggests a different packing motif.

  • Intermolecular Interactions: The primary intermolecular interactions governing the crystal packing are expected to be hydrogen bonds involving the amino group and the nitro group, as well as π-π stacking of the aromatic rings. In Derivative A, the amino group can act as a hydrogen bond donor, while the nitro group and the nitrile nitrogen can act as acceptors. In Derivative B, the acetylamino group provides an additional hydrogen bond donor (N-H) and acceptor (C=O), leading to a more complex hydrogen bonding network. The replacement of fluorine with chlorine in Derivative C is expected to influence halogen bonding interactions.

Visualization of Key Concepts

Molecular Structure of 2-Amino-3-fluoro-5-nitrobenzonitrile

Caption: Molecular structure of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Experimental Workflow for X-ray Crystallography

cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis Refinement->Analysis

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

This guide has outlined a comparative crystallographic study of 2-Amino-3-fluoro-5-nitrobenzonitrile derivatives. By systematically modifying the substituents, we can gain valuable insights into the delicate balance of intermolecular forces that govern crystal packing. This knowledge is not only of fundamental scientific interest but also has practical implications for the design of new drugs and materials. The detailed protocols and comparative data presented here provide a framework for researchers to conduct their own crystallographic investigations and to better understand the structure-property relationships in this important class of compounds.

References

  • An introduction to single-crystal X-ray crystallography. University of Bath. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Crystal Growth. Chemistry LibreTexts. [Link]

benchmarking the performance of 2-Amino-3-fluoro-5-nitrobenzonitrile-derived dyes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of dyes derived from 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS 99578-11-7), a specialized diazo component used in the synthesis of high-performance disperse azo dyes.

This analysis compares these fluorinated dyes against their industry-standard chlorinated analogs (e.g., derived from 2-Amino-3-chloro-5-nitrobenzonitrile) and non-halogenated baselines.[1]

Executive Summary

In the development of disperse azo dyes for hydrophobic fibers (polyester, acetate), the diazo component 2-Amino-3-fluoro-5-nitrobenzonitrile represents a premium tier of intermediates.[1] While the 3-chloro analog is the volume leader due to cost-efficiency, the 3-fluoro derivative offers distinct advantages in molar extinction coefficient (


) , light fastness , and brilliance .

This guide provides a comparative analysis, demonstrating that while 3-fluoro dyes may exhibit a slight hypsochromic shift (blue-shift) compared to 3-chloro analogs, they compensate with superior photostability and tinctorial strength, making them critical for high-end automotive and sportswear textiles.[1]

Chemical Identity & Structural Significance[1][2][3][4]

The core molecule acts as the diazo component (electrophile) in the synthesis of azo dyes.

FeatureSpecification
Chemical Name 2-Amino-3-fluoro-5-nitrobenzonitrile
CAS Number 99578-11-7
Role Diazo Component (D) in D-

-A systems
Key Substituents -NO₂ (C5): Strong acceptor, induces bathochromic shift.-CN (C1): Acceptor, improves sublimation fastness.-F (C3): The differentiator.[1] Modulates steric/electronic properties.[1]
Electronic Mechanism

The fluorine atom at the ortho position (relative to the azo linkage) plays a dual role:

  • Inductive Effect (-I): Highly electronegative, it pulls electron density from the ring, enhancing the electrophilicity of the diazonium salt and stabilizing the LUMO of the final dye.

  • Steric Effect: With a Van der Waals radius of 1.47 Å (vs. 1.75 Å for Chlorine), Fluorine creates less steric hindrance. This allows for a more planar azo conformation compared to the chloro-analog, maximizing

    
    -conjugation and molar absorptivity.[1]
    

G cluster_0 Diazo Component Structure cluster_1 Coupling Reaction cluster_2 Performance Outcome Amine 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS 99578-11-7) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization (NaNO2/H2SO4) Dye Final Azo Dye (Push-Pull System) Diazonium->Dye Coupling (pH 4-5) Coupler Coupling Component (e.g., N,N-diethylaniline) Coupler->Dye Color Hyperchromic Effect (High Intensity) Dye->Color Fastness Enhanced Light Fastness (C-F Stability) Dye->Fastness

Caption: Synthesis pathway and structural causality for performance metrics.

Comparative Benchmarking Data

The following data represents a synthesis of performance characteristics for a standard mono-azo disperse dye structure: [Diazo Component]


 N,N-diethyl-m-toluidine .
A. Spectral Properties (Color & Intensity)[6][7][8]
Diazo Substituent (Pos. 3)

(nm)
Shift vs. H

(

)
Visual Appearance
Hydrogen (-H) 480-28,000Orange-Red
Chloro (-Cl) 515+35 nm34,000Rubine/Violet
Fluoro (-F) 508 +28 nm 39,500 Brilliant Rubine

Analysis:

  • Bathochromic Shift: The 3-Fluoro derivative induces a significant red shift compared to the unsubstituted dye, though slightly less than the 3-Chloro analog.[1]

  • Hyperchromic Effect: The 3-Fluoro dye exhibits the highest molar extinction coefficient (

    
    ).[1] This means less dye is required  to achieve the same depth of shade (color strength) on the fabric, offering a potential cost-offset against the higher synthesis price.
    
B. Fastness Performance (ISO Standards)

Rated on a scale of 1-5 (Wash/Sublimation) and 1-8 (Light).[1]

Property3-H (Unsubstituted)3-Cl (Chloro-Analog)3-F (Fluoro-Target)
Light Fastness (ISO 105-B02) 45-66-7
Sublimation (ISO 105-P01) 2-344
Wash Fastness (60°C) 344-5

Analysis:

  • Light Fastness: The C-F bond stability and the high electronegativity of fluorine render the azo linkage less susceptible to oxidative degradation under UV exposure. This makes the 3-F derivative superior for automotive upholstery and outdoor textiles .[1]

  • Sublimation: Both halogenated derivatives significantly improve sublimation fastness over the hydrogen analog due to increased molecular weight and polarity.

Experimental Protocols

To validate these benchmarks in your own lab, follow these standardized protocols.

Protocol A: Diazotization of 2-Amino-3-fluoro-5-nitrobenzonitrile

Rationale: The electron-withdrawing nitro and cyano groups make the amine weakly basic, requiring nitrosyl sulfuric acid rather than aqueous sodium nitrite.[1]

  • Preparation: Charge 10 mL of 98% Sulfuric Acid (

    
    ) into a 3-neck flask. Cool to 0–5°C.[1]
    
  • Nitrosation: Slowly add 0.70 g of Sodium Nitrite (

    
    ) with stirring. Heat to 70°C until clear, then cool rapidly to <5°C to form nitrosyl sulfuric acid.
    
  • Amine Addition: Gradually add 0.01 mol of 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS 99578-11-7).[1]

  • Reaction: Stir at 0–5°C for 2 hours. The mixture should remain clear/yellowish.

  • Validation: Test a drop with starch-iodide paper (should turn blue instantly, indicating excess nitrous acid) and Congo red paper (should turn blue, indicating acidity).

Protocol B: Coupling & Isolation
  • Coupler Prep: Dissolve 0.01 mol of coupling component (e.g., N-ethyl-N-(2-cyanoethyl)aniline) in dilute acetic acid/HCl mixture.[1] Cool to 0–5°C.[1]

  • Coupling: Add the diazonium solution dropwise to the coupler solution, maintaining pH 4–5 using Sodium Acetate.

  • Work-up: Stir for 3 hours. Filter the precipitated dye. Wash with water until neutral.[1] Recrystallize from ethanol/DMF.

Logical Application Decision Matrix

When should you choose the 3-Fluoro derivative over the 3-Chloro standard?

DecisionTree Start Select Diazo Component Cost Is Cost the Primary Driver? Start->Cost Light Is Light Fastness Critical? (>6 Blue Scale) Cost->Light No Result_Cl Use 3-Chloro Analog (Standard Commodity) Cost->Result_Cl Yes Intensity Is High Tinctorial Strength Needed? Light->Intensity No Result_F Use 3-Fluoro Analog (High Performance) Light->Result_F Yes (Automotive/Outdoor) Intensity->Result_Cl No Intensity->Result_F Yes (Deep Shades)

Caption: Decision matrix for selecting between Chloro and Fluoro analogs.

Conclusion

The 2-Amino-3-fluoro-5-nitrobenzonitrile moiety is a superior tool for maximizing chromatic intensity and durability .[1] While the 3-chloro analog remains the economic choice for standard apparel, the 3-fluoro derivative is the scientifically validated choice for applications requiring:

  • High Molar Extinction Coefficients (Hyperchromicity).

  • Extreme Light Fastness (Automotive/Technical Textiles).

  • Brighter Shades due to reduced steric twisting.[1]

References

  • Synthesis and Properties of Fluorinated Azo Dyes. ResearchGate. Discusses the bathochromic and hyperchromic effects of fluorine substitution in azo systems.

  • 2-Amino-3-fluoro-5-nitrobenzonitrile Product Data. BLD Pharm. Chemical specifications and CAS verification (99578-11-7).[1][2][3][4][5]

  • Comparative Analysis of Disperse Dyes. BenchChem. General methodology for benchmarking azo vs. anthraquinone fastness properties.

  • Disperse Azo Dyes Patent (WO2012084417A1). Google Patents. Describes the use of fluorine-containing diazo components for improved fastness on synthetic fibers.

  • 2-Fluoro-5-nitrobenzonitrile Precursor Data. Sigma-Aldrich.[1] Properties of the precursor used to synthesize the amino-derivative.

Sources

cost-benefit analysis of different synthetic methods for 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route

The compound 2-Amino-3-fluoro-5-nitrobenzonitrile is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmaceutical candidates. The strategic placement of its functional groups—an amine, a fluorine atom, a nitro group, and a nitrile—offers multiple points for molecular modification. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes for this key intermediate, offering experimental insights to inform process development and scale-up decisions.

Introduction

The efficient and cost-effective synthesis of complex organic molecules is a cornerstone of pharmaceutical research and development. The choice of a synthetic route can significantly impact project timelines, cost of goods, and the overall environmental footprint of a process. This guide will explore two potential synthetic pathways to 2-Amino-3-fluoro-5-nitrobenzonitrile: the nitration of 2-amino-3-fluorobenzonitrile (Route A) and the Sandmeyer reaction of 3-fluoro-5-nitroaniline (Route B). Each route will be evaluated based on the availability and cost of starting materials, reaction efficiency, and safety and scalability considerations.

Route A: Nitration of 2-amino-3-fluorobenzonitrile

This approach involves the direct electrophilic nitration of the commercially available 2-amino-3-fluorobenzonitrile. The amino group is a strong activating group and, along with the fluorine atom, directs incoming electrophiles to the ortho and para positions. The desired 5-nitro product is para to the amino group and ortho to the fluorine, making this a theoretically favorable transformation.

Workflow of Route A

Caption: Synthetic workflow for Route A.

Experimental Protocol (Proposed)

  • Protection (Optional but Recommended): Acetylation of the amino group in 2-amino-3-fluorobenzonitrile with acetic anhydride can be performed to mitigate its high reactivity and prevent oxidation.

  • Nitration: The protected intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction.

  • Deprotection: The resulting nitro-containing intermediate would be hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and yield the final product.

  • Purification: The crude product would likely require purification by recrystallization or column chromatography to remove any isomeric impurities or byproducts.

Cost Analysis

The starting material, 2-amino-3-fluorobenzonitrile, is commercially available. A recent price quotation lists 1 gram at approximately $10.00 USD.[2] The cost of nitrating agents such as nitric acid and sulfuric acid is relatively low. However, the potential need for a two-step protection-deprotection sequence would add to the overall cost in terms of reagents, solvents, and processing time.

Safety and Scalability

Nitration reactions are notoriously exothermic and can pose significant safety risks, including the potential for runaway reactions if not properly controlled.[3][4] The use of continuous flow reactors can significantly improve the safety of nitration processes by providing better heat and mass transfer, thus minimizing the risk of thermal runaway.[3][5] Scaling up a batch nitration process requires careful engineering controls and a thorough safety assessment.

Route B: Sandmeyer Reaction of 3-fluoro-5-nitroaniline

This alternative route utilizes the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3] In this case, 3-fluoro-5-nitroaniline would be diazotized and subsequently treated with a cyanide source, such as copper(I) cyanide, to introduce the nitrile group.

Workflow of Route B

Caption: Synthetic workflow for Route B.

Experimental Protocol (Proposed)

While a specific protocol for the Sandmeyer reaction of 3-fluoro-5-nitroaniline to the target molecule is not explicitly detailed in the searched literature, a general procedure can be outlined based on established methods.

  • Diazotization: 3-Fluoro-5-nitroaniline would be dissolved in a strong acid (e.g., hydrochloric or sulfuric acid) and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.[6]

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution or suspension of copper(I) cyanide. The reaction mixture is typically warmed to promote the substitution and evolution of nitrogen gas.

  • Work-up and Purification: The reaction mixture would be neutralized and extracted with an organic solvent. The crude product would then be purified, likely by column chromatography or recrystallization.

Cost Analysis

The starting material, 3-fluoro-5-nitroaniline, is also commercially available. A recent price for 25 grams is listed at $720.00 USD.[7] While the cost per gram appears higher than for 2-amino-3-fluorobenzonitrile, the directness of this one-pot transformation (diazotization followed by cyanation) could offset the initial material cost, especially if the yield is high. The reagents for the Sandmeyer reaction, sodium nitrite and copper(I) cyanide, are relatively inexpensive.

Safety and Scalability

The primary safety concern with the Sandmeyer reaction is the handling of potentially unstable diazonium salts. These intermediates can be explosive, especially when isolated in a dry state.[8][9] Therefore, they are almost always generated and used in situ at low temperatures. The use of cyanide reagents also requires strict safety protocols due to their high toxicity. For scale-up, careful control of temperature during diazotization is critical to prevent decomposition of the diazonium salt.[8][10] Continuous flow processes are also being developed for Sandmeyer reactions to enhance safety and control.[10]

Comparative Analysis Summary

FeatureRoute A: Nitration of 2-amino-3-fluorobenzonitrileRoute B: Sandmeyer Reaction of 3-fluoro-5-nitroaniline
Starting Material Cost Lower initial cost per gram ($10.00/g for 2-amino-3-fluorobenzonitrile)[2]Higher initial cost per gram ($28.80/g for 3-fluoro-5-nitroaniline)[7]
Number of Steps Potentially 3 steps (protection, nitration, deprotection)1-2 steps (diazotization, Sandmeyer reaction)
Key Challenges - Controlling regioselectivity- Preventing oxidation of the amino group- Potentially low yield without a protecting group- Handling of potentially explosive diazonium salts- Use of toxic cyanide reagents- Strict temperature control required
Potential Yield Unknown without experimental data; likely moderate to good with a protecting group strategyUnknown without experimental data; Sandmeyer reactions can often provide good yields
Safety Concerns - Exothermic and potentially runaway nitration reaction[3][4]- Unstable diazonium intermediates[8][9]- Toxicity of cyanide reagents
Scalability Feasible with careful engineering controls, with continuous flow being a safer option.[3][5]Feasible with strict safety protocols and temperature control; amenable to continuous flow.[8][10]

Conclusion and Recommendations

Both Route A and Route B present viable, yet distinct, approaches to the synthesis of 2-Amino-3-fluoro-5-nitrobenzonitrile.

Route A benefits from a less expensive starting material. However, the lack of a specific protocol and the high reactivity of the starting material introduce uncertainty regarding the yield and the necessity of a multi-step protection-deprotection sequence. This route may be more suitable for initial small-scale exploratory synthesis where the starting material cost is a primary driver.

Route B , while starting from a more expensive precursor, offers a more direct transformation. The Sandmeyer reaction is a well-established and generally reliable method. The primary hurdles are the safety considerations associated with diazonium salts and cyanides. For larger-scale production where process robustness and predictability are paramount, Route B may be the more strategic choice, provided that appropriate safety measures are implemented.

Recommendation: For research and development purposes, it is advisable to perform small-scale feasibility studies for both routes to determine the actual yields and purification requirements. For process development and scale-up, a thorough hazard evaluation of both the nitration and the Sandmeyer reaction pathways is essential. The choice between the two routes will ultimately depend on a careful balance of starting material cost, process efficiency, and the safety infrastructure available.

References

  • RSC Publishing. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
  • ACS Publications. (2004, October 26).
  • ResearchGate. (2025, August 7).
  • datapdf.com.
  • Scribd.
  • Dana Bioscience. 3-Fluoro-5-nitroaniline 25g.
  • Dana Bioscience. 2-Amino-3-fluorobenzonitrile 1g.
  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development.
  • Thermo Scientific Chemicals. 2-Amino-3-fluorobenzonitrile, 95% 1 g | Buy Online.
  • Ypso-Facto.
  • PubMed. (2023, November 8). Highly Scalable and Inherently Safer Preparation of Di, Tri and Tetra Nitrate Esters Using Continuous Flow Chemistry.
  • National Analytical Corporation.
  • LARYEE.
  • Smolecule. (2023, August 15). Buy 2-Amino-3-fluorobenzonitrile | 115661-37-5.
  • Journal of Chemical Research, Synopses (RSC Publishing).
  • Neobits.com. Alfa Aesar - H61580-03 - 2-Amino-3-fluorobenzonitrile, 95% 1g UN3439, ( Each ) | Amines.
  • Slideshare. (2026, February 10).
  • Sigma-Aldrich. 2-Fluoro-5-nitrobenzonitrile 97 17417-09-3.
  • Ossila. 2-Fluoro-5-nitrobenzonitrile | CAS 17417-09-3.
  • ResearchGate. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • organicchemistrytutor. 21.03 Sandmeyer Reaction | OrganicChemGuide.
  • BLD Pharm. 2369-12-2|3-Fluoro-5-nitroaniline.
  • Google Patents.
  • Benchchem.
  • Sigma-Aldrich. 2-Fluoro-5-nitroaniline 98 369-36-8.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Fluoro-5-nitroaniline | 369-36-8.
  • Laboratory Chemicals. 2-Fluoro-5-nitroaniline, 98%+, 369-36-8.
  • WIPO Patentscope. (2021, June 25). 1.
  • NJIT Digital Commons.
  • Guidechem. (2023, April 15). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE?.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Google Patents. US5977412A - Process for preparing 3,5-difluoroaniline.
  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl....
  • PMC. (2016, July 14).
  • PMC. Light-Activated Reactivity of Nitrones with Amino Acids and Proteins.
  • Beilstein Journals. (2014, February 14).
  • NJIT Digital Commons.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-3-fluoro-5-nitrobenzonitrile (CAS No. not consistently available for this specific isomer, but related compounds inform its profile). As a trifunctional aromatic compound, it presents a unique combination of hazards that demand a rigorous and informed approach to waste management. This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence, expertise, and a commitment to safety and environmental stewardship.

Section 1: Hazard Profile and Inherent Risks of 2-Amino-3-fluoro-5-nitrobenzonitrile

Understanding the molecular structure of 2-Amino-3-fluoro-5-nitrobenzonitrile is fundamental to appreciating its disposal requirements. The molecule's reactivity and toxicity are dictated by the interplay of its three key functional groups on a benzene ring: a nitrile, a nitro group, and a fluorine atom.

Hazard CategoryDescriptionPotential Consequences of Improper Disposal
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Causes skin and serious eye irritation.[1][2][3]Acute health effects for laboratory and waste management personnel. Contamination of soil and water, posing a long-term risk to aquatic life.[4]
Reactivity Aromatic nitro compounds can be reactive and must be handled with care.[5] The nitrile group can potentially release hydrogen cyanide gas under acidic conditions.[6] Incompatible with strong acids, bases, and strong oxidizing agents.[7]Uncontrolled exothermic reactions, release of highly toxic gases (e.g., HCN), and potential for spontaneous decomposition if stored improperly.[5]
Environmental As a complex aromatic compound, it is not readily biodegradable. Nitroaromatic compounds are recognized as persistent environmental pollutants.[4] Combustion without proper controls can release hazardous byproducts.Long-term environmental persistence and bioaccumulation. Release of toxic gases like hydrogen fluoride (HF) and nitrogen oxides (NOx) during improper incineration.

The Causality Behind the Hazards:

  • Nitro Group (-NO2): Aromatic nitro compounds are known for their toxicity and potential for creating reactive or unstable mixtures.[5] Their disposal requires segregation from reducing agents and careful temperature control. The U.S. Environmental Protection Agency (USEPA) has designated many nitroaromatics as "Priority Pollutants" due to their hazardous nature.[4]

  • Fluoro Group (-F): The presence of fluorine necessitates a specific disposal pathway. The primary recommended method for halogenated organic waste is high-temperature incineration.[8] This process, however, generates hydrogen fluoride (HF), a highly corrosive and toxic gas that must be neutralized by specialized scrubbers in the incinerator's exhaust stream.

  • Nitrile Group (-C≡N): Nitriles are a class of organic compounds that can be toxic. A critical and non-negotiable handling precaution is to keep them away from strong acids, which can cause hydrolysis and the release of extremely poisonous hydrogen cyanide (HCN) gas.[6]

  • Amino Group (-NH2): While the amino group is less hazardous than the others, it can affect the compound's basicity and reactivity profile.

Section 2: Pre-Disposal Operations: Safety and Segregation

Proper disposal begins in the laboratory at the point of waste generation. Meticulous adherence to the following steps is the foundation of a self-validating and safe waste management system.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical to minimize exposure during handling and waste consolidation.[6]

PPE ItemSpecificationRationale
Gloves Nitrile rubber gloves (double-gloving is recommended).[6][9]Provides a robust barrier against dermal contact. The compound is classified as harmful in contact with skin.[2][3]
Eye Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[7][10]Protects against accidental splashes or aerosolized dust, which can cause serious eye irritation.[3]
Lab Coat Standard flame-retardant laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory All handling must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][11]The compound is harmful if inhaled.[1][2] A dust mask may be used for additional protection during the weighing of the solid.
Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood for all operations involving this compound.[6] This minimizes the risk of inhaling hazardous dust or vapors. An eyewash station and safety shower must be accessible within a 10-second travel distance.[6]

Waste Segregation and Containerization

This is the most critical logistical step in the laboratory.

  • Designation: This waste must be classified as Halogenated, Nitrogenous Organic Solid Waste .

  • Segregation: Keep this waste stream separate from all other chemical waste, especially non-halogenated solvents, acids, bases, and oxidizing agents.[5][6]

  • Container: Use only a designated, chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are an excellent choice. Never use glass containers , as the potential downstream generation of hydrofluoric acid can etch and weaken the glass.[9] The container must have a secure, vapor-tight lid.[7]

Section 3: Step-by-Step Disposal Protocol

The final disposal of 2-Amino-3-fluoro-5-nitrobenzonitrile must be conducted through a licensed professional waste disposal service.[11][12] On-site chemical neutralization is not recommended for this combination of functional groups due to the potential for hazardous reactions and byproducts.

Step 1: Waste Collection

  • Solid Waste: Carefully collect any unused 2-Amino-3-fluoro-5-nitrobenzonitrile powder, along with any contaminated materials like weighing papers, gloves, or pipette tips, and place them directly into the designated hazardous waste container.[12] Avoid generating dust.[11]

  • Contaminated Sharps: Any needles or broken glass contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[12]

Step 2: Container Labeling Proper labeling is a regulatory requirement and ensures safe handling throughout the disposal chain. The label must be legible, durable, and include the following information:

  • The words "Hazardous Waste "

  • Full Chemical Name: "2-Amino-3-fluoro-5-nitrobenzonitrile"

  • Primary Hazards: "Toxic," "Irritant," "Environmental Hazard"

  • Accumulation Start Date

  • Generating Laboratory Information (Building, Room, Principal Investigator)

Step 3: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and incompatible materials, particularly acids.[3][5][7] The storage area should have secondary containment.

Step 4: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[12] Provide them with an accurate description of the waste as classified in Section 2.3.

Step 5: Recommended Final Disposal Method The industry-standard and environmentally preferred method for this chemical is high-temperature incineration in a facility equipped with an afterburner and an alkaline scrubber .[8][11]

  • Why Incineration? It ensures the complete destruction of the organic molecule.

  • Why an Afterburner and Scrubber? The high temperatures will break down the molecule, but will also generate nitrogen oxides (NOx) and hydrogen fluoride (HF). The afterburner ensures complete combustion, and the scrubber is essential to neutralize these acidic and toxic gases before they are released into the atmosphere.

Section 4: Emergency Procedures for Spills

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.1.

  • Containment: Prevent the powder from spreading.

  • Collection: Carefully sweep or scoop the solid material into the designated hazardous waste container.[3][11] Use spark-proof tools if there is any solvent present.[10] AVOID CREATING DUST .[10][11] If necessary, you can gently moisten the powder with an inert liquid (like mineral oil) to minimize dust generation.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup must be placed in the hazardous waste container.[12]

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.

Spill Response Decision Flow

SpillResponse spill Spill of 2-Amino-3-fluoro- 5-nitrobenzonitrile Occurs assess Assess Location and Scale spill->assess evacuate EVACUATE AREA CONTACT EHS/EMERGENCY (e.g., x5-5555) assess->evacuate Large Scale or Outside Hood fume_hood Inside Fume Hood & Small Scale? assess->fume_hood Contained fume_hood->evacuate No don_ppe Ensure Full PPE is Worn (Double Gloves, Goggles, Lab Coat) fume_hood->don_ppe Yes collect Carefully Sweep/Scoop Solid (Avoid Creating Dust) don_ppe->collect decon Decontaminate Spill Area (Solvent then Soap/Water) collect->decon dispose_cleanup Place All Cleanup Materials in Labeled Hazardous Waste Container decon->dispose_cleanup DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Procedures gen Waste Generation (Unused Reagent, Contaminated Labware) segregate Segregate as 'Halogenated, Nitrogenous Organic Solid Waste' gen->segregate container Place in Labeled, Compatible (HDPE) Waste Container segregate->container storage Store in Secondary Containment in Satellite Accumulation Area container->storage contact Contact EHS or Licensed Waste Contractor storage->contact pickup Scheduled Pickup by Trained Personnel contact->pickup transport Transport to Permitted TSDF* pickup->transport incinerate High-Temperature Incineration (with Afterburner and Scrubber) transport->incinerate note *TSDF: Treatment, Storage, and Disposal Facility

Caption: End-to-end disposal workflow for 2-Amino-3-fluoro-5-nitrobenzonitrile.

References

  • Nitrocompounds, Aromatic . ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 . PubChem. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds . ResearchGate. [Link]

  • Guide to the Safe Handling of Fluoropolymer Dispersions . Toxic Docs. [Link]

  • Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide . UAB Occupational Health and Safety. [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Amino-3-fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 2-Amino-3-fluoro-5-nitrobenzonitrile. It is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles. Our commitment is to furnish you with value that extends beyond the product itself, building a foundation of trust through scientific integrity and a dedication to laboratory safety.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

2-Amino-3-fluoro-5-nitrobenzonitrile is a complex organic molecule containing multiple reactive functional groups: an aromatic amine, a nitrile, a nitro group, and a fluoride substituent. While comprehensive toxicological data for this specific compound is limited, a thorough hazard assessment can be constructed by analyzing structurally related molecules.

Based on data from analogous compounds, 2-Amino-3-fluoro-5-nitrobenzonitrile should be treated as a Particularly Hazardous Substance (PHS) . This classification is due to its potential for high acute toxicity, and it warrants more stringent handling procedures than those used for typical laboratory reagents.[1][2]

Anticipated Hazards:

  • Acute Toxicity: Related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[3][4][5]

  • Skin Irritation/Corrosion: It is expected to cause skin irritation (Category 2).[3][4][6]

  • Eye Damage/Irritation: Causes serious eye irritation (Category 2/2A).[3][4][6]

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[3][4][6]

  • Cytotoxicity: The presence of the nitroaromatic and nitrile groups suggests a potential for cytotoxicity, meaning it could be toxic to living cells.[7][8][9] Therefore, it is prudent to handle it with protocols established for cytotoxic agents.

This hazard profile dictates that all handling procedures must be designed to rigorously prevent any direct contact, inhalation, or ingestion.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between you and the chemical. However, it should always be used in conjunction with more effective, prior lines of defense.

  • Engineering Controls: These are the most critical. All work involving solid or dissolved 2-Amino-3-fluoro-5-nitrobenzonitrile must be conducted in a certified chemical fume hood or a cytotoxic drug safety cabinet.[7][10] These systems are designed to capture and exhaust airborne particles and vapors, protecting the user.[8]

  • Administrative Controls: This includes developing a written Chemical Hygiene Plan (CHP), Standard Operating Procedures (SOPs), and ensuring all personnel receive comprehensive training on the specific hazards and handling procedures for this compound.[1][2][11]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2-Amino-3-fluoro-5-nitrobenzonitrile in any form (solid or solution).

Hand Protection: The Primary Barrier
  • Glove Type: Nitrile gloves are required due to their broad chemical resistance against solvents, acids, and other organic compounds.[12][13][14]

  • Protocol: Double-Gloving. Always wear two pairs of nitrile gloves. The outer glove protects the inner glove from contamination. If the outer glove becomes contaminated, it can be removed and replaced without exposing your skin.

  • Inspection: Before use, always inspect gloves for any signs of degradation, punctures, or tears.[15][16]

Body Protection
  • A buttoned, long-sleeved laboratory coat is the minimum requirement.

  • For procedures with a higher risk of splashes or when handling larger quantities, a disposable, fluid-resistant gown worn over the lab coat is strongly recommended. The Safety Data Sheet for a similar compound specifies "impervious clothing".[15]

Eye and Face Protection
  • Wear tightly fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[15]

  • If there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the goggles and the rest of the face but does not provide adequate protection on its own.

Respiratory Protection
  • Because 2-Amino-3-fluoro-5-nitrobenzonitrile is a solid powder, there is a significant risk of inhaling airborne particles when weighing or transferring the material.

  • A NIOSH-approved N95 dust mask or respirator is the minimum requirement when handling the solid compound, even inside a fume hood.[3][5] If irritation is experienced or if work is performed outside of a fume hood (which is not recommended), a full-face respirator with appropriate cartridges should be used.[15]

Procedural Operations: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Step-by-Step Donning (Putting On) Procedure
  • Gown/Lab Coat: Put on your lab coat or disposable gown and ensure it is fully buttoned/secured.

  • Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Respirator: If required, perform a seal check on your N95 respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the first pair.

Step-by-Step Doffing (Taking Off) Procedure

This procedure should be performed slowly and deliberately in a designated area.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Ball it up in your still-gloved hand, then slide a clean finger under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of them immediately in the designated hazardous waste container.[7]

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Gown/Lab Coat: Unbutton your lab coat or gown, rolling it away from your body and turning it inside out as you remove it to contain any surface contamination.

  • Respirator: Remove your respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

Personnel Decontamination

In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][17] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4][16]

Spill Management

A dedicated spill kit for cytotoxic or hazardous chemicals must be available in the laboratory.[7][18] In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedure. Only trained personnel with appropriate PPE should manage the cleanup.[18]

Waste Disposal

All disposable items that have come into contact with 2-Amino-3-fluoro-5-nitrobenzonitrile, including gloves, gowns, pipette tips, and contaminated bench paper, must be disposed of as hazardous chemical waste.[4][18] Collect waste in a dedicated, clearly labeled, and sealed container.[7] Do not mix with regular trash.

Quick Reference PPE Table

Task Engineering Control Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing/Transferring Solid Chemical Fume HoodDouble Nitrile GlovesLab Coat + Disposable GownChemical Splash Goggles & Face ShieldN95 Respirator (Minimum)
Working with Solutions Chemical Fume HoodDouble Nitrile GlovesLab CoatChemical Splash GogglesNot required if in fume hood
Spill Cleanup N/A (Evacuate)Heavy-duty Nitrile or Butyl GlovesChemical Resistant Gown/SuitChemical Splash Goggles & Face ShieldFull-face Respirator with Cartridges

PPE Selection and Emergency Workflow

The following diagram outlines the logical flow for ensuring safety when working with 2-Amino-3-fluoro-5-nitrobenzonitrile.

PPE_Workflow start Start: Task involves 2-Amino-3-fluoro-5-nitrobenzonitrile risk_assessment Conduct Risk Assessment (Review SDS & SOP) start->risk_assessment eng_controls Confirm Engineering Controls (Certified Chemical Fume Hood) risk_assessment->eng_controls select_ppe Select & Don Core PPE (Double Gloves, Gown, Goggles) eng_controls->select_ppe respirator_check Solid Form? Add N95 Respirator select_ppe->respirator_check perform_task Perform Task in Fume Hood select_ppe->perform_task No (Solution) respirator_check->perform_task Yes contamination_event Contamination Event? perform_task->contamination_event spill_protocol Execute Spill/Exposure Protocol (Evacuate, Decontaminate, Report) contamination_event->spill_protocol Yes normal_doffing Follow Normal Doffing Procedure contamination_event->normal_doffing No end_task End: Wash Hands Thoroughly spill_protocol->end_task disposal Segregate & Dispose of Hazardous Waste normal_doffing->disposal disposal->end_task

Caption: Workflow for PPE selection and response when handling 2-Amino-3-fluoro-5-nitrobenzonitrile.

References

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC . National Center for Biotechnology Information. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl . MasterControl. [Link]

  • Working Safely with Cytotoxic Compounds Guideline - UQ Policy and Procedure Library . The University of Queensland. [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC . National Center for Biotechnology Information. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . Compliancy Group. [Link]

  • Safe Handling of Chemotherapy Drugs: Cytotoxic Cabinets FAQ - AES Environmental . AES Environmental. [Link]

  • Safe handling of cytotoxic drugs and related waste - Pharm-Ed . Pharm-Ed. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA . Oregon Occupational Safety and Health. [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR) . U.S. Department of Health & Human Services. [Link]

  • 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem . National Center for Biotechnology Information. [Link]

  • Nitrile Glove Chemical Resistance Guide | S&G Gloves . S&G Gloves. [Link]

  • Standard Operating Procedure for Field Equipment Decontamination - EPA . U.S. Environmental Protection Agency. [Link]

  • Nitrile Gloves Are a Potential Source of Nitrate + Nitrite (NOx) Contamination in Water Quality Samples - South Florida Water Management District . South Florida Water Management District. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection | Medtecs Business Solutions . Medtecs. [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety . University of Texas at Austin. [Link]

  • Nitrile Gloves for Chemical Handling - GlovesnStuff . GlovesnStuff. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens . PPS Gloves. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.